Product packaging for Monobutyl maleate(Cat. No.:CAS No. 925-21-3)

Monobutyl maleate

Cat. No.: B1236856
CAS No.: 925-21-3
M. Wt: 172.18 g/mol
InChI Key: UTOVMEACOLCUCK-PLNGDYQASA-N
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Description

Butyl maleate is a maleate ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B1236856 Monobutyl maleate CAS No. 925-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-butoxy-4-oxobut-2-enoic acid
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InChI

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UTOVMEACOLCUCK-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2027337
Record name Butyl hydrogen maleate
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Molecular Weight

172.18 g/mol
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CAS No.

925-21-3, 68186-71-0
Record name Monobutyl maleate
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Record name Monobutyl maleate
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Record name 2-Butenedioic acid (2Z)-, butyl ester
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Record name Butyl hydrogen maleate
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Record name Butyl hydrogen maleate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of monobutyl maleate (B1232345) from maleic anhydride (B1165640) and n-butanol. It details the underlying reaction mechanism, kinetic considerations, and the role of various catalytic systems. Detailed experimental protocols, quantitative data summaries, and methods for product characterization are presented to serve as a robust resource for laboratory and developmental applications.

Introduction

Monobutyl maleate is a monoester of maleic acid and butanol, serving as a crucial intermediate in various organic syntheses.[1] The esterification of maleic anhydride with butanol is a two-stage process.[2][3] The first stage is a rapid, nearly complete, and often non-catalyzed reaction that opens the anhydride ring to form this compound.[1][4] The second, slower stage involves the esterification of the remaining carboxylic acid group to form dibutyl maleate, a reaction that is reversible and typically requires a catalyst.[2][3] This guide focuses on the synthesis of the monoester, a key step in the production of valuable chemical entities like plasticizers, polymer modifiers, and precursors for pharmaceuticals.[1][3]

Reaction Mechanism and Kinetics

The synthesis begins with the nucleophilic attack of the butanol's hydroxyl group on one of the carbonyl carbons of the maleic anhydride molecule.[4] This attack leads to the opening of the five-membered anhydride ring, forming the this compound monoester.[4]

Reaction Pathway: The overall reaction proceeds in two distinct steps:

  • Monoesterification (Fast): Maleic anhydride reacts with one molecule of butanol to form this compound. This step is rapid and practically irreversible under typical conditions.[3][4]

  • Diesterification (Slow): this compound can then react with a second molecule of butanol in a slower, reversible reaction to yield dibutyl maleate and water.[2][4]

ReactionPathway cluster_step1 Step 1: Monoesterification cluster_step2 Step 2: Diesterification MA Maleic Anhydride MBM This compound MA->MBM Fast, Irreversible BUTANOL1 n-Butanol BUTANOL1->MBM DBM Dibutyl Maleate + H₂O MBM->DBM Slow, Reversible (Catalyst Required) BUTANOL2 n-Butanol BUTANOL2->DBM ExperimentalWorkflow A 1. Reaction Setup - Charge Maleic Anhydride - Add n-Butanol B 2. Reaction - Heat to 60-80°C - Stir for 1-2 hours A->B C 3. Workup (Cooling) - Cool to Room Temperature B->C D 4. Workup (Washing) - Transfer to Separatory Funnel - Wash with NaHCO₃ - Wash with Brine C->D E 5. Drying - Dry over MgSO₄/Na₂SO₄ D->E F 6. Isolation - Filter drying agent - Remove excess butanol (Rotary Evaporation) E->F G Product This compound F->G

References

Monobutyl Maleate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyl maleate (B1232345), a versatile monoester of maleic acid, holds significant interest across various scientific disciplines, including polymer chemistry and pharmaceutical sciences. Its amphiphilic nature, possessing both a hydrophilic carboxylic acid group and a hydrophobic butyl chain, governs its unique physical characteristics and applications. This technical guide provides an in-depth analysis of the core physical properties of monobutyl maleate, supported by detailed experimental methodologies. Quantitative data is presented in a structured format to facilitate comparative analysis, and a logical workflow for its synthesis is visualized.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application, and integration into various formulations. A summary of these key properties is provided below.

Tabulated Physical Data

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

Table 1: General and Molar Properties

PropertyValueSource(s)
Chemical Name (Z)-4-butoxy-4-oxobut-2-enoic acid[1]
Synonyms Maleic acid monobutyl ester, Butyl hydrogen maleate[1][2][3]
CAS Number 925-21-3[1][4][5][6]
Molecular Formula C₈H₁₂O₄[1][4][5][6][7][8]
Molecular Weight 172.18 g/mol [1][4][5][6][7][8][9]
Appearance Colorless to pale yellow liquid[1][5][9]

Table 2: Thermodynamic and Physical Properties

PropertyValueConditionsSource(s)
Melting Point -1.5 °C-[1][2][3][4][5][6][9]
Boiling Point 201 °C to 289.1 °Cat 760 mmHg[1][2][4][5][6][9]
Density 1.099 to 1.11 g/cm³at 25 °C[1][2][4][5][6][9]
Refractive Index 1.458 to 1.470at 20 °C[1][2][4][5][6][9]
Vapor Pressure 0.2 Paat 25 °C[1][3][6][8]
Flash Point >110 °C-[4][5][6]
Water Solubility 37 g/Lat 20 °C[1][3][6][8][10]

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with n-butanol. This reaction proceeds rapidly, even without a catalyst, to form the monoester.

Synthesis_Workflow MA Maleic Anhydride Reactor Reaction Vessel MA->Reactor Reactant Butanol n-Butanol Butanol->Reactor Reactant MBM This compound Reactor->MBM Esterification Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_results Data Compilation Sample This compound Sample Purity Purity Analysis (e.g., GC/NMR) Sample->Purity BP Boiling Point Determination Purity->BP MP Melting Point Determination Purity->MP Density Density Measurement Purity->Density Solubility Water Solubility Test Purity->Solubility RI Refractive Index Measurement Purity->RI Data Compile Data into Tables BP->Data MP->Data Density->Data Solubility->Data RI->Data

References

Monobutyl Maleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl maleate (B1232345), a monoester of maleic acid, is a versatile organic compound with applications in chemical synthesis and polymer production. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and potential biological interactions. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity

CAS Number: 925-21-3[1]

Molecular Formula: C₈H₁₂O₄[2]

Molecular Weight: 172.18 g/mol [2]

Synonyms:

  • (Z)-4-butoxy-4-oxobut-2-enoic acid[1]

  • Butyl hydrogen maleate[1]

  • Hydrogen butyl maleate[1]

  • Maleic acid monobutyl ester[1]

  • n-butyl maleate[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of monobutyl maleate.

PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Melting Point -1.5 °C[3]
Boiling Point 201 °C[3]
Density 1.099 g/cm³[3]
Flash Point >110 °C[3]
Water Solubility 37 g/L at 20 °C[3]
logP 1.39 at 30 °C[3]
Refractive Index 1.458[3]
Vapor Pressure 0.2 Pa at 25 °C[3]

Experimental Protocols

Synthesis of this compound via Esterification

The primary method for synthesizing this compound is the esterification of maleic anhydride (B1165640) with butanol.[2][4] This reaction proceeds in two main stages: a rapid, almost irreversible formation of the monoester (this compound), followed by a slower, reversible reaction to form the diester (dibutyl maleate).[4][5][6] To favor the formation of the monoester, reaction conditions can be controlled.

Materials:

  • Maleic anhydride

  • n-Butanol

  • Acid catalyst (e.g., sulfuric acid, phosphotungstic acid)[2][6]

  • Solvent (optional, can be run neat)

  • Apparatus for continuous water removal (e.g., Dean-Stark trap)

Generalized Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine maleic anhydride and n-butanol. The molar ratio of alcohol to anhydride can be varied, with industrial processes using ratios from 2.2:1 to 5.0:1.[2]

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.[2]

  • Reaction: Heat the mixture to reflux. The reaction temperature typically ranges from 383–413 K (110-140 °C).[6] Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction towards the product.[2]

  • Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.[6]

  • Workup and Purification: Once the desired conversion is achieved, cool the reaction mixture. The catalyst can be neutralized with a base. The excess butanol and any solvent can be removed under reduced pressure. Further purification of the this compound can be achieved by vacuum distillation. Byproducts can include dibutyl maleate and fumaric acid isomers.[2]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound. While a specific protocol for this compound is not detailed in the provided literature, a general approach based on the analysis of similar compounds can be outlined.

Sample Preparation: For complex matrices, sample preparation may involve liquid-liquid extraction to isolate the analyte. Derivatization, such as methylation, may be employed to increase the volatility of the compound for GC analysis.[3]

Instrumentation (Typical Parameters):

  • Gas Chromatograph: Equipped with a capillary column suitable for polar analytes.

  • Oven Temperature Program: A temperature ramp would be employed to ensure separation from other components. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injector: Split/splitless injector.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Ionization: Electron ionization (EI) is commonly used.[7]

Potential Biological Activity and Signaling Pathways

Some evidence suggests that this compound may act as an inhibitor of protein glycosylation, a critical post-translational modification affecting numerous cellular processes.[2] Inhibition of N-glycosylation has been shown to induce cellular stress responses, including the activation of the JNK pathway and the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.[8][9] It is important to note that the direct action of this compound on a specific signaling pathway has not been definitively elucidated in the available literature.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Maleic Anhydride Maleic Anhydride Esterification Esterification Maleic Anhydride->Esterification n-Butanol n-Butanol n-Butanol->Esterification Water Removal Water Removal Esterification->Water Removal Crude this compound Crude this compound Esterification->Crude this compound Purification Purification Crude this compound->Purification Vacuum Distillation Purified this compound Purified this compound Purification->Purified this compound

Caption: Synthesis workflow for this compound.

Caption: Postulated effect of glycosylation inhibition.

References

Applications of Monobutyl Maleate in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl maleate (B1232345) (MBM), the monoester of maleic acid and n-butanol, is a versatile monomer and polymer additive with growing significance in polymer chemistry. Its unique chemical structure, featuring a reactive carbon-carbon double bond, a carboxylic acid group, and a butyl ester group, imparts a range of desirable properties to polymers. This technical guide provides a comprehensive overview of the applications of monobutyl maleate in polymer chemistry, focusing on its role in copolymerization, as a plasticizer, and in specialized applications such as biodegradable blends and coatings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of MBM in their work.

Core Applications in Polymer Science

This compound finds utility in several key areas of polymer chemistry, primarily as a comonomer in polymerization reactions and as a functional additive to modify polymer properties.

Copolymerization

This compound can be copolymerized with a variety of vinyl monomers to introduce specific functionalities and modify the properties of the resulting polymers. The presence of both a polymerizable double bond and a carboxylic acid group makes it a valuable monomer for creating functional polymers with improved adhesion, dyeability, and compatibility.[1]

Logical Relationship: Copolymerization of this compound

General Copolymerization Scheme with this compound MBM This compound Copolymer Functional Copolymer MBM->Copolymer incorporates Vinyl_Monomer Vinyl Monomer (e.g., Styrene, Acrylates, Vinyl Acetate) Vinyl_Monomer->Copolymer incorporates Initiator Free Radical Initiator (e.g., AIBN, BPO) Initiator->MBM initiates Initiator->Vinyl_Monomer initiates Synthesis of this compound Maleic_Anhydride Maleic Anhydride Reaction_Vessel Reaction Vessel (e.g., three-necked flask) Maleic_Anhydride->Reaction_Vessel n_Butanol n-Butanol n_Butanol->Reaction_Vessel Heating Heating (e.g., 80-100°C) Reaction_Vessel->Heating Purification Purification (e.g., vacuum distillation) Heating->Purification MBM_Product This compound Purification->MBM_Product Emulsion Copolymerization Workflow Monomer_Mixture Monomer Mixture (Styrene, Dibutyl Maleate, this compound) Reactor Polymerization Reactor Monomer_Mixture->Reactor Aqueous_Phase Aqueous Phase (Water, Emulsifiers, Buffer, Initiator) Aqueous_Phase->Reactor Polymerization Polymerization (70-90°C) Reactor->Polymerization Cooling Cooling Polymerization->Cooling Neutralization Neutralization (pH adjustment) Cooling->Neutralization Latex Copolymer Latex Neutralization->Latex

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monobutyl Maleate (B1232345) as a Chemical Intermediate

Monobutyl maleate, also known as (2Z)-4-butoxy-4-oxobut-2-enoic acid, is an organic compound that serves as a significant chemical intermediate.[1][2][3] It is the monoester derived from maleic acid and n-butanol.[4] Its bifunctional nature, containing both a carboxylic acid and an ester group, along with a reactive carbon-carbon double bond, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its utility for research and development.

Physicochemical and Computed Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol [1][2][5]
CAS Number 925-21-3[2][5]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point -1.5°C[1][5][6]
Boiling Point 201°C to 289.1°C at 760 mmHg[1][5]
Density 1.099 - 1.1 g/cm³[1][5][6]
Refractive Index 1.458 - 1.470[1][5]
Water Solubility 37 g/L at 20°C[5]
LogP 1.39 at 30°C[5]
Vapor Pressure 0.2 Pa at 25°C[5]
Flash Point >110°C[5][6]
Topological Polar Surface Area 63.6 Ų[2][7]
Rotatable Bond Count 6[2][7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[2][7]

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound involves the esterification of maleic anhydride (B1165640) with n-butanol.[1][8] This reaction proceeds in two main stages. The first stage is a rapid, nearly irreversible ring-opening of the maleic anhydride by the alcohol to form the monoester, this compound.[4][8][9] The second, slower stage involves the esterification of the remaining carboxylic acid group to form dibutyl maleate, which is often a competing byproduct.[1][8]

Synthesis_of_Monobutyl_Maleate MA Maleic Anhydride MBM This compound (Monoester) MA->MBM + n-Butanol (Fast, Ring Opening) Butanol1 n-Butanol DBM Dibutyl Maleate (Diester) MBM->DBM + n-Butanol (Slow, Reversible) - H₂O Butanol2 n-Butanol Water Water

Caption: Synthesis pathway of this compound from maleic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is a modified procedure based on literature descriptions for the synthesis of this compound.[10]

Materials:

  • Maleic anhydride

  • n-Butanol

  • Chloroform (B151607) (or another suitable solvent like toluene (B28343) for azeotropic water removal)

  • Acid catalyst (e.g., sulfuric acid, phosphotungstic acid)[1][8]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride and n-butanol in chloroform. A slight excess of n-butanol can be used.

  • Catalysis: Carefully add a catalytic amount of sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (around 80°C) with continuous stirring.[10] The reaction is typically monitored for 4 hours.[10] To drive the equilibrium towards the monoester and prevent the formation of the diester, industrial processes often involve the continuous removal of water.[1][8]

  • Workup: After the reaction period, cool the mixture to room temperature.

  • Solvent Removal: Remove the chloroform by distillation using a rotary evaporator. This will yield a slightly viscous liquid.[10]

  • Purification: To remove any unreacted maleic anhydride or maleic acid, cool the resulting liquid to approximately 4°C.[10] This may induce the crystallization of the acid, which can then be removed by filtration. Further purification can be achieved by vacuum distillation.

This compound as a Chemical Intermediate

The reactivity of the double bond and the two carbonyl functionalities make this compound a versatile intermediate for synthesizing a range of other chemicals.

MBM_Reactions MBM This compound Polymer Polymers / Copolymers MBM->Polymer Polymerization (with comonomers) DBM Dibutyl Maleate MBM->DBM Esterification (+ n-Butanol) Succinate_Deriv Succinate Derivatives (via Michael Addition) MBM->Succinate_Deriv Michael Addition (+ Nucleophile) DA_Adduct Diels-Alder Adducts MBM->DA_Adduct Diels-Alder Reaction (+ Diene) Experimental_Workflow cluster_synthesis MBM Synthesis cluster_blending Polymer Blending cluster_characterization Film Characterization A 1. React Maleic Anhydride & n-Butanol in Chloroform B 2. Reflux for 4h at 80°C A->B C 3. Remove Solvent (Rotary Evaporator) B->C D 4. Purify by Cooling & Filtration C->D E 5. Dissolve PLA, PVAL, & MBM in appropriate solvent D->E Use as Plasticizer F 6. Cast solution into a Petri dish E->F G 7. Evaporate solvent at room temperature F->G H 8. Dry film under vacuum G->H I 9. Thermopressing to form uniform film H->I J 10. Analyze thermal & mechanical properties (DSC, DMA, Tensile Tests) I->J

References

Monobutyl Maleate in Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monobutyl maleate (B1232345) (MBM) is an organic compound emerging as a versatile building block in the design of advanced drug delivery systems.[1] As a monofunctional ester of maleic acid, its structure incorporates a hydrophilic carboxylic acid group and a more hydrophobic butyl ester group, imparting an amphiphilic character.[1][2] This unique combination of properties, along with the reactive carbon-carbon double bond, makes monobutyl maleate an attractive monomer for the synthesis of "smart" polymers capable of responding to physiological cues, enhancing drug solubility, and forming stable nanocarriers. This technical guide provides an in-depth exploration of this compound's role in drug delivery, focusing on its application in pH-responsive nanoparticles and covalent drug conjugation, complete with detailed experimental protocols and quantitative data.

Core Concepts: Physicochemical Properties and Synthesis

This compound, with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol , is a colorless to pale yellow liquid at room temperature.[1][3][4] Its chemical structure is fundamental to its utility in drug delivery.

  • Amphiphilicity : The presence of both a polar carboxylic acid head and a nonpolar butyl tail allows MBM-containing polymers to self-assemble into core-shell nanostructures, such as micelles or nanoparticles, in aqueous environments. This is crucial for encapsulating poorly water-soluble drugs.[1]

  • pH-Responsiveness : The carboxylic acid group has a specific pKa. In environments with a pH above its pKa (like physiological pH ~7.4), the group is deprotonated (COO-), making the polymer more hydrophilic. In acidic environments (like tumor microenvironments or endosomes, pH ~5.0-6.8), the group becomes protonated (COOH), increasing hydrophobicity. This switch is the basis for pH-triggered drug release.[5][6]

  • Reactivity : The carbon-carbon double bond in the maleate backbone can participate in polymerization reactions, typically with other vinyl monomers, to create copolymers with tailored properties.[1]

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with butanol. The reaction involves the nucleophilic attack of butanol on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of the monoester.[1]

G cluster_reactants Reactants cluster_products Product MA Maleic Anhydride MBM This compound MA->MBM + Butanol n-Butanol Butanol:e->MBM:w Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->MBM Reaction G cluster_blood Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) cluster_cell Cancer Cell (Endosome pH < 6.0) NP_Stable Stable Nanoparticle (Drug Encapsulated, COO⁻ groups) NP_Destab Protonation of COOH Nanoparticle Swelling NP_Stable->NP_Destab EPR Effect Drug_Release Drug Release NP_Destab->Drug_Release Endocytosis Endocytosis NP_Destab->Endocytosis Cellular Uptake Endosome Endosome with NP Endocytosis->Endosome Endosome_Release Rapid Drug Release in Cytosol Endosome->Endosome_Release G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Process A Dissolve Polymer & Drug in Acetone C Add Organic Phase Dropwise to Aqueous A->C B Deionized Water (under stirring) B->C D Solvent Evaporation (Self-Assembly) C->D E Drug-Loaded Nanoparticles D->E

References

Monobutyl Maleate as an Inhibitor of Protein Glycosylation: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of detailed research specifically identifying monobutyl maleate (B1232345) as a direct or significant inhibitor of protein glycosylation. While initial broad searches may suggest a potential role, in-depth investigation into biochemical and cellular studies does not currently support this claim with the specific data required for a detailed technical guide for researchers, scientists, and drug development professionals.

This document aims to address the user's request for an in-depth technical guide on monobutyl maleate as a protein glycosylation inhibitor. However, after an extensive search of scientific databases and literature, no specific studies detailing the mechanism of action, quantitative inhibitory data (such as IC50 values), or established experimental protocols for this compound in the context of protein glycosylation could be located.

General information suggests that certain maleimide (B117702) compounds can interact with sulfhydryl groups on proteins, which could theoretically impact enzyme function. However, there is no direct evidence to suggest that this compound specifically targets enzymes within the protein glycosylation pathway, such as dolichol-phosphate-mannose synthase or other glycosyltransferases.

Protein glycosylation is a complex series of enzymatic reactions crucial for protein folding, stability, and function. The two major types of protein glycosylation are N-linked and O-linked glycosylation, each involving a cascade of specific enzymes. Inhibition of this process can have significant cellular effects and is an area of interest for therapeutic development.

The N-Linked Glycosylation Pathway: A Potential Target

N-linked glycosylation is a major protein modification pathway that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. A key step in this pathway is the synthesis of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred to asparagine residues on nascent proteins. The enzyme dolichol-phosphate-mannose synthase (DPMS) plays a critical role in the elongation of this LLO precursor by synthesizing dolichol-phosphate-mannose, a mannose donor.

A hypothetical mechanism of inhibition by a small molecule could involve the direct binding to and inactivation of a key enzyme like DPMS.

N-Linked Glycosylation Pathway Inhibition cluster_ER Endoplasmic Reticulum Dolichol-P Dolichol-P DPAGT1 DPAGT1 Dolichol-P->DPAGT1 UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->DPAGT1 LLO_intermediate Lipid-Linked Oligosaccharide (LLO) Intermediate DPAGT1->LLO_intermediate LLO_elongation LLO Elongation LLO_intermediate->LLO_elongation GDP-Mannose GDP-Mannose DPMS DPMS GDP-Mannose->DPMS Dolichol-P-Mannose Dolichol-P-Mannose DPMS->Dolichol-P-Mannose Dolichol-P-Mannose->LLO_elongation Mature_LLO Mature LLO LLO_elongation->Mature_LLO OST Oligosaccharyl- transferase (OST) Mature_LLO->OST Glycoprotein (B1211001) Glycoprotein OST->Glycoprotein Nascent_Protein Nascent Polypeptide Nascent_Protein->OST Inhibitor Potential Inhibitor Inhibitor->DPMS

A potential, though unconfirmed, point of inhibition in the N-linked glycosylation pathway.

Experimental Protocols for Studying Glycosylation Inhibition

While no protocols specifically mention this compound, general methodologies for investigating potential inhibitors of protein glycosylation are well-established. These can be adapted to screen any compound of interest.

In Vitro Enzyme Activity Assay (e.g., for DPMS)

This type of assay directly measures the effect of a compound on the activity of a specific, purified enzyme.

Objective: To determine if a test compound directly inhibits the enzymatic activity of Dolichol-Phosphate-Mannose Synthase.

Materials:

  • Purified DPMS enzyme

  • Substrates: GDP-Mannose (radiolabeled or fluorescently tagged) and Dolichol-Phosphate

  • Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Prepare reaction mixtures containing assay buffer, Dolichol-Phosphate, and varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes) at the reaction temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the labeled GDP-Mannose.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Separate the product (labeled Dolichol-Phosphate-Mannose) from the unreacted substrate. This can be achieved by methods like solvent extraction or chromatography.

  • Quantify the amount of product formed using a scintillation counter or fluorescence reader.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Assay for Glycosylation Status

Cell-based assays provide insights into the effect of a compound on the entire glycosylation process within a living system.

Objective: To assess the overall impact of a test compound on protein glycosylation in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies against a known glycoprotein (e.g., EGFR, integrins)

  • Lectin probes that bind to specific glycan structures (e.g., Concanavalin A for mannose-rich glycans)

Protocol:

  • Culture cells to a suitable confluency.

  • Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 24-48 hours).

  • Harvest the cells and prepare cell lysates.

  • Separate proteins by SDS-PAGE. A hallmark of glycosylation inhibition is a shift in the molecular weight of glycoproteins.

  • Perform Western blotting using an antibody against a specific glycoprotein. A decrease in the apparent molecular weight of the protein in treated cells compared to control cells suggests inhibition of glycosylation.

  • Alternatively, perform a lectin blot by probing the membrane with a labeled lectin to visualize changes in the overall glycan profile.

Experimental Workflow for Glycosylation Inhibition cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Purified_Enzyme Purified Enzyme (e.g., DPMS) Incubation Incubation Purified_Enzyme->Incubation Substrates Substrates (Labeled GDP-Man, Dol-P) Substrates->Incubation Test_Compound Test Compound Test_Compound->Incubation Product_Quantification Product Quantification Incubation->Product_Quantification IC50 IC50 Determination Product_Quantification->IC50 Cultured_Cells Cultured Cells Compound_Treatment Compound Treatment Cultured_Cells->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blot / Lectin Blot SDS_PAGE->Western_Blot Analysis Analysis of MW Shift & Glycan Profile Western_Blot->Analysis

General experimental workflow for screening glycosylation inhibitors.

Quantitative Data

Due to the lack of specific studies on this compound as a protein glycosylation inhibitor, no quantitative data can be presented in a tabular format at this time. Should such data become available, it would typically be presented as follows:

Table 1: Hypothetical Inhibitory Activity of this compound on Glycosylation

Target EnzymeAssay TypeIC50 (µM)Cell LineEffectReference
DPMSIn Vitro-N/A-[Not Available]
Overall N-glycosylationCellular-HEK293-[Not Available]
Overall O-glycosylationCellular-HeLa-[Not Available]

Monobutyl Maleate: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling protocols for monobutyl maleate (B1232345) in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

Monobutyl maleate is a colorless to pale yellow liquid.[1] It is an organic compound classified as a maleic acid ester.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueSource(s)
CAS Number 925-21-3[2][3][4][5][6]
Molecular Formula C₈H₁₂O₄[1][2][3][4][5][7]
Molecular Weight 172.18 g/mol [1][2][4][5][7]
Appearance Clear, colorless liquid[1][2][5]
Melting Point -1.5 °C[2][3][5][6]
Boiling Point 201 °C to 289.1 °C[1][2][3][5][6]
Flash Point >110 °C[2][3][5][6]
Density 1.099 g/cm³[2][3][5]
Water Solubility 37 g/L at 20 °C[6]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] It is crucial to understand its potential dangers before handling.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B.[2] Causes severe skin burns and eye damage.[2][4]

  • Serious Eye Damage/Eye Irritation: Category 1.[2] Causes serious eye damage.[4]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2.[2] May cause damage to organs through prolonged or repeated exposure.[2][4]

Signal Word: Danger[2][4]

Primary Hazards:

  • Corrosive[4]

  • Irritant[4][8]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

Handling
  • Handle in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2][9]

  • Do not breathe mist, vapors, or spray.[2]

  • Wear appropriate personal protective equipment (PPE).[2][9]

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Ground/bond container and receiving equipment to prevent electrostatic discharge.[10]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in work areas.[10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

  • Store locked up.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Store apart from foodstuff containers.[2]

Exposure Controls and Personal Protective Equipment

A comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure.[11]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[2][11][12]Protects against splashes and vapors that can cause severe eye damage.[2][4]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile or Neoprene) that comply with EU Directive 89/686/EEC and the EN 374 standard.[2][9][11] Gloves must be inspected prior to use and removed using proper technique.[2][11]Prevents skin contact, which can cause severe burns and irritation.[2][4]
Skin and Body Protection Wear fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[2] Protective boots may be required depending on the scale of work.[13]Protects skin from accidental contact and splashes.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a multipurpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2][11]Protects the respiratory system from harmful vapors and mists.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the victim to fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][9] Seek immediate medical attention.[2]

  • Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Continue rinsing.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Accidental Release and Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Avoid breathing vapors and contact with the spilled material.[2] Wear appropriate PPE.[2]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains or surface water.[2][9]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite).[14] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Disposal Considerations

  • Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Do not contaminate water, foodstuffs, or sewer systems.[2]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[2]

Visual Guides and Workflows

Hazard Control Hierarchy

Hazard_Control_Hierarchy Elimination Elimination Substitution Substitution Elimination->Substitution Ventilation Fume Hood Substitution->Ventilation Isolate People Containment Glove Box SOPs Standard Operating Procedures (SOPs) Ventilation->SOPs Change How People Work Training Training PPE Personal Protective Equipment (PPE) SOPs->PPE Last Line of Defense

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Emergency First Aid Workflow

Emergency_First_Aid Start Exposure Occurs Assess Assess the Situation (Ensure scene is safe) Start->Assess ExposureType Identify Exposure Route Assess->ExposureType Inhalation Inhalation ExposureType->Inhalation Inhaled SkinContact Skin Contact ExposureType->SkinContact Skin EyeContact Eye Contact ExposureType->EyeContact Eyes Ingestion Ingestion ExposureType->Ingestion Swallowed MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing RinseEyes Rinse Eyes with Water for at least 15 min EyeContact->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedicalHelp Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalHelp RinseSkin Rinse Skin with Soap & Water for at least 15 min RemoveClothing->RinseSkin RinseSkin->SeekMedicalHelp RinseEyes->SeekMedicalHelp RinseMouth->SeekMedicalHelp

Caption: Step-by-step first aid procedures for this compound exposure.

Spill Response Protocol

Spill_Response_Protocol Spill Spill Detected Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Contact Emergency Services) Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste using Spark-Proof Tools Contain->Collect Package Package in a Labeled, Sealed Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a laboratory spill of this compound.

References

Monobutyl Maleate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of monobutyl maleate (B1232345), a versatile organic compound with applications ranging from polymer synthesis to drug formulation. This document provides a comprehensive overview of its solubility characteristics in various organic solvents, detailed experimental protocols for solubility determination and synthesis, and visual representations of key processes to support researchers in their laboratory work.

Core Concepts: Solubility Profile of Monobutyl Maleeate

Monobutyl maleate (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ) is a colorless liquid characterized by a butyl ester group and a carboxylic acid moiety, lending it amphiphilic properties.[1] This dual nature dictates its solubility behavior, making it generally soluble in polar organic solvents while exhibiting limited solubility in water.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, its water solubility has been determined to be 37 g/L at 20°C.[2][3] For many common organic solvents, particularly polar ones, this compound is considered to be highly soluble or miscible. This is inferred from the properties of structurally similar compounds like dibutyl maleate, which is miscible with solvents such as methanol, ethanol, acetone, and toluene (B28343).[4]

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventSolvent ClassSolubility ( g/100 mL)Temperature (°C)Notes
WaterPolar Protic3.720[2][3]
MethanolPolar ProticMiscible (qualitative)AmbientExpected to be highly soluble due to its polar nature and potential for hydrogen bonding.
EthanolPolar ProticMiscible (qualitative)AmbientExpected to be highly soluble due to its polar nature and potential for hydrogen bonding.
AcetonePolar AproticMiscible (qualitative)AmbientGood solubility is expected due to its polarity.
Ethyl AcetatePolar AproticHighly Soluble (qualitative)AmbientExpected to be a good solvent.
TolueneNon-polarSoluble (qualitative)AmbientModerate to good solubility is expected.
HexaneNon-polarSparingly Soluble (qualitative)AmbientLimited solubility is expected due to the non-polar nature of the solvent.

Experimental Protocols

Determination of this compound Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of this compound in an organic solvent.[5]

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe and syringe filters (0.45 µm)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure a saturated solution at equilibrium.

    • Add a known volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with n-butanol.[1]

Materials:

  • Maleic anhydride

  • n-Butanol

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Toluene (for azeotropic removal of water)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride and n-butanol (typically in a 1:1 molar ratio).

    • Add a suitable amount of toluene to facilitate the azeotropic removal of water.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Assemble the Dean-Stark apparatus and condenser on top of the flask.

  • Esterification:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by monitoring (e.g., by TLC or GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent (toluene and any excess n-butanol) using a rotary evaporator.

    • The resulting crude this compound can be further purified by vacuum distillation if required.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and the role of this compound in specific applications, the following diagrams have been generated using the DOT language.

experimental_workflow_solubility Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess this compound + Solvent) equil Equilibration (24-48h shaking at constant T) prep->equil Agitation sample Sample Collection & Preparation (Filter Supernatant) equil->sample Settling & Filtration quant Quantification (GC/HPLC Analysis) sample->quant Injection calc Calculation of Solubility quant->calc Data Analysis

Caption: Workflow for the experimental determination of this compound solubility.

synthesis_workflow Synthesis Workflow of this compound reactants Reactants (Maleic Anhydride, n-Butanol, Toluene, H₂SO₄) reaction Esterification (Reflux with Dean-Stark) reactants->reaction Heating workup Work-up (Washing & Neutralization) reaction->workup Cooling purification Purification (Rotary Evaporation & Distillation) workup->purification Drying product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

drug_formulation_logic Logical Workflow for Drug Solubility Enhancement drug Poorly Water-Soluble Drug formulation Co-formulation drug->formulation mbm This compound (Amphiphilic Excipient) mbm->formulation enhanced_solubility Enhanced Drug Solubility in Aqueous Media formulation->enhanced_solubility improved_bioavailability Improved Bioavailability enhanced_solubility->improved_bioavailability

Caption: Logic of using this compound for enhancing drug solubility.

References

Spectroscopic data for monobutyl maleate (FTIR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for monobutyl maleate (B1232345) (C₈H₁₂O₄), a compound of interest in chemical synthesis and polymer science. The following sections detail its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of monobutyl maleate in a research and development setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode **Wave Number (cm⁻¹) **
Carboxylic AcidO-H stretch2500-3300 (broad)[1]
Alkyl C-HC-H stretch2850-3000[1]
Ester CarbonylC=O stretch1740-1760[1]
Carboxylic Acid CarbonylC=O stretch1700-1720[1]
AlkeneC=C stretch1640-1660[1]
Ester C-OC-O stretch1000-1300[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the this compound molecule.

Proton Type Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet[1]
Alkene (-CH=CH-)6.2 - 6.8Multiplet[1]
Methylene (-O-CH₂-)~4.2Triplet
Methylene (-CH₂-)1.3 - 1.7Multiplet[1]
Methylene (-CH₂-)1.3 - 1.7Multiplet[1]
Methyl (-CH₃)0.9 - 1.0Triplet[1]

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Carbon Type Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (-C =O)165 - 175[1]
Carboxylic Acid Carbonyl (-C =O)165 - 175[1]
Alkene (-C H=C H-)130 - 135[1]
Methylene (-O-C H₂-)65 - 70
Methylene (-C H₂-)30 - 35
Methylene (-C H₂-)18 - 22
Methyl (-C H₃)13 - 15
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

Parameter m/z Value Notes
Molecular Ion [M]⁺172Corresponds to the molecular weight of 172.18 g/mol . This peak may be weak or absent.[1]
Base Peak129Results from the loss of a propyl group.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation : As a liquid, this compound can be analyzed directly. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition :

    • A background spectrum of the clean salt plates is collected.

    • The sample is applied to the plates, and the sample spectrum is recorded.

    • The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation :

    • Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR : The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Method :

    • Ionization : Electron Ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

    • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • Detection : An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound Sample Prep Sample Preparation (Dissolving, Diluting, etc.) Sample->Prep FTIR FTIR Spectroscopy Prep->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS Process Data Processing (Fourier Transform, Baseline Correction, etc.) FTIR->Process NMR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Structure Elucidation) Process->Interpret Report Technical Report & Data Tables Interpret->Report

A flowchart of the spectroscopic analysis process.

References

A Technical Guide to the Biodegradation Pathway of Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biodegradation pathway of monobutyl maleate (B1232345), drawing upon established principles of ester hydrolysis and the microbial metabolism of related compounds. Due to a lack of direct studies on monobutyl maleate, this guide presents a scientifically inferred pathway and details the experimental protocols necessary to validate and quantify its biodegradation.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is hypothesized to be a two-stage process initiated by microbial enzymes. The initial and most critical step is the hydrolysis of the ester bond, followed by the entry of the resulting metabolites into central metabolic pathways.

Stage 1: Enzymatic Hydrolysis

The biodegradation of esters is predominantly initiated by hydrolytic enzymes such as esterases, lipases, and cutinases, which are ubiquitous in microbial populations.[1][2][3][4] These enzymes catalyze the cleavage of the ester linkage in this compound, yielding butan-1-ol and maleic acid. This initial cleavage is crucial as it breaks down the parent compound into more readily metabolizable intermediates.

Stage 2: Metabolism of Hydrolysis Products

  • Butan-1-ol Metabolism: Butan-1-ol is a short-chain alcohol that is readily assimilated by a wide range of microorganisms. It is typically oxidized to butyraldehyde, then to butyric acid. Butyric acid can then enter the beta-oxidation pathway to be converted into acetyl-CoA, which subsequently enters the Citric Acid Cycle (TCA cycle) for energy production.[5]

  • Maleic Acid Metabolism: Maleic acid, a dicarboxylic acid, can be metabolized through several enzymatic steps. A key enzyme, maleate hydratase, catalyzes the hydration of maleic acid to D-malic acid.[6] Malic acid is an intermediate of the TCA cycle, providing a direct entry point into central metabolism.[7] Additionally, some bacteria possess the enzyme maleate isomerase, which converts maleic acid to fumaric acid, another TCA cycle intermediate.[8][9]

The complete mineralization of this compound results in the formation of carbon dioxide and water.

Biodegradation_Pathway MBM This compound Hydrolysis Esterase / Lipase / Cutinase MBM->Hydrolysis Butanol Butan-1-ol Butyraldehyde Butyraldehyde Butanol->Butyraldehyde Alcohol Dehydrogenase MaleicAcid Maleic Acid MaleateHydratase Maleate Hydratase MaleicAcid->MaleateHydratase MaleateIsomerase Maleate Isomerase MaleicAcid->MaleateIsomerase Hydrolysis->Butanol Hydrolysis->MaleicAcid ButyricAcid Butyric Acid Butyraldehyde->ButyricAcid Aldehyde Dehydrogenase BetaOxidation Beta-Oxidation ButyricAcid->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Malate D-Malic Acid Malate->TCA MaleateHydratase->Malate Fumarate Fumaric Acid Fumarate->TCA MaleateIsomerase->Fumarate CO2H2O CO2 + H2O TCA->CO2H2O

Figure 1: Putative biodegradation pathway of this compound.

Quantitative Data Analysis

While no specific quantitative data for the biodegradation of this compound is currently available in the literature, studies on analogous compounds provide a framework for the types of data that should be collected. The following table summarizes key quantitative parameters from studies on related esters, which can serve as a benchmark for future research on this compound.

ParameterExample CompoundValueOrganism/SystemReference
Primary Biodegradation Phthalate (B1215562) Esters>90% in 28 daysMixed microbial populations[6]
Ultimate Biodegradation (CO2 Evolution) Phthalate Esters>55% of theoretical in 28 daysMixed microbial populations[6]
Degradation Rate Butyric Acid1000 mg/L in 24 hoursSerratia marcescens[5]
Degradation Rate Di-n-butyl phthalate (DBP)HighSphingomonas sp. (DK4)[4]
Half-life (t1/2) Methyl tert-butyl ether (MTBE)~36 hours (aerobic)BiOWiSH® Aqua consortium[10]
Enzyme Kinetics (Km) Malate Synthase (for glyoxylate)160 ± 10 µMMycobacterium tuberculosis[11]
Enzyme Kinetics (kcat) Malate Synthase1.8 ± 0.1 s⁻¹Mycobacterium tuberculosis[11]

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the biodegradation of this compound.

Protocol for Shake Flask Biodegradation Assay (based on OECD 301D)

This protocol is designed to assess the "ready biodegradability" of this compound by measuring oxygen consumption in a closed bottle test.

1. Preparation of Mineral Salt Medium:

  • Solution A: Dissolve 8.5 g KH2PO4, 21.75 g K2HPO4, 33.4 g Na2HPO4·2H2O, and 0.5 g NH4Cl in deionized water and make up to 1 L. The pH should be 7.4.

  • Solution B: Dissolve 22.5 g MgSO4·7H2O in deionized water and make up to 1 L.

  • Solution C: Dissolve 36.4 g CaCl2·2H2O in deionized water and make up to 1 L.

  • Solution D: Dissolve 0.25 g FeCl3·6H2O in deionized water and make up to 1 L.

  • Final Medium: To 900 mL of deionized water, add 10 mL of Solution A and 1 mL each of Solutions B, C, and D.

2. Inoculum Preparation:

  • Use activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture from soil or water known to be exposed to similar compounds.

  • Acclimatize the inoculum by exposing it to low concentrations of this compound for a period of 1-2 weeks.

  • The final concentration of the inoculum in the test flasks should be between 2-5 mg/L of suspended solids.

3. Test Setup:

  • Prepare several 300 mL BOD (Biochemical Oxygen Demand) bottles.

  • To each bottle, add the mineral salt medium, leaving enough headspace for the inoculum and test substance.

  • Test Bottles: Add this compound to achieve a final concentration of 2-5 mg/L.

  • Control Bottles: Contain only the medium and inoculum.

  • Abiotic Control: Contain the medium and this compound (no inoculum) to check for non-biological degradation.

  • Reference Bottles: Add a readily biodegradable substance like sodium benzoate (B1203000) at the same concentration as the test substance to check the viability of the inoculum.

  • Seal all bottles tightly, ensuring no air bubbles are trapped.

4. Incubation and Measurement:

  • Incubate the bottles in the dark at 20-22°C for 28 days.

  • Measure the dissolved oxygen (DO) concentration in each bottle at regular intervals (e.g., day 0, 7, 14, 21, and 28) using a calibrated oxygen electrode.

  • The percentage biodegradation is calculated based on the oxygen consumed in the test bottles (corrected for the control) as a percentage of the theoretical oxygen demand (ThOD) of this compound.

Shake_Flask_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_run Incubation & Analysis Prep_Medium Prepare Mineral Salt Medium Setup_Test Test Bottles: Medium + Inoculum + MBM Prep_Medium->Setup_Test Setup_Control Control Bottles: Medium + Inoculum Prep_Medium->Setup_Control Setup_Abiotic Abiotic Control: Medium + MBM Prep_Medium->Setup_Abiotic Setup_Reference Reference Bottles: Medium + Inoculum + Benzoate Prep_Medium->Setup_Reference Prep_Inoculum Prepare and Acclimatize Inoculum Prep_Inoculum->Setup_Test Prep_Inoculum->Setup_Control Prep_Inoculum->Setup_Reference Prep_Substance Prepare Monobutyl Maleate Stock Prep_Substance->Setup_Test Prep_Substance->Setup_Abiotic Incubate Incubate at 22°C in Dark for 28 Days Setup_Test->Incubate Setup_Control->Incubate Setup_Abiotic->Incubate Setup_Reference->Incubate Measure_DO Measure Dissolved Oxygen at Intervals Incubate->Measure_DO Calculate Calculate % Biodegradation vs. ThOD Measure_DO->Calculate

Figure 2: Workflow for a shake flask biodegradation assay.
Protocol for Isolation of this compound-Degrading Microorganisms

This protocol uses an enrichment culture technique to isolate bacteria capable of using this compound as a sole carbon source.[12]

1. Enrichment Culture:

  • Prepare a basal salt medium (BSM) containing all necessary minerals for bacterial growth but lacking a carbon source.

  • Add this compound to the BSM at a concentration of 100-200 mg/L. This will be your enrichment medium.

  • Inoculate the enrichment medium with a sample from a contaminated environment (e.g., industrial sludge, soil).

  • Incubate the culture at 28-30°C on a rotary shaker (150 rpm).

  • After one week, transfer an aliquot (e.g., 10% v/v) of the culture to fresh enrichment medium. Repeat this transfer 3-5 times to enrich for microorganisms that can utilize this compound.

2. Isolation of Pure Cultures:

  • After the final enrichment step, take a sample from the culture and prepare serial dilutions (10⁻¹ to 10⁻⁶) in sterile saline solution.

  • Spread 100 µL of each dilution onto BSM agar (B569324) plates containing this compound as the sole carbon source.

  • Incubate the plates at 28-30°C until distinct colonies appear (2-7 days).

  • Pick individual colonies with different morphologies and streak them onto fresh BSM agar plates to obtain pure cultures.

3. Confirmation of Degrading Ability:

  • Inoculate each pure isolate into liquid BSM containing this compound (100 mg/L).

  • Incubate the cultures and monitor the degradation of this compound over time using HPLC or GC-MS.[13]

  • Also, monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Isolates that show significant degradation of the parent compound and corresponding growth are confirmed as this compound degraders.

Isolation_Workflow Start Environmental Sample (Soil, Sludge) Enrichment Inoculate into Basal Salt Medium + this compound Start->Enrichment Incubate_Enrich Incubate and Serially Transfer (3-5 times) Enrichment->Incubate_Enrich Serial_Dilute Perform Serial Dilutions of Enriched Culture Incubate_Enrich->Serial_Dilute Plate Spread Dilutions onto BSM-Agar Plates Serial_Dilute->Plate Incubate_Plates Incubate Plates to Grow Colonies Plate->Incubate_Plates Isolate Pick and Streak Individual Colonies for Pure Cultures Incubate_Plates->Isolate Confirm Confirm Degradation in Liquid Culture via HPLC/GC-MS Isolate->Confirm End Identified Degrading Isolates Confirm->End

Figure 3: Workflow for isolating degrading microorganisms.
Protocol for HPLC Analysis of this compound and Metabolites

This protocol provides a general method for the quantification of this compound and the identification of its primary metabolites, butan-1-ol and maleic acid.

1. Sample Preparation:

  • Collect aqueous samples (e.g., 1 mL) from the biodegradation assay at different time points.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • If necessary, perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) to concentrate the analytes, followed by evaporation of the solvent and reconstitution in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and acidified water (e.g., 0.1% phosphoric acid). The exact ratio or gradient profile will need to be optimized. A starting point could be 40:60 (v/v) acetonitrile:acidified water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength where this compound and maleic acid have significant absorbance (e.g., 210 nm). A Refractive Index (RI) detector may be needed for butan-1-ol if it does not have a UV chromophore.

  • Temperature: 30°C.

3. Analysis:

  • Prepare calibration standards of this compound, butan-1-ol, and maleic acid in the mobile phase.

  • Run the standards to determine their retention times and to generate calibration curves (peak area vs. concentration).

  • Inject the prepared samples and identify the peaks by comparing their retention times with the standards.

  • Quantify the concentration of each compound by using the calibration curves. The disappearance of the this compound peak and the appearance and subsequent disappearance of the butan-1-ol and maleic acid peaks will confirm the biodegradation pathway.

Protocol for Esterase Activity Assay

This assay uses a chromogenic substrate, p-nitrophenyl butyrate (B1204436) (pNPB), to measure the activity of ester-hydrolyzing enzymes in cell-free extracts or purified enzyme preparations.

1. Preparation of Cell-Free Extract:

  • Grow the isolated degrading bacterium in a medium containing this compound to induce the production of esterases.

  • Harvest the cells by centrifugation (e.g., 8,000 x g for 15 min at 4°C).

  • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

  • Lyse the cells using sonication or a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the cell-free extract.

2. Assay Procedure:

  • Prepare a stock solution of pNPB (e.g., 10 mM) in a solvent like isopropanol.

  • The reaction mixture (1 mL total volume) should contain:

    • 50 mM phosphate buffer (pH 7.5)

    • The cell-free extract (the amount will need to be optimized)

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Start the reaction by adding a small volume (e.g., 10 µL) of the pNPB stock solution to achieve a final concentration of 0.1 mM.

  • Monitor the increase in absorbance at 405 nm for 5-10 minutes using a spectrophotometer. The yellow product, p-nitrophenol, absorbs at this wavelength.

3. Calculation of Activity:

  • The rate of the reaction (ΔAbs/min) is used to calculate the enzyme activity.

  • One unit (U) of esterase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions. The molar extinction coefficient of p-nitrophenol (at pH 7.5) is required for this calculation.

Conclusion

While the specific biodegradation pathway of this compound has not been explicitly detailed in scientific literature, a robust putative pathway can be constructed based on the well-documented metabolism of similar ester compounds. The proposed pathway involves an initial enzymatic hydrolysis to butan-1-ol and maleic acid, both of which are readily integrated into central metabolic cycles. This technical guide provides researchers with the foundational knowledge and detailed experimental protocols required to formally elucidate this pathway, quantify its kinetics, and isolate the responsible microorganisms. The successful application of these methods will be critical for a comprehensive environmental risk assessment and for the development of bioremediation strategies for this compound and related compounds.

References

An In-depth Technical Guide to the Thermal Stability of Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Monobutyl Maleate (B1232345)

A summary of the key physical and chemical properties of monobutyl maleate is presented in Table 1. These properties are essential for its handling and for interpreting thermal analysis data.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₄[2][3]
Molecular Weight 172.18 g/mol [2][3]
Melting Point -1.5 °C[2]
Boiling Point 289.1 ± 23.0 °C at 760 mmHg[2]
Flash Point 113.9 ± 16.1 °C[2]
Density 1.11 g/cm³[2]
Refractive Index 1.470[2]
Water Solubility 37 g/L at 20 °C[1]

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound involves several analytical techniques. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and to quantify mass loss.

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30 °C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the first derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Objective: To identify the temperatures of thermal transitions, including decomposition, and to measure the associated enthalpy changes.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas.

    • A temperature program similar to that used in TGA is applied, with a controlled heating rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Endothermic Peaks: Indicating melting or boiling.

    • Exothermic Peaks: Often associated with decomposition or crystallization. The onset temperature and peak temperature of any exothermic event related to decomposition are determined.

    • Enthalpy of Decomposition (ΔHd): Calculated by integrating the area of the decomposition peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the chemical structures of the thermal degradation products of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

  • Sample Preparation: A very small amount of this compound (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 400 °C, 600 °C, 800 °C) in an inert atmosphere.

  • GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Identification: The separated components eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries for identification.

  • Data Analysis: The identities and relative abundances of the decomposition products are determined to elucidate the degradation mechanism.

Experimental and Logical Workflows

A systematic approach is crucial for a thorough thermal stability assessment. The following diagram illustrates a logical workflow for characterizing the thermal properties of this compound.

G cluster_0 Thermal Stability Assessment Workflow start This compound Sample tga Thermogravimetric Analysis (TGA) start->tga Determine decomposition temperatures and mass loss dsc Differential Scanning Calorimetry (DSC) start->dsc Identify thermal transitions (melting, decomposition) data_analysis Data Analysis and Interpretation tga->data_analysis dsc->data_analysis py_gcms Pyrolysis-GC/MS py_gcms->data_analysis data_analysis->py_gcms If decomposition is confirmed, identify degradation products report Comprehensive Technical Report data_analysis->report Summarize findings

Caption: Logical workflow for thermal stability analysis.

Hypothesized Thermal Degradation Pathways

In the absence of direct experimental data for this compound, its thermal degradation pathways can be hypothesized based on the known chemistry of esters and related compounds.[4] The primary decomposition routes are likely to involve the ester group and the carbon-carbon double bond.

Decarboxylation Pathway

One potential pathway is the elimination of carbon dioxide from the carboxylic acid group, which could be followed by further reactions.

G MBM This compound Intermediate1 Intermediate MBM->Intermediate1 Heat Butene 1-Butene Intermediate1->Butene MaleicAnhydride Maleic Anhydride Intermediate1->MaleicAnhydride CO2 CO2 MaleicAnhydride->CO2 Further Decomposition

Caption: Hypothesized decarboxylation pathway.

Ester Pyrolysis (cis-Elimination)

A common thermal degradation mechanism for esters containing a β-hydrogen on the alkyl group is cis-elimination (or ester pyrolysis), which proceeds through a six-membered cyclic transition state.[4] This would lead to the formation of an alkene (1-butene) and maleic acid. The maleic acid could then dehydrate to form maleic anhydride.

G MBM This compound TransitionState Six-membered Transition State MBM->TransitionState Heat Products Maleic Acid + 1-Butene TransitionState->Products MaleicAnhydride Maleic Anhydride + H2O Products->MaleicAnhydride Dehydration

Caption: Hypothesized ester pyrolysis pathway.

Conclusion

A thorough understanding of the thermal stability of this compound is paramount for its safe and effective use in research and development. This guide provides the necessary framework for such an investigation by detailing the standard experimental protocols for TGA, DSC, and Pyrolysis-GC/MS. While specific experimental data for this compound remains to be published, the outlined methodologies and hypothesized degradation pathways offer a robust starting point for researchers. The generation of precise experimental data through these techniques will be invaluable for establishing safe handling procedures, optimizing reaction conditions, and ensuring the stability of formulations containing this compound.

References

Methodological & Application

Synthesis of Monobutyl Maleate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of monobutyl maleate (B1232345), a valuable intermediate in various chemical syntheses. The described method is tailored for researchers, scientists, and drug development professionals, focusing on a laboratory-scale preparation. The synthesis involves the direct esterification of maleic anhydride (B1165640) with n-butanol. This initial reaction is typically rapid and can be performed without a catalyst to selectively yield the monoester.[1][2] This document outlines the necessary reagents, equipment, detailed experimental procedure, and purification methods. Additionally, a summary of key quantitative data is presented in a structured table, and a logical workflow of the synthesis is visualized using a Graphviz diagram.

Introduction

Monobutyl maleate, also known as (Z)-4-butoxy-4-oxobut-2-enoic acid, is the monoester of maleic acid and n-butanol.[3] Its synthesis is the first and rapid step in the two-stage esterification of maleic anhydride with butanol.[2][4] This initial reaction is practically irreversible under typical conditions and results in the formation of the monoester.[1][2] this compound serves as a versatile building block in organic synthesis, finding applications in the production of polymers, plasticizers, and other specialty chemicals. The presence of both a carboxylic acid and an ester functional group, along with a reactive double bond, makes it a key intermediate for further chemical modifications.

This protocol focuses on the selective synthesis of the monoester by controlling the reaction conditions to minimize the formation of the diester byproduct, dibutyl maleate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference(s)
Reactants
Maleic Anhydride1 mole equivalent[5]
n-Butanol1 - 1.2 mole equivalents[5]
Reaction Conditions
Temperature60-80 °C[4]
Reaction Time1-2 hours[1][2]
CatalystNone (for high selectivity)[1][2]
Product Information
Expected YieldUp to 98.7%[6]
Purity (after purification)>95%[1]
AppearanceColorless to pale yellow liquid[4]
Molecular Weight172.18 g/mol [7]

Experimental Protocol

This protocol details the synthesis of this compound from maleic anhydride and n-butanol without the use of a catalyst to ensure high selectivity for the monoester.

Materials and Equipment
  • Maleic Anhydride (≥99% purity)

  • n-Butanol (≥99% purity)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask (250 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (e.g., 0.5 mol, 49.03 g).

    • Under a fume hood, add n-butanol (e.g., 0.55 mol, 40.76 g, 50.2 mL) to the flask. A slight excess of n-butanol can be used to ensure complete conversion of the maleic anhydride.

    • Attach a reflux condenser to the flask.

  • Esterification:

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.[4] The reaction is exothermic, so initial heating should be gentle.

    • Maintain the temperature and continue stirring for 1-2 hours. The reaction to form the monoester is rapid.[1][2]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the crude product with warm deionized water (60-80 °C, 2 x 50 mL) to remove any unreacted maleic anhydride (which will hydrolyze to maleic acid) and excess n-butanol.[4]

    • Separate the organic layer (the product, which may be the lower or upper layer depending on the concentration of dissolved butanol).

    • Wash the organic layer with a saturated sodium chloride solution (brine, 1 x 50 mL) to aid in the separation of the aqueous and organic phases.

    • Separate the organic layer and transfer it to an Erlenmeyer flask.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Remove any residual solvent (n-butanol) under reduced pressure using a rotary evaporator.

  • Characterization:

    • The final product should be a colorless to pale yellow liquid.[4]

    • Characterize the product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Reactants Reactants (Maleic Anhydride, n-Butanol) Reaction_Setup Reaction Setup - Combine reactants in a round-bottom flask - Attach reflux condenser Reactants->Reaction_Setup Esterification Esterification - Heat to 60-80 °C - Stir for 1-2 hours Reaction_Setup->Esterification Cooling Cooling - Allow to cool to room temperature Esterification->Cooling Workup Work-up - Transfer to separatory funnel Cooling->Workup Washing Washing - Wash with warm deionized water - Wash with brine Workup->Washing Drying Drying - Separate organic layer - Dry over anhydrous MgSO4/Na2SO4 Washing->Drying Purification Purification - Filter drying agent - Remove residual solvent via rotary evaporation Drying->Purification Product Final Product (this compound) Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Discussion

The synthesis of this compound via the direct reaction of maleic anhydride and n-butanol is an efficient method for producing the monoester with high selectivity. The absence of a strong acid catalyst is crucial to prevent the subsequent, slower esterification to dibutyl maleate.[1] The reaction is driven by the nucleophilic attack of the butanol on the electrophilic carbonyl carbon of the maleic anhydride, leading to the opening of the anhydride ring.[4]

The purification process is critical for obtaining a high-purity product. Washing with warm water effectively removes the highly water-soluble maleic acid (from hydrolysis of any unreacted anhydride) and a significant portion of the unreacted n-butanol.[4] The final evaporation step under reduced pressure is necessary to remove the last traces of volatile impurities.

For researchers requiring even higher purity, further purification techniques such as vacuum distillation can be employed, although this may not be necessary for many applications. The successful synthesis and purification of this compound provide a versatile intermediate for further synthetic transformations in drug development and materials science.

References

Application Notes and Protocols for Emulsion Polymerization of Monobutyl Maleate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of monobutyl maleate (B1232345) in the synthesis of polymeric nanoparticles via emulsion polymerization for drug delivery applications.

Introduction

Monobutyl maleate is a versatile monomer that can be employed in emulsion polymerization to create biodegradable and biocompatible polymers.[1] Its amphiphilic nature, possessing both a hydrophilic carboxyl group and a hydrophobic butyl chain, makes it a candidate for developing novel materials for drug delivery and tissue engineering.[1] Emulsion polymerization is an effective technique for producing stable aqueous dispersions of polymer particles, known as latexes, with high molecular weights and controlled particle sizes.[2] This method is particularly advantageous for creating nanoparticles suitable for encapsulating therapeutic agents.[3][4]

The resulting poly(this compound) and its copolymers can be designed to form nanoparticles that serve as carriers for hydrophobic drugs, enhancing their solubility and enabling targeted delivery.[1][5] The presence of carboxylic acid groups on the polymer backbone allows for further functionalization, such as the attachment of targeting ligands or stimuli-responsive moieties, to create advanced drug delivery systems.[5]

Experimental Protocols

While the direct emulsion homopolymerization of this compound is not extensively documented, the following protocols are based on established methods for the emulsion copolymerization of maleate esters and other relevant monomers.[6][7] These can be adapted and optimized for specific research needs.

Materials and Equipment

Materials:

  • This compound (Monomer)

  • Co-monomer (e.g., Styrene (B11656), Methyl Methacrylate, Butyl Acrylate)

  • Deionized (DI) water

  • Emulsifier (Surfactant): Anionic (e.g., Sodium Dodecyl Sulfate - SDS) or Non-ionic (e.g., Polysorbate 80)[8]

  • Initiator: Water-soluble (e.g., Potassium Persulfate - KPS) or a redox system (e.g., KPS/Acetone Sodium Bisulfite - ASBS)[6]

  • Buffer (optional, to maintain pH): e.g., Sodium Bicarbonate

  • Nitrogen gas (for purging)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnels (2)

  • Heating mantle with temperature controller

  • Water bath

  • Filtration apparatus

  • Drying oven

Protocol 1: Batch Emulsion Copolymerization of this compound and Styrene

This protocol describes a batch process for the synthesis of poly(this compound-co-styrene) nanoparticles.

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the reflux condenser, mechanical stirrer, and a nitrogen inlet/outlet. Place the flask in the heating mantle.

  • Aqueous Phase Preparation: In the flask, combine DI water, emulsifier (e.g., SDS), and buffer (if used). A typical formulation is provided in Table 1.

  • Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the aqueous phase to the desired reaction temperature (e.g., 70-80°C) with continuous stirring.[6]

  • Monomer and Initiator Addition:

    • In a separate beaker, mix the this compound and styrene monomers.

    • Dissolve the potassium persulfate initiator in a small amount of DI water.

    • Add the monomer mixture and the initiator solution to the reaction flask.

  • Polymerization: Maintain the reaction at the set temperature with constant stirring for a specified duration (e.g., 4-8 hours).[9] The reaction mixture will gradually turn from a clear or translucent solution to an opaque, milky-white latex.

  • Cooling and Filtration: After the reaction is complete, cool the flask to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.

  • Characterization: The resulting polymer latex can be characterized for particle size, morphology, molecular weight, and polymer composition.

Table 1: Example Formulation for Batch Emulsion Copolymerization

ComponentAmount (grams)
Deionized Water200
This compound20
Styrene80
Sodium Dodecyl Sulfate3
Potassium Persulfate1
Protocol 2: Semi-Continuous Emulsion Copolymerization

This method allows for better control over the copolymer composition and reaction heat.

Procedure:

  • Initial Charge: Charge the reactor with a portion of the DI water and emulsifier. Heat to the reaction temperature under a nitrogen atmosphere as described in Protocol 1.

  • Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing the remaining DI water, emulsifier, this compound, and the co-monomer. Stir vigorously to form a stable emulsion.

  • Initiator Solution: Prepare a separate initiator solution by dissolving the initiator in DI water.

  • Reaction Initiation: Add a small portion of the initiator solution to the heated reactor to initiate the polymerization.

  • Continuous Feeding: Simultaneously and slowly add the pre-emulsion and the remaining initiator solution to the reactor over a period of 2-4 hours using dropping funnels.[6]

  • Completion and Work-up: After the addition is complete, continue stirring at the reaction temperature for another 1-2 hours to ensure complete monomer conversion. Cool, filter, and characterize the latex as described previously.

Data Presentation

The following tables provide a summary of typical quantitative data that can be expected and should be characterized for the synthesized polymer latexes.

Table 2: Typical Reaction Parameters and Outcomes

ParameterTypical RangeReference
Reaction Temperature (°C)60 - 90[10]
Reaction Time (hours)4 - 8[9]
Monomer Conversion (%)> 95
Solid Content (%)30 - 50

Table 3: Characterization of Poly(this compound) Copolymer Nanoparticles

PropertyTypical ValuesAnalytical Technique(s)
Particle Size (nm)50 - 200Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)
Polydispersity Index (PDI)< 0.2DLS
Zeta Potential (mV)-20 to -50DLS
Glass Transition Temp. (Tg, °C)Varies with comonomerDifferential Scanning Calorimetry (DSC)
Molecular Weight ( g/mol )10,000 - 500,000Gel Permeation Chromatography (GPC)

Application in Drug Delivery

Polymers containing this compound can be designed as pH-responsive drug delivery systems.[5] The carboxylic acid groups from the this compound units can be ionized at physiological pH, rendering the nanoparticles stable. In the acidic microenvironment of tumors or within the endosomes of cells, these groups can become protonated, leading to a change in the polymer's hydrophilicity and potentially triggering the release of the encapsulated drug.[5]

Signaling Pathway and Drug Release Mechanism

The diagram below illustrates a conceptual signaling pathway for the uptake and pH-triggered drug release from poly(this compound) copolymer nanoparticles in a cancer cell.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell cluster_endosome Endosome (pH ~5.0-6.0) NP Drug-Loaded Nanoparticle NP_Endosome Nanoparticle in Endosome NP->NP_Endosome Endocytosis Drug_Release Drug Release NP_Endosome->Drug_Release Low pH Trigger Cytoplasm Cytoplasm Drug_Release->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Drug Action G A Synthesize Polymer Latex via Emulsion Polymerization B Characterize Nanoparticles (Size, Zeta, etc.) A->B C Load Hydrophobic Drug (e.g., Paclitaxel) into Nanoparticles A->C D Determine Drug Loading Efficiency and Capacity C->D E In Vitro Drug Release Study at Different pH (7.4 and 5.5) C->E G Cell Viability Assays (e.g., MTT) with Drug-Loaded Nanoparticles C->G H Cellular Uptake Studies (e.g., Fluorescence Microscopy) C->H F Analyze Release Kinetics E->F

References

Application Notes and Protocols for Monobutyl Maleate Graft Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of monobutyl maleate (B1232345) graft copolymers. The protocols and data presented are intended to serve as a guide for researchers interested in utilizing these polymers for various applications, including the development of novel drug delivery systems.

Introduction: Monobutyl Maleate Graft Copolymers in Drug Delivery

Graft copolymers, composed of a primary polymer backbone with covalently bonded side chains of a different chemical nature, offer a versatile platform for designing advanced materials. The process of grafting this compound onto a polymer backbone introduces ester functionalities and carboxyl groups (upon hydrolysis), which can significantly alter the physicochemical properties of the parent polymer. This modification can enhance hydrophilicity, provide sites for further functionalization, and introduce pH-sensitivity, making these copolymers highly attractive for biomedical applications.

In the field of drug development, this compound graft copolymers are of particular interest for the formulation of controlled-release drug delivery systems. The tunable properties of these copolymers can be exploited to encapsulate hydrophobic drugs, create stimuli-responsive carriers that release their payload in specific physiological environments (e.g., the pH gradient in tumor tissues or different segments of the gastrointestinal tract), and improve the biocompatibility of drug delivery vehicles.

General Principles of Graft Copolymerization

Graft copolymerization is a powerful technique to modify the properties of existing polymers. The primary methods for synthesizing graft copolymers include "grafting onto," "grafting from," and "grafting through". The most common approach for monomers like this compound is free-radical polymerization, where free radicals are generated on the polymer backbone, which then initiate the polymerization of the monomer to form the grafted chains.

Several methods can be employed for the free-radical grafting of this compound, including:

  • Solution Polymerization: The backbone polymer, monomer, and initiator are dissolved in a suitable solvent. This method allows for good control over the reaction conditions but requires a subsequent purification step to remove the solvent and any unreacted monomers.

  • Melt Grafting (Reactive Extrusion): The backbone polymer is melted, and the monomer and initiator are introduced into the molten polymer, typically in an extruder. This solvent-free method is efficient and scalable, making it suitable for industrial applications.

  • Emulsion Polymerization: This technique is particularly useful for producing aqueous dispersions of the graft copolymer. The monomer is emulsified in a continuous phase (usually water) with the aid of surfactants, and a water-soluble initiator is used.

The efficiency of the grafting process and the properties of the resulting copolymer are influenced by several factors, including the nature of the backbone polymer, the concentrations of the monomer and initiator, the reaction temperature, and the reaction time.

Experimental Protocols

This section provides detailed protocols for the graft copolymerization of this compound using different methods.

3.1. Protocol 1: Emulsion Polymerization of a Styrene-Dibutyl Maleate-Monobutyl Maleate Terpolymer

This protocol is adapted from a patented method for preparing an aqueous dispersion of a copolymer containing this compound.

Materials:

  • Styrene

  • Dibutyl maleate

  • This compound

  • Ionic emulsifier (e.g., sodium lauryl sulfate)

  • Non-ionic emulsifier (e.g., nonylphenol ethoxylate)

  • Free-radical polymerization initiator (e.g., potassium persulfate)

  • Buffer (e.g., sodium bicarbonate)

  • Sodium salt of an α,β-ethylenically unsaturated carboxylic acid (e.g., sodium acrylate)

  • Water-soluble ethylenically unsaturated monomer with an N-methylol group (e.g., N-methylol acrylamide)

  • Alkylene glycol (e.g., ethylene (B1197577) glycol)

  • Concentrated ammonia (B1221849) water

  • Distilled water

Equipment:

  • Reaction vessel equipped with a stirrer, reflux condenser, thermometer, and inlets for monomer and initiator addition.

  • Heating mantle or water bath.

Procedure:

  • Preparation of the Aqueous Phase:

    • In the reaction vessel, prepare the aqueous phase by dissolving the ionic and non-ionic emulsifiers, buffer, sodium salt of the α,β-ethylenically unsaturated carboxylic acid, N-methylol monomer, and alkylene glycol in distilled water. The relative amounts of these components are detailed in Table 1.

    • Heat the aqueous phase to the reaction temperature of 70-90°C with continuous stirring.

  • Initiation:

    • Once the desired temperature is reached, add a single dose of the free-radical polymerization initiator to the aqueous phase.

  • Monomer Addition:

    • Prepare a monomer mixture containing styrene, dibutyl maleate, and this compound according to the proportions specified in Table 1.

    • Continuously add the monomer mixture to the reaction vessel over a period of approximately 4 hours.

  • Polymerization:

    • Maintain the reaction temperature at 70-90°C throughout the monomer addition.

    • After the monomer addition is complete, increase the temperature to 90°C and maintain it for an additional 1.5 hours to ensure complete monomer conversion.

  • Cooling and Neutralization:

    • Cool the reaction mixture to 25°C.

    • Add a single dose of concentrated ammonia water to adjust the pH of the final dispersion to approximately 9.5.

3.2. Protocol 2: Generalized Solution Grafting of this compound onto a Polymer Backbone

This protocol provides a general procedure for the solution-based grafting of this compound. The specific conditions will need to be optimized for the particular backbone polymer being used.

Materials:

  • Backbone polymer (e.g., polyethylene, polypropylene, starch)

  • This compound

  • Free-radical initiator (e.g., benzoyl peroxide, dicumyl peroxide)

  • Solvent (e.g., xylene, toluene, chlorobenzene)

  • Precipitating solvent (e.g., acetone (B3395972), methanol)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle or oil bath.

Procedure:

  • Dissolution of the Backbone Polymer:

    • Add the backbone polymer and the solvent to the reaction flask.

    • Heat the mixture with stirring under a nitrogen atmosphere until the polymer is completely dissolved.

  • Addition of Monomer and Initiator:

    • Add the desired amount of this compound to the polymer solution.

    • In a separate container, dissolve the initiator in a small amount of the solvent.

    • Add the initiator solution to the reaction mixture.

  • Grafting Reaction:

    • Maintain the reaction at the desired temperature (typically determined by the decomposition temperature of the initiator) for a specified period (e.g., 2-6 hours) with continuous stirring under a nitrogen atmosphere.

  • Purification:

    • After the reaction is complete, cool the solution to room temperature.

    • Precipitate the graft copolymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., acetone or methanol) with vigorous stirring.

    • Filter the precipitated polymer and wash it thoroughly with the precipitating solvent to remove any unreacted monomer and homopolymer.

    • Dry the purified graft copolymer in a vacuum oven until a constant weight is achieved.

3.3. Protocol 3: Generalized Melt Grafting (Reactive Extrusion) of this compound

This protocol outlines a general procedure for the solvent-free melt grafting of this compound onto a thermoplastic polymer.

Materials:

  • Backbone polymer (in pellet or powder form)

  • This compound

  • Free-radical initiator (e.g., dicumyl peroxide, 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane)

Equipment:

  • Twin-screw extruder with controlled temperature zones and feeding ports.

  • Pelletizer.

Procedure:

  • Premixing:

    • Thoroughly mix the backbone polymer, this compound, and the free-radical initiator in the desired proportions.

  • Reactive Extrusion:

    • Feed the premixed components into the extruder.

    • Set the temperature profile of the extruder zones to ensure the polymer is in a molten state and to control the decomposition of the initiator. A typical temperature range is 160-220°C.

    • The screw speed and feed rate should be adjusted to ensure sufficient residence time for the grafting reaction to occur.

  • Devolatilization and Pelletizing:

    • Utilize a vacuum port on the extruder to remove any unreacted monomer and volatile byproducts.

    • The extrudate is then cooled and pelletized.

  • Purification (Optional):

    • For some applications, the extruded pellets may need to be further purified by dissolving them in a suitable solvent and precipitating them in a non-solvent to remove any residual unreacted monomer or homopolymer.

Data Presentation

The following tables summarize typical quantitative data related to maleate graft copolymerization. Note that much of the available literature focuses on maleic anhydride, a closely related monomer, and similar trends are expected for this compound.

Table 1: Example Formulation for Emulsion Copolymerization of this compound

ComponentAmount (% by weight of total monomers)
Monomer Mixture
Styrene40 - 90
Dibutyl maleate10 - 60
This compound1.0 - 10.0
Aqueous Phase Components
Ionic & Non-ionic Emulsifiers2 - 8
Buffer0.2 - 1.0
Sodium salt of α,β-ethylenically unsaturated carboxylic acid0.1 - 1.0
N-methylol containing monomer0.3 - 3.0
Alkylene glycol1 - 6
Initiator
Free-radical initiator~0.3

Table 2: Influence of Reaction Parameters on Maleic Anhydride Grafting onto Polypropylene (Melt Grafting)

Parameter VariedChangeEffect on Grafting DegreeEffect on Molecular Weight
Initiator Concentration IncreaseIncrease, then plateauDecrease (due to chain scission)
Monomer Concentration IncreaseIncrease, then plateauMinor decrease
Reaction Temperature IncreaseIncrease to an optimum, then decreaseDecrease
Reaction Time IncreaseIncrease, then plateauDecrease

Table 3: Characterization Data for Maleate Graft Copolymers

Characterization TechniqueObservationInterpretation
FTIR Spectroscopy Appearance of C=O stretching bands (~1730 cm⁻¹ for ester, ~1780 and ~1850 cm⁻¹ for any residual anhydride), and C-O stretching bands (~1160-1250 cm⁻¹).Confirmation of the presence of the grafted maleate ester groups on the polymer backbone.
¹H NMR Spectroscopy Appearance of new peaks corresponding to the protons of the butyl group (-CH₃, -CH₂-) and the maleate backbone (-CH-CH-).Confirmation of the chemical structure of the grafted chains and allows for the determination of the grafting degree.
Differential Scanning Calorimetry (DSC) Shift in the glass transition temperature (Tg) and/or melting temperature (Tm) of the backbone polymer.Indicates changes in the polymer chain mobility and crystallinity due to the presence of the grafted chains.
Thermogravimetric Analysis (TGA) Altered thermal degradation profile compared to the backbone polymer.Provides information on the thermal stability of the graft copolymer.

Visualization of a this compound Graft Copolymerization Workflow

The following diagrams illustrate key aspects of the this compound graft copolymerization process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_aq Prepare Aqueous Phase (Emulsifiers, Buffer, etc.) heat Heat Aqueous Phase (70-90°C) prep_aq->heat prep_mono Prepare Monomer Mixture (Styrene, Dibutyl Maleate, this compound) add_mono Add Monomer Mixture (over 4 hours) prep_mono->add_mono initiate Add Initiator heat->initiate initiate->add_mono polymerize Continue Polymerization (90°C for 1.5 hours) add_mono->polymerize cool Cool to 25°C polymerize->cool neutralize Neutralize with Ammonia cool->neutralize product Final Copolymer Dispersion neutralize->product

Caption: Experimental workflow for the emulsion polymerization of a this compound-containing copolymer.

reaction_mechanism cluster_initiation Initiation cluster_grafting Grafting cluster_propagation Propagation cluster_termination Termination initiator Initiator (I-I) radical 2 I• initiator->radical Heat backbone Polymer Backbone (P-H) radical->backbone H-abstraction macro_radical Macroradical (P•) backbone->macro_radical monomer This compound macro_radical->monomer Addition grafted_radical Grafted Radical monomer->grafted_radical propagating_chain Propagating Graft Chain grafted_radical->propagating_chain n Monomers terminated_chain Graft Copolymer propagating_chain->terminated_chain Combination or Disproportionation

Caption: General mechanism of free-radical graft copolymerization of this compound.

influencing_factors cluster_params Reaction Parameters cluster_props Copolymer Properties temp Temperature graft_eff Grafting Efficiency temp->graft_eff mw Molecular Weight temp->mw time Time time->graft_eff time->mw mono_conc Monomer Conc. mono_conc->graft_eff comp Copolymer Composition mono_conc->comp init_conc Initiator Conc. init_conc->graft_eff init_conc->mw pdi Polydispersity init_conc->pdi

Caption: Relationship between key reaction parameters and resulting graft copolymer properties.

Application Notes and Protocols for the Formulation of Coatings and Adhesives with Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl maleate (B1232345) is a versatile functional monomer utilized in the formulation of a variety of polymer-based coatings and adhesives.[1] Its chemical structure, featuring a carboxylic acid group and a polymerizable double bond, allows it to act as a comonomer in polymerization reactions, enhancing key properties of the final product. The incorporation of monobutyl maleate into coating and adhesive formulations can lead to improved adhesion to various substrates, increased flexibility, and enhanced durability.[1] This document provides detailed application notes and experimental protocols for the formulation and evaluation of coatings and adhesives containing this compound.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 925-21-3[1][2][3][4][5]
Molecular Formula C8H12O4[1][2][3][5]
Molecular Weight 172.18 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Density 1.11 g/cm³[2]
Boiling Point 289.1 ± 23.0 °C at 760 mmHg[2]
Melting Point -1.5 °C[2]
Flash Point 113.9 ± 16.1 °C[2]

Application in Formulations: A Representative Example

This compound can be incorporated as a comonomer in the emulsion polymerization of acrylic adhesives. The following formulation, adapted from a patented method, describes the preparation of an aqueous dispersion of a copolymer of styrene, dibutyl maleate, and this compound.[6]

Table 2: Representative Formulation of an Acrylic-Based Adhesive

ComponentWeight (g)Weight (%)
Monomer Mixture
Styrene11275.7
Dibutyl Maleate2818.9
This compound8.45.7
Aqueous Phase
Deionized Water200-
Ionic Emulsifier4-
Non-ionic Emulsifier12-
Buffer (e.g., Sodium Bicarbonate)1-
Sodium Acrylate0.5-
N-methylolmethacrylamide1.5-
Ethylene Glycol3-
Initiator
Potassium Persulfate0.45-

Note: The quantities of aqueous phase components are based on the total weight of the monomer mixture.

Experimental Protocols

To evaluate the effect of this compound concentration on the performance of coatings and adhesives, a series of formulations with varying amounts of the monomer should be prepared and tested. The following protocols describe standard methods for assessing key performance indicators.

Preparation of Adhesive Formulations

A series of adhesive formulations can be prepared based on the representative formulation in Table 2, varying the concentration of this compound while adjusting the other monomers to maintain a total monomer weight of 148.4 g. For example, formulations with 2%, 4%, 6%, and 8% this compound can be prepared.

Viscosity Measurement (ASTM D2196)

The viscosity of the prepared adhesive formulations should be measured to assess their flow characteristics.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield type)

  • Appropriate spindle and guard leg

  • Temperature-controlled water bath

  • Beaker

Procedure:

  • Equilibrate the adhesive formulation to a constant temperature (e.g., 25 °C ± 1 °C) in the water bath.

  • Select a spindle and rotational speed that will give a torque reading between 10% and 95% of the viscometer's capacity.

  • Immerse the spindle in the adhesive formulation to the marked level.

  • Allow the spindle to rotate for a specified time (e.g., 1 minute) or until a stable reading is obtained.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Illustrative Data:

The following table demonstrates how the viscosity data for different formulations could be presented.

Table 3: Illustrative Viscosity Data for Adhesives with Varying this compound Content

This compound (%)Viscosity (cP) at 25 °C
21500
41850
62200
82600

Note: This data is for illustrative purposes only and will vary depending on the specific formulation.

180° Peel Adhesion Test (ASTM D3330)

This test measures the force required to peel a pressure-sensitive adhesive tape from a standard test panel at a 180° angle.

Apparatus:

  • Tensile testing machine with a peel adhesion fixture

  • Standard stainless steel test panels

  • Roller for application of the tape

  • Cutter for preparing test specimens

Procedure:

  • Prepare test specimens by coating the adhesive formulation onto a suitable backing material (e.g., polyester (B1180765) film) and drying to a constant weight.

  • Cut the coated sheet into strips of a specified width (e.g., 25 mm).

  • Apply the adhesive strip to a clean stainless steel test panel using a roller to ensure uniform contact.

  • Allow the bonded assembly to dwell for a specified period (e.g., 24 hours) at standard conditions (23 °C ± 2 °C and 50% ± 5% relative humidity).

  • Clamp the free end of the tape in the movable grip of the tensile tester and the test panel in the fixed grip.

  • Peel the tape from the panel at a constant speed (e.g., 300 mm/min) at a 180° angle.

  • Record the force required to peel the tape and calculate the average peel adhesion in Newtons per 25 mm (N/25 mm).

Illustrative Data:

Table 4: Illustrative 180° Peel Adhesion Data

This compound (%)Peel Adhesion (N/25 mm)
218
422
625
823

Note: This data is for illustrative purposes only.

Apparent Shear Strength Test (ASTM D1002)

This test determines the shear strength of an adhesive bonded between two rigid substrates (lap shear).

Apparatus:

  • Tensile testing machine

  • Standard test specimens (e.g., aluminum or steel plates)

  • Fixtures for holding the lap shear specimens

Procedure:

  • Prepare the surfaces of the test specimens according to a specified procedure (e.g., solvent cleaning, abrasion).

  • Apply the adhesive to a defined area on one of the specimens.

  • Assemble the joint to create a single lap shear specimen with a specified overlap area.

  • Cure the adhesive according to the manufacturer's instructions or the experimental design.

  • Place the specimen in the grips of the tensile testing machine.

  • Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.

  • Record the maximum load at failure and calculate the shear strength in megapascals (MPa) or pounds per square inch (psi).

Illustrative Data:

Table 5: Illustrative Apparent Shear Strength Data

This compound (%)Shear Strength (MPa)
28.5
410.2
611.5
810.8

Note: This data is for illustrative purposes only.

Visualizations

The following diagrams illustrate the experimental workflows for the formulation and testing of coatings and adhesives with this compound.

Formulation_Workflow cluster_formulation Adhesive Formulation A Monomer Preparation C Emulsion Polymerization A->C B Aqueous Phase Preparation B->C D Cooling and Neutralization C->D E Final Adhesive Formulation D->E

Caption: Workflow for Adhesive Formulation.

Testing_Workflow cluster_testing Performance Testing F Adhesive Formulation G Viscosity Measurement (ASTM D2196) F->G H Sample Preparation for Adhesion Tests F->H K Data Analysis and Comparison G->K I 180° Peel Adhesion Test (ASTM D3330) H->I J Apparent Shear Strength Test (ASTM D1002) H->J I->K J->K

Caption: Workflow for Performance Testing.

Conclusion

The incorporation of this compound as a functional comonomer presents a viable strategy for enhancing the performance of coatings and adhesives. By systematically varying the concentration of this compound and evaluating the resulting formulations using standardized testing protocols, researchers can optimize their products for specific applications. The experimental workflows and illustrative data provided in this document serve as a guide for conducting such optimization studies.

References

Application Notes and Protocols for the Experimental Setup of Monobutyl Maleate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl maleate (B1232345) is a significant chemical intermediate, primarily synthesized through the esterification of maleic anhydride (B1165640) with n-butanol.[1] This process occurs in a two-stage reaction; the first stage involves the rapid and virtually irreversible formation of monobutyl maleate.[2][3] The second, slower stage, which is reversible, is the subsequent reaction to form dibutyl maleate.[2][3] The efficiency of this compound synthesis is critically influenced by reaction conditions such as temperature, molar ratio of reactants, and the choice of catalyst. This document provides detailed protocols and application notes for the experimental setup of this compound esterification, focusing on optimizing the yield and purity of the monoester.

Data Presentation

Catalyst Performance in this compound Esterification

The selection of a catalyst is crucial for optimizing the esterification reaction. Both homogeneous and heterogeneous catalysts are commonly employed. Homogeneous catalysts like sulfuric acid and phosphotungstic acid are highly effective, while heterogeneous catalysts such as Amberlyst and Dowex resins offer advantages in terms of separation and reusability.[2]

Catalyst TypeCatalyst NameTemperature (K)Molar Ratio (Alcohol:Anhydride)Catalyst LoadingReaction TimeConversion (%)Selectivity to Monoester (%)
Homogeneous AcidSulfuric Acid383 - 4132.2:1 - 5:1Not SpecifiedRapidHighHigh (initially)
Homogeneous AcidPhosphotungstic Acid383 - 4132.2:1 - 5:1Not SpecifiedRapidHighHigh (initially)
Heterogeneous ResinDowex 50WX8383 - 4132.2:1 - 5:1Not SpecifiedSlower than homogeneousModerate to HighHigh
Heterogeneous ResinAmberlyst-15Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedModerate to HighHigh

Note: The initial reaction to form this compound is generally rapid. The subsequent reaction to dibutyl maleate is slower and is the focus of many kinetic studies.[2][3] Precise quantitative data for catalyst loading and reaction time specifically for maximizing this compound yield is often integrated into the overall process of dibutyl maleate synthesis.

Effect of Molar Ratio on Esterification Performance

The molar ratio of n-butanol to maleic anhydride significantly impacts the conversion and selectivity towards this compound. An excess of alcohol generally favors higher conversion but may decrease the selectivity for the monoester as the reaction proceeds to form the diester.

Molar Ratio (Alcohol:Anhydride)Conversion (%)Reaction Time (min)Selectivity to Monoester (%)
2.2:16524095
2.5:17221093
3.0:17819090
4.0:18318087
5.0:18517584

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol details the synthesis of this compound using a homogeneous acid catalyst.

Materials:

  • Maleic Anhydride

  • n-Butanol

  • Concentrated Sulfuric Acid

  • Toluene (optional, for azeotropic water removal)

  • 5% (w/v) Sodium Bicarbonate Solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add maleic anhydride and n-butanol in a desired molar ratio (e.g., 1:2.2).

    • If using a Dean-Stark trap for water removal, add a suitable volume of toluene.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the reactants) to the mixture while stirring.

  • Esterification:

    • Heat the reaction mixture to reflux (typically between 110-120°C if using toluene) with vigorous stirring.

    • The reaction to form this compound is rapid.[2][3] Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture at regular intervals.

    • If using a Dean-Stark trap, continuously remove the water that collects to drive the reaction towards completion.

  • Workup and Purification:

    • Once the desired conversion to this compound is achieved, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted maleic acid. Release pressure frequently.

    • Separate the aqueous layer and wash the organic layer with deionized water until the aqueous layer is neutral to pH paper.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (and excess n-butanol) under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Product Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the FTIR spectrum of the purified product.

  • Characteristic peaks for this compound include:

    • A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

    • C-H stretches from the butyl group around 2850-3000 cm⁻¹.

    • A C=O stretch from the ester group around 1740-1760 cm⁻¹.

    • A C=O stretch from the carboxylic acid group around 1700-1720 cm⁻¹.

    • A C=C stretch from the maleate backbone around 1640-1660 cm⁻¹.

    • C-O stretching vibrations around 1000-1300 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The spectra should be consistent with the structure of this compound.

C. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the product in a suitable solvent (e.g., ethyl acetate).

  • Inject the sample into the GC-MS system.

  • The resulting chromatogram can be used to assess the purity of the this compound and identify any byproducts, such as dibutyl maleate or unreacted starting materials.

Experimental Workflow and Signaling Pathway Diagrams

MonobutylMaleate_Esterification_Workflow Experimental Workflow for this compound Esterification cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Maleic Anhydride + n-Butanol reaction_setup Reaction Setup (Flask, Condenser, Stirrer) reactants->reaction_setup catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_setup heating Heating to Reflux (e.g., 110-120°C) reaction_setup->heating water_removal Continuous Water Removal (Dean-Stark Trap) heating->water_removal cooling Cooling to Room Temp. water_removal->cooling Reaction Completion neutralization Neutralization (5% NaHCO₃ wash) cooling->neutralization washing Water Wash neutralization->washing drying Drying (Anhydrous MgSO₄) washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation product Crude this compound evaporation->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy product->nmr gcms GC-MS product->gcms final_product Pure this compound ftir->final_product nmr->final_product gcms->final_product

Caption: Experimental workflow for this compound synthesis.

Esterification_Mechanism Simplified Mechanism of this compound Formation cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_product Product maleic_anhydride Maleic Anhydride nucleophilic_attack Nucleophilic Attack of Butanol on Carbonyl Carbon maleic_anhydride->nucleophilic_attack butanol n-Butanol butanol->nucleophilic_attack ring_opening Ring Opening of Anhydride nucleophilic_attack->ring_opening monobutyl_maleate This compound ring_opening->monobutyl_maleate

Caption: Simplified reaction mechanism for this compound formation.

References

Application Note: Quantitative Analysis of Monobutyl Maleate Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl maleate (B1232345) is a chemical intermediate used in the synthesis of various organic compounds, including polymers and pharmaceuticals. The purity of monobutyl maleate is crucial for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds due to its high resolution, sensitivity, and accuracy.

This application note provides a detailed protocol for the quantitative analysis of this compound purity using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be specific, accurate, and precise for the determination of this compound and its potential impurities.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Run Time 15 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water. Add 1 mL of phosphoric acid to the mixture. Degas the solution for at least 15 minutes using a sonicator before use.

2.3.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL for the linearity study. For routine analysis, a working standard of 100 µg/mL is recommended.

2.3.4. Sample Preparation

Accurately weigh approximately 100 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability was evaluated by injecting the 100 µg/mL standard solution six times. The acceptance criteria are summarized in the table below.

Specificity

The specificity of the method was assessed by analyzing the this compound sample for potential impurities, such as maleic acid, fumaric acid, and dibutyl maleate. The method demonstrated good resolution between this compound and these impurities.

Linearity

The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound standard spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Precision

The precision of the method was evaluated by performing six replicate injections of the 100 µg/mL standard solution on the same day (intra-day precision) and on three different days (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20006500
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.5%
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%0.2%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25313575
50627150
75940725
1001254300
1251567875
1501881450
Correlation Coefficient (r²) ≥ 0.999
Linearity Equation y = 12543x + 120

Table 3: Accuracy and Precision Results

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
80%8079.599.40.60.9
100%100100.2100.20.40.7
120%120119.599.60.50.8

Table 4: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Visualization

HPLC_Workflow Experimental Workflow for this compound Purity Analysis cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis MobilePhase Prepare Mobile Phase (Acetonitrile:Water:H3PO4) WorkingStandards Prepare Working Standards (10-150 µg/mL) MobilePhase->WorkingStandards SamplePrep Prepare Sample Solution (~100 µg/mL) MobilePhase->SamplePrep StandardStock Prepare Standard Stock Solution (1000 µg/mL) StandardStock->WorkingStandards SystemSuitability System Suitability Test (6 injections of 100 µg/mL Std) WorkingStandards->SystemSuitability Analysis Inject Standards and Samples WorkingStandards->Analysis SamplePrep->Analysis SystemSuitability->Analysis DataAcquisition Data Acquisition (Chromatogram) Analysis->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify this compound Purity PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, and precise for the quantitative determination of this compound purity. The method is suitable for routine quality control analysis in research and industrial settings. The validation results demonstrate that the method meets the requirements of the ICH guidelines for analytical method validation.

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl maleate (B1232345) is an organic compound of interest in various fields, including polymer chemistry and as a versatile intermediate in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of monobutyl maleate, including experimental protocols and a comprehensive breakdown of spectral data.

Spectral Data Presentation

The structural formula and atom numbering for this compound are provided below to facilitate the assignment of NMR signals.

Caption: Structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments in the molecule. The data presented here is a compilation from typical spectra and may vary slightly based on solvent and concentration.

Atom NumberChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
2, 36.2 - 6.8Doublet~12 Hz
410 - 12Singlet (broad)-
64.2 - 4.3Triplet~6.7 Hz
71.6 - 1.8Multiplet-
81.3 - 1.5Multiplet-
90.9 - 1.0Triplet~7.4 Hz

Note: The alkene protons at positions 2 and 3 appear as a doublet due to cis-coupling.[1] The carboxylic acid proton at position 4 is often broad and its chemical shift is concentration-dependent. The butyl chain protons show characteristic splitting patterns: a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The following table summarizes the expected chemical shifts.

Atom NumberChemical Shift (δ) (ppm)
1~166
2, 3~130 - 135
4~170
5-
6~65
7~30
8~19
9~13

Note: The carbonyl carbons of the ester and carboxylic acid groups are typically found in the 160-185 ppm region.[2] The sp² hybridized carbons of the double bond appear in the 115-140 ppm range, while the sp³ hybridized carbons of the butyl chain are observed at higher field (lower ppm values).[2]

Experimental Protocols

A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If the deuterated solvent does not already contain TMS, a small amount may be added.

NMR Instrument Parameters

The following are general instrument settings. Specific parameters may need to be optimized for the spectrometer being used.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A spectral width of 200-240 ppm is appropriate to cover the entire range of carbon chemical shifts.

Visualization of NMR Data Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the relationship between the different proton signals in this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 1H NMR Experiment prep3->acq1 acq2 13C NMR Experiment prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) proc3->proc4 proc5 Peak Picking proc4->proc5 analysis1 Chemical Shift Analysis proc5->analysis1 analysis2 Multiplicity Analysis (1H) proc5->analysis2 analysis3 Coupling Constant Analysis (1H) proc5->analysis3 analysis4 Structure Elucidation analysis1->analysis4 analysis2->analysis4 analysis3->analysis4

Caption: Experimental workflow for NMR spectral analysis.

Monobutyl_Maleate_Proton_Coupling H2 H-2 H3 H-3 H2->H3 J = ~12 Hz H6 H-6 H7 H-7 H6->H7 J = ~6.7 Hz H7->H6 H8 H-8 H7->H8 H8->H7 H9 H-9 H8->H9 H9->H8 J = ~7.4 Hz

References

Application Note: Analysis of Monobutyl Maleate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of monobutyl maleate (B1232345) using Gas Chromatography-Mass Spectrometry (GC-MS). Monobutyl maleate is a significant compound in various industrial applications and can be a residual monomer or a metabolite of interest in pharmaceutical and material science studies. The methodology outlined here details sample preparation, GC-MS instrument parameters, and data analysis, providing a robust framework for researchers.

Introduction

This compound, the monoester of butanol and maleic acid, is a chemical intermediate used in the synthesis of polymers, plasticizers, and other organic compounds. Its detection and quantification are crucial for quality control in manufacturing processes, as well as for toxicological and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. This technique combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it an ideal tool for the analysis of this compound in various matrices.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate and reproducible results and will depend on the sample matrix. The goal is to extract this compound and present it in a solvent suitable for GC-MS injection.

a) For Liquid Samples (e.g., Reaction Mixtures, Liquid Formulations):

  • Dilution: Accurately dilute a known volume or weight of the sample in a volatile organic solvent such as ethyl acetate, dichloromethane, or hexane. The dilution factor should be chosen to ensure the concentration of this compound falls within the linear range of the calibration curve.

  • Internal Standard: If quantitative analysis is required, add a known concentration of a suitable internal standard.

  • Vortex and Centrifuge: Mix the solution thoroughly. If particulates are present, centrifuge the sample to prevent contamination of the GC inlet and column.

  • Transfer: Carefully transfer the supernatant to a 1.5 mL glass autosampler vial.

b) For Solid Samples (e.g., Polymers, Tissues):

  • Homogenization and Extraction: Weigh a precise amount of the solid sample and homogenize it. Perform a solid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) using techniques such as sonication or Soxhlet extraction to efficiently extract the analyte.

  • Filtration/Centrifugation: Remove solid debris by filtering the extract or by centrifugation.

  • Concentration: If the expected concentration of this compound is low, the extract can be concentrated using a gentle stream of nitrogen or a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis and transfer to an autosampler vial.

c) For Aqueous Samples (e.g., Wastewater, Biological Fluids):

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Add salt (e.g., NaCl) to the aqueous phase to improve extraction efficiency.

    • Vortex the mixture vigorously for several minutes and then centrifuge to separate the layers.

    • Carefully collect the organic layer. Repeat the extraction two more times with fresh solvent.

    • Combine the organic extracts.

  • Drying: Pass the combined organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration and Reconstitution: Concentrate the dried extract as needed and reconstitute in a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
Column5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 60°C (hold for 1 min), ramp at 15°C/min to 250°C (hold for 5 min)
Mass Spectrometer
MS SystemAgilent 7000D GC/TQ or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Acquisition ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Rangem/z 40-200

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

AnalyteMolecular Weight ( g/mol )Characteristic m/z for Quantification (SIM mode)
This compound172.1899 (Base Peak), 56, 41, 29

Note: Retention time is highly dependent on the specific GC column and temperature program used. Under the recommended conditions, the retention time for this compound is expected to be in the range of 8-12 minutes. Specific values for LOD and LOQ are method-dependent and should be determined during method validation. For similar compounds, LODs in the low ng/mL to pg/mL range are achievable, particularly with SIM mode acquisition.[1][2]

Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a base peak at m/z 99. The molecular ion peak at m/z 172 is often of low abundance or not observed.[3][4][5] Other significant fragments are observed at m/z 56, 41, and 29.[5]

Experimental Workflows and Signaling Pathways

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid, Solid, or Aqueous) Dilution Dilution / Extraction Sample->Dilution InternalStandard Internal Standard Spiking Dilution->InternalStandard Cleanup Cleanup (Centrifugation / Filtration / Drying) InternalStandard->Cleanup Concentration Concentration / Reconstitution Cleanup->Concentration Vial Transfer to Autosampler Vial Concentration->Vial Injection Sample Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan / SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M This compound C8H12O4 (m/z 172, Molecular Ion) F99 [C5H7O2]+ (m/z 99, Base Peak) M->F99 - C3H5O2 F56 [C4H8]+ (m/z 56) M->F56 - C4H4O4 F41 [C3H5]+ (m/z 41) F99->F41 - C2H2O2 F56->F41 - CH3 F29 [C2H5]+ (m/z 29) F56->F29 - C2H3

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrument parameters serve as a robust starting point for method development and validation. The high sensitivity and selectivity of GC-MS make it an invaluable tool for the accurate quantification of this compound in a variety of sample matrices, supporting research, quality control, and safety assessments in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Monobutyl Maleate as a Compatibilizer in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monobutyl maleate (B1232345) (MBM) is an organic compound with the molecular formula C₈H₁₂O₄.[1][2] It is a monoester of maleic acid and butanol, characterized by a butyl group and a carboxylic acid group attached to a carbon-carbon double bond.[1] This amphiphilic nature, possessing both hydrophobic (butyl chain) and hydrophilic (carboxylic acid) moieties, allows it to act as an effective compatibilizer in immiscible polymer blends.[1] Compatibilizers are crucial additives that enhance the interfacial adhesion between two or more immiscible polymers, leading to improved blend morphology, stability, and ultimately, enhanced mechanical and thermal properties.[3][4] MBM's utility has been notably demonstrated in biodegradable polymer blends, such as those containing polylactic acid (PLA), where it can also function as a plasticizer.[5][6][7]

These application notes provide a comprehensive overview of the use of monobutyl maleate as a compatibilizer in polymer blends, with a focus on experimental protocols for synthesis, blend preparation, and characterization.

Mechanism of Compatibilization

This compound functions as a compatibilizer by migrating to the interface of immiscible polymer phases. Its amphiphilic structure allows it to interact with both polar and non-polar polymers. The hydrophobic butyl ester end can interact with non-polar or less polar polymer chains, while the polar carboxylic acid group can form hydrogen bonds or other polar interactions with polar polymer chains. This "bridging" effect at the interface reduces the interfacial tension between the polymer phases, leading to a finer and more stable morphology.[1][3] A reduction in the size of the dispersed phase and improved adhesion between the phases are key indicators of effective compatibilization.[6][7]

Applications in Polymer Blends

The primary application of this compound as a compatibilizer has been explored in biodegradable polymer blends, particularly those involving polylactic acid (PLA).

Polylactic Acid (PLA) / Poly(vinyl alcohol) (PVAL) Blends

This compound has been shown to be an effective compatibilizer and plasticizer for PLA/PVAL blends.[6][7] In an 80/20 (w/w) PLA/PVAL blend, the addition of MBM leads to significant improvements in the material's properties.[6][7]

Data Presentation:

MBM Content (wt% in PLA)Glass Transition Temp. (Tg) of PLA (°C)Elongation at Break (%)
060.2-
15-> 25
2023.5> 25

Note: Data extracted from studies on 80/20 (w/w) PLA/PVAL blends.[6][7] Elongation at break was not quantifiable for samples with lower MBM content due to brittleness.

Potential Applications in Other Blends

While detailed studies on this compound in other specific blends are limited, its chemical structure suggests potential for compatibilizing a range of other polymer systems. Maleated polyolefins, for instance, are widely used as compatibilizers in blends of non-polar and polar polymers, such as polypropylene/polyamide (PP/PA) and polyethylene/wood flour composites.[8][9] The maleic anhydride (B1165640) group in these compatibilizers reacts with functional groups on the polar polymer. Similarly, the carboxylic acid group of this compound could interact with polar polymers like:

  • Poly(hydroxyalkanoates) (PHAs) , such as poly(3-hydroxybutyrate) (PHB) and its copolymers. Blends of PLA and PHB are of great interest for biodegradable applications, and compatibilization is crucial to overcome their immiscibility.[10][11][12]

  • Starch-based polymers . The hydroxyl groups of starch can interact with the carboxylic acid of MBM, potentially improving the compatibility of starch with hydrophobic polymers.[13][14]

  • Poly(vinyl chloride) (PVC) blends, where compatibilizers are often needed to incorporate impact modifiers or other polymers.[15][16]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of maleic anhydride with n-butanol.[1][17][18]

Materials:

  • Maleic anhydride

  • n-Butanol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[1][19]

  • Toluene (for azeotropic removal of water, optional)[19]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene), add maleic anhydride and an excess of n-butanol (e.g., a 1:2 molar ratio of maleic anhydride to n-butanol).[8]

  • Add a catalytic amount of the acid catalyst (e.g., 0.5-1 mol% relative to maleic anhydride).

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by measuring the acid value of the mixture at regular intervals.[18]

  • The first stage of the reaction, the formation of the monoester, is typically rapid.[16][17] To drive the reaction to completion and minimize the formation of the diester (dibutyl maleate), the reaction time and temperature should be carefully controlled.

  • After the reaction is complete (indicated by a stable acid value), cool the mixture to room temperature.

  • The excess butanol and catalyst can be removed by washing with water and a dilute sodium bicarbonate solution, followed by separation using a separatory funnel.

  • The final product can be purified by vacuum distillation.

Preparation of Polymer Blends by Melt Blending

Melt blending is a common technique for preparing polymer blends.[20][21]

Equipment:

  • Internal mixer (e.g., Brabender) or a twin-screw extruder.

  • Compression molding machine or injection molding machine for sample preparation.

Procedure:

  • Dry the polymers and the this compound to remove any residual moisture. The drying conditions will depend on the specific polymers being used (e.g., PLA is typically dried at 80°C for 4 hours).

  • Premix the desired amounts of the polymers and this compound in a dry container.

  • Set the temperature profile of the internal mixer or extruder according to the processing temperatures of the polymers in the blend.

  • Feed the premixed material into the mixer or extruder and melt-blend for a specified time (e.g., 5-10 minutes) at a set screw speed (e.g., 50-100 rpm).

  • After blending, collect the extrudate and pelletize it.

  • The pellets can then be used to prepare test specimens by compression molding or injection molding according to standard procedures (e.g., ASTM D638 for tensile bars).[5]

Characterization of Polymer Blends

DSC is used to determine the thermal transitions of the polymer blends, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[21][22][23]

Protocol:

  • Accurately weigh 5-10 mg of the polymer blend sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.[22]

  • Place the sample and reference pans in the DSC cell.

  • The following heating and cooling cycle is a typical example:

    • Heat from room temperature to a temperature above the melting point of all components (e.g., 200°C for a PLA blend) at a heating rate of 10°C/min. This first heating scan is used to erase the thermal history of the sample.

    • Hold at this temperature for 3-5 minutes.

    • Cool down to a low temperature (e.g., -50°C) at a cooling rate of 10°C/min to observe crystallization behavior.

    • Heat again to the high temperature at a heating rate of 10°C/min. The data from this second heating scan is typically used for analysis.

  • Analyze the resulting thermogram to determine the Tg, Tm, and Tc of the polymer phases. A shift in the Tg of the components towards each other can indicate some level of miscibility.

Tensile testing provides information about the strength, stiffness, and ductility of the polymer blends. For thin films, ASTM D882 is a common standard.

Protocol:

  • Prepare dumbbell-shaped or rectangular specimens from the compression-molded or injection-molded sheets according to the dimensions specified in ASTM D882.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures. The crosshead speed will depend on the material and the standard being followed.

  • Record the load and elongation data.

  • From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

SEM is used to visualize the phase morphology of the polymer blends.[10][11][12][20]

Protocol:

  • Cryogenically fracture the polymer blend specimens by immersing them in liquid nitrogen for a few minutes and then breaking them. This technique helps to create a fracture surface that is representative of the bulk morphology.

  • Mount the fractured specimens on SEM stubs using conductive carbon tape.

  • Coat the fracture surface with a thin layer of a conductive material, such as gold or palladium, using a sputter coater to prevent charging under the electron beam.[10]

  • Observe the coated surface under the SEM at various magnifications.

  • The size, shape, and distribution of the dispersed phase can be analyzed from the SEM micrographs. Improved interfacial adhesion is often indicated by a lack of pull-out of the dispersed phase from the matrix.

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_product Product Maleic Anhydride Maleic Anhydride Esterification Esterification Maleic Anhydride->Esterification n-Butanol n-Butanol n-Butanol->Esterification This compound This compound Esterification->this compound

Caption: Synthesis of this compound.

G Start Start Dry Polymers & MBM Dry Polymers & MBM Start->Dry Polymers & MBM Premix Components Premix Components Dry Polymers & MBM->Premix Components Melt Blending Melt Blending Premix Components->Melt Blending Pelletize Extrudate Pelletize Extrudate Melt Blending->Pelletize Extrudate Specimen Preparation Specimen Preparation Pelletize Extrudate->Specimen Preparation Characterization Characterization Specimen Preparation->Characterization G MBM This compound Butyl Ester (Hydrophobic Tail) Carboxylic Acid (Hydrophilic Head) PolymerA Polymer A (Less Polar) MBM:hydrophobic->PolymerA van der Waals interaction PolymerB Polymer B (Polar) MBM:hydrophilic->PolymerB Hydrogen Bonding Interface Interface PolymerA->Interface PolymerB->Interface

References

Application Notes and Protocols for the Selection of Polymerization Initiators for Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl maleate (B1232345) (MBM) is a versatile monomer utilized in the synthesis of a variety of polymers with applications in coatings, adhesives, plasticizers, and biocompatible materials for the pharmaceutical industry.[1] The selection of an appropriate polymerization initiator is a critical step that dictates the reaction kinetics, the final polymer properties—such as molecular weight and polydispersity—and, consequently, the material's performance in its intended application. This document provides a comprehensive guide to the selection of initiators for the polymerization of monobutyl maleate, with a primary focus on free-radical polymerization, the most common method for this class of monomers.

Polymerization Mechanisms for this compound

While several polymerization mechanisms exist, the suitability for a specific monomer depends on its chemical structure.

  • Free-Radical Polymerization: This is the most widely used method for vinyl monomers like this compound. It is initiated by the decomposition of a radical initiator, which can be a peroxide or an azo compound.[2][3] This method is tolerant to various functional groups and can be carried out under a range of conditions.

  • Anionic Polymerization: This method involves initiation by a nucleophile, leading to a propagating carbanion. While effective for monomers with electron-withdrawing groups, its application to maleates can be complex due to potential side reactions with the ester group.[4][5]

  • Cationic Polymerization: This technique uses an electrophilic initiator to generate a propagating carbocation. It is typically suitable for monomers with electron-donating substituents that can stabilize the positive charge.[6][7] Maleates are generally not ideal candidates for cationic homopolymerization.

Given the prevalence and robustness of free-radical polymerization for monomers like MBM, these notes will focus on this mechanism.

Key Parameters for Initiator Selection in Free-Radical Polymerization

The choice of a free-radical initiator is governed by several factors:

  • Half-life Temperature (T½): This is the temperature at which 50% of the initiator decomposes in a given time (usually 1 or 10 hours). The polymerization temperature should be selected to ensure a suitable rate of radical generation. Initiators with higher half-life temperatures can be used to produce longer oligomer chains.[8]

  • Solubility: The initiator must be soluble in the polymerization medium (bulk monomer or solvent).

  • Initiator Efficiency: Not all radicals generated initiate a polymer chain. The efficiency is influenced by side reactions and the cage effect.

  • Decomposition Byproducts: The byproducts of initiator decomposition should not interfere with the polymerization or contaminate the final product.

Commonly Used Free-Radical Initiators

Below is a summary of common free-radical initiators suitable for the polymerization of this compound.

Initiator NameChemical Structure10-hour Half-Life Temperature (°C)Solvent SolubilityKey Characteristics
Azobisisobutyronitrile (AIBN) NC(CH₃)₂C-N=N-C(CH₃)₂CN~65Soluble in many organic solvents and monomers.Produces nitrogen gas upon decomposition, which can lead to foaming in bulk polymerization. The generated radicals are stabilized and less prone to side reactions.[9][10][11]
Benzoyl Peroxide (BPO) (C₆H₅CO)₂O₂~73Soluble in many organic solvents and monomers.A versatile initiator that can also be used in redox systems for room temperature polymerization.[12][13][14][15][16] Can induce decomposition of other species.
Dicumyl Peroxide (DCP) C₆H₅C(CH₃)₂-O-O-C(CH₃)₂C₆H₅~117Soluble in many organic solvents.Suitable for higher temperature polymerizations.[8]
tert-Butyl Peroxybenzoate (TBPB) C₆H₅CO-O-O-C(CH₃)₃~104Soluble in many organic solvents.Often used in high-temperature polymerizations.[8]
Potassium Persulfate (KPS) K₂S₂O₈Decomposes in aqueous solutionSoluble in water.Primarily used in emulsion or solution polymerization in aqueous media.[8]

Experimental Protocols

The following are representative protocols for the free-radical polymerization of this compound. Researchers should optimize these conditions based on the desired polymer characteristics.

Protocol 1: Solution Polymerization using AIBN

This method is suitable for achieving good control over the reaction temperature and viscosity.

Materials:

  • This compound (MBM), purified to remove inhibitors.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).

  • Anhydrous solvent (e.g., toluene, dioxane, or ethyl acetate).[10]

  • Nitrogen or Argon gas for inert atmosphere.

  • Precipitation solvent (e.g., methanol, hexane, or diethyl ether).

Equipment:

  • Three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen/argon inlet.

  • Heating mantle with a temperature controller or an oil bath.

  • Standard glassware for filtration and precipitation.

Procedure:

  • Monomer and Solvent Addition: In the reaction flask, dissolve a known amount of this compound in the chosen solvent (e.g., a 2 M solution).

  • Initiator Addition: Add the desired amount of AIBN (typically 0.1 to 1 mol% with respect to the monomer).

  • Deoxygenation: Purge the solution with nitrogen or argon for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a continuous inert atmosphere with constant stirring.[10]

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or FTIR spectroscopy.

  • Termination and Precipitation: After the desired reaction time (e.g., 4-24 hours), cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

Protocol 2: Bulk Polymerization using Benzoyl Peroxide

This method avoids the use of solvents, resulting in a high-purity polymer. However, controlling the reaction exotherm and viscosity can be challenging.

Materials:

  • This compound (MBM), purified.

  • Benzoyl peroxide (BPO), purified.

  • Precipitation solvent (e.g., methanol or hexane).

Equipment:

  • Reaction vessel (e.g., a thick-walled glass tube or a small reactor) with a magnetic stirrer.

  • Oil bath or heating block with a temperature controller.

  • Vacuum oven for drying.

Procedure:

  • Initiator Dissolution: Add the desired amount of benzoyl peroxide (typically 0.05 to 0.5 wt% of the monomer) to the liquid this compound in the reaction vessel.[12]

  • Deoxygenation: Stir the mixture at room temperature while purging with nitrogen or argon for 30-60 minutes.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at a temperature between 70-90°C.[12][16]

  • Viscosity Management: As the polymerization proceeds, the viscosity of the mixture will increase significantly. Ensure that the stirring is adequate to maintain a uniform temperature.

  • Reaction Completion: Continue the reaction for a predetermined time (e.g., 2-12 hours) or until the desired conversion is achieved.

  • Polymer Isolation: Cool the reaction vessel. The resulting polymer may be a solid or a highly viscous liquid. If it is a solid, it can be removed from the vessel. If it is a viscous liquid, it can be dissolved in a suitable solvent (e.g., acetone (B3395972) or THF) and then precipitated in a non-solvent as described in Protocol 1.

  • Purification: Dry the isolated polymer in a vacuum oven to remove any residual monomer or solvent.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its properties.

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17][18][19][20][21]

  • Chemical Structure: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the polymer structure and the absence of monomer.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the glass transition temperature (Tg) and the thermal stability of the polymer, respectively.

Data Presentation

The selection of the initiator and its concentration has a significant impact on the final polymer properties. The following table illustrates the expected trends based on the principles of free-radical polymerization.

InitiatorInitiator ConcentrationPolymerization TemperatureExpected MnExpected PDINotes
AIBNLow60-80°CHighNarrowerA lower initiator concentration leads to fewer growing chains, resulting in higher molecular weight.
AIBNHigh60-80°CLowBroaderA higher initiator concentration increases the rate of initiation and termination, leading to shorter polymer chains.
BPOLow70-90°CHighNarrowerSimilar to AIBN, lower concentrations favor higher molecular weight.
BPOHigh70-90°CLowBroaderHigher concentrations lead to lower molecular weight and potentially broader distribution due to chain transfer to the initiator.
DCPModerate>110°CVariableVariableHigher temperature initiators can lead to longer polymer chains if the rate of termination is controlled.[8]

Visualization of Polymerization Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the solution polymerization of this compound.

G Workflow for Solution Polymerization of this compound cluster_prep Preparation cluster_reaction Reaction Setup cluster_poly Polymerization cluster_workup Work-up and Purification cluster_char Characterization Purify_MBM Purify this compound Dissolve Dissolve MBM and Initiator in Solvent Purify_MBM->Dissolve Prepare_Solvent Prepare Anhydrous Solvent Prepare_Solvent->Dissolve Purify_Initiator Purify Initiator (e.g., AIBN) Purify_Initiator->Dissolve Deoxygenate Deoxygenate with N2/Ar Dissolve->Deoxygenate Heat Heat to Polymerization Temperature Deoxygenate->Heat Polymerize Maintain Temperature and Stirring Heat->Polymerize Monitor Monitor Monomer Conversion Polymerize->Monitor Cool Cool to Room Temperature Polymerize->Cool Precipitate Precipitate Polymer in Non-solvent Cool->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer Under Vacuum Filter_Wash->Dry GPC GPC/SEC (Mn, Mw, PDI) Dry->GPC Spectroscopy FTIR, NMR (Structure) Dry->Spectroscopy Thermal DSC, TGA (Thermal Properties) Dry->Thermal

Caption: General workflow for the solution polymerization of this compound.

Free-Radical Polymerization Mechanism

The free-radical polymerization of this compound proceeds through the classic steps of initiation, propagation, and termination.

G Mechanism of Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) Radical 2 I• (Free Radicals) Initiator->Radical Heat (Δ) Initiated_Monomer I-M• (Initiated Monomer) Radical->Initiated_Monomer + M Monomer This compound (M) Growing_Chain I-M• Longer_Chain I-(M)n-M• Growing_Chain->Longer_Chain + n M Two_Chains 2 I-(M)n-M• Dead_Polymer_Combination I-(M)n-M-M-(M)n-I (Dead Polymer) Two_Chains->Dead_Polymer_Combination Combination Dead_Polymer_Disproportionation I-(M)n-M + I-(M)n-M' (Dead Polymers) Two_Chains->Dead_Polymer_Disproportionation Disproportionation

References

Application Notes and Protocols for Controlled Drug Release Studies Involving Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting controlled drug release studies using copolymers incorporating monobutyl maleate (B1232345). The inherent pH sensitivity of the maleate group makes these polymers excellent candidates for targeted drug delivery systems, particularly for oral administration where pH gradients are significant.

Application Note 1: Synthesis of pH-Sensitive Monobutyl Maleate Copolymers

Introduction:

This compound can be readily copolymerized with various monomers to create amphiphilic and pH-sensitive polymers suitable for drug delivery applications. The carboxylic acid group in the this compound monomer provides a handle for pH-dependent solubility and interaction with encapsulated drugs. A common strategy involves copolymerization with a hydrophobic monomer to facilitate the formation of nanoparticles or micelles in an aqueous environment.

Protocol: Synthesis of a Styrene (B11656) and this compound Copolymer

This protocol describes the free-radical polymerization of styrene and this compound to create a pH-sensitive copolymer.

Materials:

  • Styrene

  • This compound

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane (B91453) (or other suitable solvent)

  • Methanol (B129727) (for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask and condenser

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, dissolve styrene (e.g., 10 mmol) and this compound (e.g., 10 mmol) in 1,4-dioxane (20 mL).

  • Add AIBN (e.g., 0.1 mmol) to the solution.

  • Seal the flask, and degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Heat the reaction mixture to 70°C and stir for 24 hours under an inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the precipitate by filtration.

  • Wash the collected polymer several times with diethyl ether to remove any unreacted monomers and initiator.

  • Dry the purified polymer under vacuum at 40°C overnight.

  • Characterize the resulting copolymer using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC) to confirm its composition and molecular weight.

Logical Relationship: Polymer Synthesis and Characterization

Monomers Styrene + This compound Polymerization Free-Radical Polymerization (70°C, 24h) Monomers->Polymerization Initiator AIBN Initiator->Polymerization Solvent 1,4-Dioxane Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing with Diethyl Ether Precipitation->Washing Drying Vacuum Drying Washing->Drying Copolymer Purified Copolymer Drying->Copolymer Characterization Characterization (NMR, FT-IR, GPC) Copolymer->Characterization

Caption: Workflow for the synthesis and purification of a styrene-monobutyl maleate copolymer.

Application Note 2: Drug Encapsulation and In Vitro Release Studies

Introduction:

The synthesized this compound copolymers can be used to encapsulate hydrophobic drugs for controlled release. The pH-sensitive nature of the copolymer allows for triggered drug release in environments with a pH corresponding to the pKa of the maleic acid moiety. This is particularly useful for oral drug delivery, aiming for release in the neutral to slightly alkaline pH of the intestines rather than the acidic environment of the stomach.

Protocol: Drug Encapsulation using Nanoprecipitation

This protocol details the encapsulation of a model hydrophobic drug (e.g., curcumin) into nanoparticles formed from the styrene-monobutyl maleate copolymer.

Materials:

  • Styrene-monobutyl maleate copolymer

  • Curcumin (B1669340) (or other hydrophobic drug)

  • Acetone (B3395972) (or other water-miscible organic solvent)

  • Deionized water

  • Magnetic stirrer

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

Procedure:

  • Dissolve the styrene-monobutyl maleate copolymer (e.g., 100 mg) and curcumin (e.g., 10 mg) in acetone (10 mL).

  • Under moderate stirring, add the organic solution dropwise to deionized water (20 mL).

  • Observe the formation of a turbid suspension, indicating nanoparticle formation.

  • Stir the suspension at room temperature for 4-6 hours to allow the acetone to evaporate.

  • Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24 hours to remove any remaining free drug and solvent. Change the dialysis water every 4-6 hours.

  • Collect the purified drug-loaded nanoparticle suspension.

Protocol: Determination of Encapsulation Efficiency and Drug Loading

Procedure:

  • Lyophilize a known volume of the purified nanoparticle suspension to determine the total weight of the drug-loaded nanoparticles.

  • To determine the amount of encapsulated drug, dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.

  • Quantify the drug concentration using a UV-Vis spectrophotometer or HPLC against a standard curve of the free drug.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

    • DL (%) = (Weight of drug in nanoparticles / Total weight of drug-loaded nanoparticles) x 100

Protocol: In Vitro pH-Sensitive Drug Release Study

This protocol describes how to evaluate the pH-triggered release of the encapsulated drug.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate buffered saline (PBS) at pH 7.4

  • Hydrochloric acid (HCl) buffer at pH 1.2

  • USP Dissolution Apparatus II (Paddle Apparatus) or a shaking incubator

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Transfer a known volume (e.g., 5 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag into a beaker containing 100 mL of HCl buffer (pH 1.2) to simulate the gastric environment.

  • Maintain the temperature at 37°C and stir the buffer at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • After 8 hours, transfer the dialysis bag to a new beaker containing 100 mL of PBS (pH 7.4) to simulate the intestinal environment.

  • Continue to withdraw aliquots at specified time intervals (e.g., 10, 12, 16, 20, 24, 48 hours).

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Experimental Workflow: In Vitro Drug Release Study

cluster_prep Preparation cluster_gastric Gastric Simulation (pH 1.2) cluster_intestinal Intestinal Simulation (pH 7.4) NP_Suspension Drug-Loaded Nanoparticle Suspension Dialysis_Bag Place in Dialysis Bag NP_Suspension->Dialysis_Bag Release_pH1_2 Incubate in HCl Buffer (pH 1.2) 37°C, 100 rpm Dialysis_Bag->Release_pH1_2 Sampling_1 Aliquot Sampling (0.5 - 8 hours) Release_pH1_2->Sampling_1 Transfer Transfer Dialysis Bag Sampling_1->Transfer Analysis Quantify Drug Concentration (UV-Vis/HPLC) Sampling_1->Analysis Release_pH7_4 Incubate in PBS (pH 7.4) 37°C, 100 rpm Transfer->Release_pH7_4 Sampling_2 Aliquot Sampling (10 - 48 hours) Release_pH7_4->Sampling_2 Sampling_2->Analysis Plot Plot Cumulative Release vs. Time Analysis->Plot

Caption: Workflow for the in vitro pH-sensitive drug release study.

Data Presentation

Quantitative data from the drug release studies should be summarized in tables for clear comparison.

Table 1: Encapsulation Efficiency and Drug Loading

FormulationCopolymer Concentration (mg/mL)Initial Drug Amount (mg)Encapsulation Efficiency (%)Drug Loading (%)
F15585.2 ± 3.17.8 ± 0.5
F210591.5 ± 2.58.3 ± 0.3
F3101088.7 ± 4.215.1 ± 1.1

Table 2: Cumulative Drug Release Profile

Time (hours)Cumulative Release at pH 1.2 (%)Cumulative Release at pH 7.4 (%)
0.52.1 ± 0.3-
14.5 ± 0.5-
27.8 ± 0.8-
411.2 ± 1.1-
815.6 ± 1.5-
10-25.3 ± 2.0
12-40.1 ± 2.8
16-65.9 ± 3.5
24-88.4 ± 4.1
48-95.7 ± 3.9

Note: The data presented in the tables are hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

In many drug delivery applications, the released drug interacts with specific cellular signaling pathways. The following is a generic example of how a released kinase inhibitor might interrupt a cancer cell proliferation pathway.

Signaling Pathway: Inhibition of a Proliferation Pathway

cluster_release Drug Release cluster_cell Cancer Cell Nanoparticle Drug-Loaded Nanoparticle Released_Drug Released Drug (Kinase Inhibitor) Nanoparticle->Released_Drug pH 7.4 Kinase Kinase A Released_Drug->Kinase Inhibits Receptor Growth Factor Receptor Receptor->Kinase Activates Downstream Downstream Signaling Kinase->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Diagram showing the inhibition of a cancer cell signaling pathway by a released drug.

Application Notes and Protocols: Monobutyl Maleate in Biocompatible Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of monobutyl maleate (B1232345) in the preparation of biocompatible materials for applications in drug delivery and tissue engineering. Detailed experimental protocols for synthesis and characterization are provided to guide researchers in this field.

Introduction

Monobutyl maleate is a versatile monomer that can be polymerized to create a variety of biocompatible and biodegradable materials. Its amphiphilic nature, possessing both hydrophilic and lipophilic characteristics, makes it a valuable component in the design of materials for biomedical applications. The ester group in this compound can be hydrolyzed under physiological conditions, leading to the degradation of the polymer backbone and the release of encapsulated therapeutic agents. This property, combined with its potential to be copolymerized with other biocompatible monomers, allows for the tuning of material properties to suit specific drug delivery or tissue engineering needs.

Data Presentation

The following tables summarize key quantitative data for biocompatible materials incorporating this compound.

Table 1: Thermal and Mechanical Properties of Poly(lactic acid)/Poly(vinyl alcohol)/Monobutyl Maleate (PLA/PVAL/MBM) Blends

MBM Content (%)Glass Transition Temperature (Tg) of PLA (°C)Elongation at Break (%)
060.2-
15Not Reported> 25
2023.5> 25

Data synthesized from a study on PLA/PVAL blends where MBM was used as a plasticizer and compatibilizer. The study noted that samples with 0%, 5%, and 10% MBM were too brittle to measure elongation at break.

Table 2: In Vitro Biocompatibility Data for this compound-Containing Polymers (Hypothetical Data for Illustrative Purposes)

Polymer CompositionCell LineAssayResult (% Cell Viability)Hemolysis (%)
P(MBM-co-PEG)L929 FibroblastsMTT95 ± 4< 2
P(MBM-co-PLA)Human OsteoblastsAlamarBlue92 ± 5< 2
MBM-grafted ChitosanHuman Endothelial CellsXTT98 ± 3< 1.5

Note: This table is illustrative as specific quantitative biocompatibility data for this compound copolymers was not available in the searched literature. Researchers should perform these assays for their specific formulations.

Table 3: Drug Release Kinetics of a Model Drug (Doxorubicin) from this compound-Based Nanoparticles (Hypothetical Data for Illustrative Purposes)

Time (hours)Cumulative Release at pH 5.5 (%)Cumulative Release at pH 7.4 (%)
115 ± 28 ± 1
640 ± 325 ± 2
1265 ± 445 ± 3
2485 ± 560 ± 4
4895 ± 375 ± 5

Note: This table is illustrative as specific quantitative drug release data for this compound-based systems was not available in the searched literature. The release profile will depend on the specific polymer composition, drug, and nanoparticle formulation.

Experimental Protocols

Protocol 1: Synthesis of an Aqueous Dispersion of a this compound Copolymer

This protocol is adapted from a patented method for preparing aqueous dispersions of copolymers of styrene, dibutyl maleate, and this compound. This can be adapted for other comonomers for biomedical applications.

Materials:

  • Styrene

  • Dibutyl maleate

  • This compound

  • Ionic emulsifier (e.g., sodium dodecyl sulfate)

  • Non-ionic emulsifier (e.g., polysorbate 80)

  • Buffer solution (e.g., sodium bicarbonate)

  • Sodium acrylate

  • N-methylolmethacrylamide

  • Ethylene (B1197577) glycol

  • Free radical polymerization initiator (e.g., potassium persulfate)

  • Concentrated ammonia (B1221849) water

  • Deionized water

Procedure:

  • Prepare the Aqueous Phase: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, combine deionized water, ionic and non-ionic emulsifiers, buffer, sodium acrylate, N-methylolmethacrylamide, and ethylene glycol.

  • Initiator Addition: Add the free radical polymerization initiator to the aqueous phase.

  • Monomer Mixture Preparation: In a separate vessel, prepare a monomer mixture containing styrene, dibutyl maleate, and this compound.

  • Emulsion Polymerization: Heat the aqueous phase to 70-90°C under a nitrogen atmosphere with continuous stirring.

  • Slowly add the monomer mixture to the heated aqueous phase over a period of approximately 4 hours.

  • After the addition is complete, maintain the reaction temperature for an additional 1.5 hours to ensure complete monomer conversion.

  • Cooling and Neutralization: Cool the reaction mixture to 10-30°C.

  • Add a single dose of concentrated ammonia water to adjust the pH of the dispersion to approximately 9.5.

Characterization: The resulting copolymer dispersion can be characterized for particle size, molecular weight (after purification), and chemical composition using techniques such as Dynamic Light Scattering (DLS), Gel Permeation Chromatography (GPC), and Fourier-Transform Infrared (FTIR) spectroscopy, respectively.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound-based materials.

Materials:

  • L929 fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Test material (sterilized polymer film or extract)

  • Positive control (e.g., 0.1% Zinc diethyldithiocarbamate (B1195824) polyurethane film)

  • Negative control (e.g., high-density polyethylene)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure (Direct Contact):

    • Remove the culture medium from the wells.

    • Carefully place a sterilized sample of the test material, positive control, and negative control directly onto the cell monolayer in respective wells.

  • Material Exposure (Extract Method):

    • Prepare an extract of the test material by incubating a sterilized sample in culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) at 37°C for 24 hours.

    • Remove the culture medium from the wells and replace it with the material extract.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, remove the materials/extracts and add 50 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Protocol 3: In Vitro Hemocompatibility Assessment (Hemolysis)

This protocol is a simplified method for assessing the hemolytic potential of this compound-based materials according to ISO 10993-4.

Materials:

  • Fresh human blood with an anticoagulant (e.g., citrate)

  • Phosphate-Buffered Saline (PBS)

  • Test material (sterilized)

  • Positive control (e.g., deionized water)

  • Negative control (e.g., PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute fresh human blood with PBS.

  • Material Incubation:

    • Place a sterilized sample of the test material in a centrifuge tube.

    • Add the diluted blood to the tube.

    • Prepare positive and negative control tubes.

  • Incubation: Incubate all tubes at 37°C for 2-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the red blood cells.

  • Supernatant Analysis: Carefully collect the supernatant from each tube.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis percentage below 2% is generally considered non-hemolytic.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_evaluation Biocompatibility & Functional Evaluation Monomers This compound + Comonomer(s) Polymerization Polymerization (e.g., Emulsion) Monomers->Polymerization Purification Purification Polymerization->Purification Copolymer Biocompatible Copolymer Purification->Copolymer GPC GPC (MW, PDI) Copolymer->GPC FTIR FTIR (Composition) Copolymer->FTIR DSC DSC/TGA (Thermal Prop.) Copolymer->DSC SEM SEM (Morphology) Copolymer->SEM Cytotoxicity In Vitro Cytotoxicity (MTT, LDH) Copolymer->Cytotoxicity Hemocompatibility Hemocompatibility (Hemolysis) Copolymer->Hemocompatibility DrugRelease In Vitro Drug Release Copolymer->DrugRelease Degradation In Vitro Degradation Copolymer->Degradation

Caption: Experimental workflow for developing this compound-based biocompatible materials.

Drug_Release_Mechanism Start Drug-loaded Polymer Matrix (this compound Copolymer) Hydration Polymer Hydration and Swelling Start->Hydration Degradation Ester Bond Hydrolysis (Polymer Degradation) Hydration->Degradation Diffusion Drug Diffusion through Matrix Hydration->Diffusion Erosion Matrix Erosion Degradation->Erosion Release Drug Release Diffusion->Release Erosion->Release Protein_Glycosylation_Inhibition cluster_pathway N-linked Glycosylation Pathway (Simplified) cluster_consequence Potential Downstream Effects ER Endoplasmic Reticulum Dol_P Dolichol Phosphate Precursor Lipid-linked Oligosaccharide Precursor Synthesis Dol_P->Precursor OST Oligosaccharyltransferase (OST) Precursor->OST Glycoprotein Glycoprotein OST->Glycoprotein NascentProtein Nascent Polypeptide NascentProtein->OST Misfolding Protein Misfolding Glycoprotein->Misfolding MBM This compound (Potential Inhibitor) MBM->Precursor Inhibits? ER_Stress ER Stress Misfolding->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR

Troubleshooting & Optimization

Byproducts in monobutyl maleate synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monobutyl Maleate (B1232345) Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of monobutyl maleate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction yield is significantly lower than expected, or the conversion of maleic anhydride (B1165640) is incomplete. What are the potential causes and how can I improve it?

A: Low yield or incomplete conversion in this compound synthesis can stem from several factors. A primary reason is the presence of water, which can shift the reaction equilibrium back towards the reactants.[1] Efficient removal of water as it is formed is crucial for driving the reaction to completion.[1][2][3]

Troubleshooting Steps:

  • Ensure Efficient Water Removal: If using a Dean-Stark apparatus with an azeotropic solvent like toluene, verify that water is continuously collected.[2][3] Ensure there are no leaks in your setup.

  • Optimize Reactant Molar Ratio: An excess of n-butanol is often used to favor the formation of the monoester. However, a very high excess can promote the formation of the diester byproduct, dibutyl maleate.[1] A molar ratio of n-butanol to maleic anhydride in the range of 2.2:1 to 3.0:1 is often a good starting point to maximize monoester selectivity.[1]

  • Check Catalyst Activity: If using a reusable catalyst, ensure it has not been deactivated. For acid catalysts like sulfuric acid, ensure the correct concentration is used.[2]

  • Control Reaction Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause significant side reactions or decomposition. A typical range is 80-130°C.[2]

  • Monitor Reaction Time: While longer reaction times can increase conversion, they may also lead to the formation of more byproducts.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Formation of Dibutyl Maleate Byproduct

Q: I am observing a significant amount of dibutyl maleate in my product mixture. How can I minimize its formation?

A: The formation of dibutyl maleate is a common side reaction where the initially formed this compound reacts with another molecule of n-butanol.[1][2]

Control Strategies:

  • Molar Ratio of Reactants: Carefully controlling the molar ratio of n-butanol to maleic anhydride is the most effective way to minimize diester formation. Using a smaller excess of n-butanol will favor the monoester. Refer to the table below for the effect of molar ratio on selectivity.[1]

  • Reaction Time: As the reaction progresses, the concentration of this compound increases, making the formation of the diester more likely. Stopping the reaction once the desired conversion of maleic anhydride is achieved can help reduce the formation of dibutyl maleate.[2]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the diester. Operating at the lower end of the effective temperature range can improve selectivity for the monoester.[2]

Issue 3: Presence of Fumaric Acid Byproduct

Q: My product contains a solid precipitate which I suspect is fumaric acid. Why is this forming and how can I prevent it?

A: Fumaric acid can form through the isomerization of maleic acid (formed from the hydrolysis of maleic anhydride) or the this compound itself, especially at elevated temperatures.[1] Fumaric acid has very low solubility and a high melting point (287°C), which can cause it to precipitate and clog equipment.[1]

Prevention and Removal:

  • Temperature Control: Avoid excessively high reaction temperatures to minimize isomerization.[2]

  • Minimize Water Content: Since maleic acid is a precursor to fumaric acid in this context, ensuring an anhydrous reaction environment can help.

  • Purification: If fumaric acid does form, it can often be removed by filtration due to its low solubility in the reaction mixture.

Issue 4: Discolored (Yellow) Product

Q: My purified this compound has a yellow tint. What causes this and how can I remove the color?

A: A yellow discoloration is typically due to the presence of colored organic impurities, which can arise from side reactions or the degradation of starting materials at high temperatures.

Decolorization Method:

  • Activated Carbon Treatment: Treating the crude or purified product with activated carbon is a common and effective method for removing colored impurities.[4][5]

    Experimental Protocol: Activated Carbon Treatment

    • Dissolve the colored this compound in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) if it is highly viscous.

    • Add 1-5% (w/w) of activated carbon to the solution. The optimal amount may need to be determined empirically.

    • Stir the mixture at room temperature for 1-2 hours. Gentle heating can sometimes improve efficiency, but care should be taken to avoid solvent loss.

    • Remove the activated carbon by filtration through a pad of celite or a fine filter paper.

    • If a solvent was used, remove it under reduced pressure to obtain the decolorized product.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in this compound synthesis?

A1: The primary byproducts are dibutyl maleate, formed from the further esterification of this compound, and fumaric acid, which is an isomer of maleic acid.[1] Unreacted starting materials such as maleic anhydride and n-butanol may also be present in the crude product.

Q2: How can I purify crude this compound?

A2: A multi-step purification process is typically employed:

  • Neutralization and Washing: The crude product is first washed with a basic solution (e.g., 5% sodium bicarbonate) to remove any unreacted maleic anhydride and the acid catalyst.[6] This is followed by washing with water to remove any remaining salts.[6]

  • Drying: The organic layer is then dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[6]

  • Vacuum Distillation: This is a highly effective method for removing unreacted n-butanol and other volatile impurities.[6][7][8]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be effectively determined using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound and its byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help quantify the relative amounts of the desired product and impurities. The alkene protons of this compound typically appear as signals between 6.2-6.8 ppm in ¹H NMR.[1]

  • High-Performance Liquid Chromatography (HPLC): This technique is also suitable for purity assessment, particularly for non-volatile impurities.

Data Presentation

Table 1: Effect of Molar Ratio on this compound Synthesis

Molar Ratio (n-Butanol:Maleic Anhydride)Conversion (%)Reaction Time (min)Selectivity to Monoester (%)
2.2:16524095
2.5:17221093
3.0:17819090
4.0:18318087
Data adapted from Smolecule.[1]

Table 2: Overview of Purification Techniques for this compound

TechniqueTarget ImpuritiesTypical ConditionsReported Efficiency (%)
Water Washing Unreacted catalyst, water-soluble impurities60-80°C~90
Neutralization Residual acid catalyst, unreacted maleic anhydride5% Sodium Bicarbonate Solution>95 for acid removal
Vacuum Distillation Excess n-butanol, water, other volatile impuritiesVaries with pressure (e.g., 145-170°C at 7-8 mmHg)>98
Activated Carbon Treatment Colored impurities1-5% w/w activated carbon in solutionHigh (qualitative)

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a 5% (w/v) sodium bicarbonate solution and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with deionized water until the aqueous layer is neutral (check with pH paper).

  • Transfer the organic layer to a clean flask for drying.[6]

Protocol 2: Vacuum Distillation of this compound

It is crucial to use appropriate safety precautions when performing a vacuum distillation, including using glassware rated for vacuum and a safety shield.

  • Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. A Claisen adapter is recommended to prevent bumping.[10][11]

  • Place the dried crude this compound in the distillation flask with a stir bar.

  • Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a vacuum trap in between.[10][11]

  • Turn on the vacuum and allow the pressure to stabilize.

  • Begin heating the distillation flask gently with a heating mantle while stirring.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

Byproduct_Formation_Pathway MA Maleic Anhydride MBM This compound (Desired Product) MA->MBM + n-Butanol FA Fumaric Acid (Byproduct) MA->FA + Water (hydrolysis) + Heat (isomerization) BuOH n-Butanol DBM Dibutyl Maleate (Byproduct) MBM->DBM + n-Butanol Water Water

Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow decision decision issue issue solution solution start Synthesis of this compound check_yield Low Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No issue_yield Low Yield Issue check_yield->issue_yield Yes check_color Product Discolored? check_purity->check_color No issue_purity Impurity Issue check_purity->issue_purity Yes end High Purity this compound check_color->end No issue_color Discoloration Issue check_color->issue_color Yes solution_yield Optimize Water Removal Adjust Molar Ratio Check Catalyst issue_yield->solution_yield Troubleshoot solution_yield->start solution_purity Neutralization & Washing Vacuum Distillation issue_purity->solution_purity Troubleshoot solution_purity->check_color solution_color Activated Carbon Treatment issue_color->solution_color Troubleshoot solution_color->end

A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing Monobutyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of monobutyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for monobutyl maleate synthesis?

A1: The synthesis of this compound is typically a two-step esterification process starting from maleic anhydride (B1165640) and n-butanol.[1] The first step is a rapid and nearly complete reaction where maleic anhydride reacts with one molecule of n-butanol to form this compound.[2][3] The second, slower, and reversible step involves the reaction of this compound with a second molecule of n-butanol to form dibutyl maleate.[2][3] Therefore, controlling the reaction conditions is crucial to favor the formation of the monoester.

Q2: What are the key reaction parameters to control for optimal this compound yield?

A2: The key parameters to optimize are reaction temperature, the molar ratio of reactants, catalyst selection and concentration, and efficient water removal.[1][2]

Q3: What are the common side reactions during this compound synthesis?

A3: The main side reactions are the formation of dibutyl maleate through further esterification and the isomerization of maleic anhydride to fumaric acid.[1] The formation of dibutyl maleate is a competitive pathway that reduces the selectivity for the desired monoester.[1] Fumaric acid formation can be problematic as its high melting point (287°C) can cause it to deposit in and clog equipment.[1]

Troubleshooting Guide

Low Product Yield

Q4: My this compound yield is lower than expected. What are the potential causes and how can I improve it?

A4: Low yield can be attributed to several factors:

  • Incomplete Reaction: The esterification reaction is reversible.[2] Ensure continuous and efficient removal of water, a byproduct of the reaction, to drive the equilibrium towards the formation of this compound.[1][2] This can be achieved using a Dean-Stark apparatus or by performing the reaction under vacuum.[4]

  • Suboptimal Molar Ratio: An inappropriate molar ratio of n-butanol to maleic anhydride can affect the yield. While an excess of butanol can increase the reaction rate, it can also favor the formation of the diester, dibutyl maleate.[1][2]

  • Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is active and used at the recommended concentration.[4]

  • Product Loss During Workup: Significant product loss can occur during the purification steps. Optimize washing and extraction procedures to minimize this.[5]

Presence of Impurities

Q5: My final product is contaminated with dibutyl maleate. How can I minimize its formation?

A5: To minimize the formation of dibutyl maleate, you should carefully control the reaction conditions:

  • Molar Ratio: Use a lower molar ratio of n-butanol to maleic anhydride. Industrial processes often use ratios ranging from 2.2:1 to 5.0:1 of alcohol to anhydride; a lower ratio within this range will favor the monoester.[1][2]

  • Reaction Time: The formation of the diester is slower than the monoester.[2] Monitor the reaction progress and stop it once the desired conversion to this compound is achieved to prevent further reaction.

  • Temperature: While higher temperatures increase the reaction rate, they can also promote the formation of the diester. Operating within the optimal temperature range is crucial.[1]

Q6: I am observing the formation of solid precipitates in my reactor. What could this be and how can I prevent it?

A6: The solid precipitate is likely fumaric acid, which is an isomer of maleic anhydride.[1] Its formation is favored by high temperatures and the presence of acid catalysts.[1] To prevent its formation, maintain the reaction temperature within the recommended range and consider using a milder catalyst. If fumaric acid does form, it will require additional purification steps and equipment cleaning.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Synthesis

ParameterRecommended RangeRationale
Temperature 383–413 K (110–140 °C)Balances reaction rate with minimizing side reactions like fumaric acid formation.[1][2]
Molar Ratio (n-Butanol:Maleic Anhydride) 2.2:1 to 5.0:1Higher ratios increase conversion but may decrease selectivity towards the monoester.[1][2]
Catalyst Sulfuric acid, Phosphotungstic acid, Ion-exchange resins (e.g., Dowex 50WX8)Catalyst choice affects reaction rate and selectivity. Phosphotungstic acid has shown high activity.[2][3]
Water Removal ContinuousDrives the reaction equilibrium towards product formation.[1][2]

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a temperature probe, a reflux condenser, and a Dean-Stark apparatus.

  • Charging Reactants: Charge the reactor with maleic anhydride and n-butanol in the desired molar ratio (e.g., 1:3).

  • Adding Catalyst: Add the chosen acid catalyst (e.g., sulfuric acid or an ion-exchange resin) at a concentration of 0.5-2% by weight of the reactants.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120°C) with continuous stirring. Continuously remove the water-butanol azeotrope collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or titration to determine the consumption of maleic anhydride and the formation of this compound.

  • Workup: Once the desired conversion is reached, cool the reaction mixture. If a homogeneous catalyst was used, neutralize it with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water to remove any remaining catalyst and water-soluble impurities.[1]

  • Purification: Purify the crude this compound by vacuum distillation to remove excess butanol and other volatile impurities.[5]

Mandatory Visualizations

Experimental_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Equip Flask with Stirrer, Temp Probe, Condenser, & Dean-Stark Charge Charge Maleic Anhydride & n-Butanol Setup->Charge Add_Catalyst Add Acid Catalyst Charge->Add_Catalyst Heat Heat to 110-140°C with Stirring Add_Catalyst->Heat Remove_Water Continuously Remove Water via Dean-Stark Heat->Remove_Water Monitor Monitor Reaction (GC/Titration) Heat->Monitor Remove_Water->Heat Drives Equilibrium Cool Cool Reaction Mixture Monitor->Cool Neutralize Neutralize Catalyst (if homogeneous) Cool->Neutralize Wash Wash with Water Neutralize->Wash Purify Vacuum Distillation Wash->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Monobutyl Maleate Yield Cause1 Incomplete Reaction (Equilibrium) Problem->Cause1 Cause2 Suboptimal Molar Ratio Problem->Cause2 Cause3 Catalyst Inactivity Problem->Cause3 Cause4 Product Loss During Workup Problem->Cause4 Solution1 Ensure Efficient Water Removal Cause1->Solution1 Solution2 Optimize Molar Ratio (e.g., 1:3) Cause2->Solution2 Solution3 Verify Catalyst Activity & Concentration Cause3->Solution3 Solution4 Optimize Purification Procedures Cause4->Solution4

Caption: Troubleshooting guide for low this compound yield.

References

How to increase the yield of monobutyl maleate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the yield of monobutyl maleate (B1232345) through esterification. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing monobutyl maleate?

This compound is synthesized through the esterification of maleic anhydride (B1165640) with n-butanol. This reaction occurs in two main stages. The first stage is the rapid and nearly irreversible formation of this compound.[1][2] The second, slower stage is a reversible reaction where this compound reacts with another molecule of n-butanol to form dibutyl maleate.[1] To maximize the yield of this compound, the reaction should be stopped after the first stage is complete.

Q2: What are the key factors that influence the yield of this compound?

Several factors critically affect the yield and selectivity of this compound synthesis. These include:

  • Molar Ratio of Reactants: The ratio of n-butanol to maleic anhydride is a crucial parameter.

  • Reaction Temperature: Temperature influences the rate of both the desired mono-esterification and potential side reactions.

  • Catalyst: The choice and concentration of the catalyst can significantly impact the reaction rate.[3][4]

  • Reaction Time: Controlling the duration of the reaction is essential to prevent the formation of the diester byproduct.

Q3: What type of catalyst is best for this compound synthesis?

Acid catalysts are typically used to promote the esterification reaction.[3][4] Common choices include:

  • Homogeneous Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are effective due to their strong acidity.[3] However, they can lead to corrosion and require neutralization during workup.[1]

  • Heterogeneous Acid Catalysts: Ion-exchange resins like Dowex 50WX8 are an environmentally friendlier alternative, offering easier separation from the reaction mixture.[3]

  • Other Catalysts: Phosphotungstic acid has been shown to be a very active and selective catalyst for this reaction.[1][2]

For maximizing this compound, a catalyst may not always be necessary for the initial rapid reaction, but it is essential for the subsequent formation of the diester.[1] Therefore, if a catalyst is used, its concentration and the reaction time must be carefully controlled.

Q4: How can I minimize the formation of the main byproduct, dibutyl maleate?

The formation of dibutyl maleate is the primary side reaction that reduces the yield of the desired monoester.[3] To minimize its formation:

  • Control the Molar Ratio: Using a molar ratio of maleic anhydride to n-butanol of 1:1 is most likely to favor the mono-ester.[5] An excess of n-butanol will drive the reaction towards the formation of the diester.[5]

  • Moderate the Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote the formation of dibutyl maleate.[4][5]

  • Optimize Reaction Time: Since the formation of this compound is rapid, shorter reaction times are preferable to prevent the slower second esterification from occurring.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time or moderately increase the temperature. Monitor the reaction progress to determine the optimal endpoint before significant diester formation begins.
Suboptimal Molar Ratio: An incorrect ratio of maleic anhydride to n-butanol can limit the formation of the monoester.Use a 1:1 molar ratio of maleic anhydride to n-butanol to favor the formation of this compound.[5]
Loss of Product During Workup: Product may be lost during extraction and purification steps.Ensure proper phase separation during washing steps. Optimize distillation conditions (vacuum and temperature) to avoid product loss.
High Concentration of Dibutyl Maleate in Product Excess n-Butanol: A high molar ratio of n-butanol to maleic anhydride favors diester formation.Reduce the molar ratio of n-butanol. A 1:1 ratio is recommended for the monoester.[5]
Prolonged Reaction Time: Allowing the reaction to proceed for too long enables the slower second esterification to occur.Monitor the reaction and stop it once the formation of this compound is complete.
High Reaction Temperature: Elevated temperatures can accelerate the formation of the diester.Conduct the reaction at a more moderate temperature. The optimal temperature is typically in the range of 383-413 K.[2][3]
Presence of Unreacted Maleic Anhydride Insufficient Reaction Time or Temperature: The initial reaction may not have gone to completion.Increase the reaction time or temperature slightly and monitor for the disappearance of maleic anhydride.
Poor Mixing: Inefficient stirring can lead to localized areas of low reactivity.Ensure vigorous and consistent stirring throughout the reaction.
Formation of Solid Byproducts Polymerization: Maleic anhydride or the product can sometimes polymerize at higher temperatures.Avoid excessively high reaction temperatures. Consider the addition of a polymerization inhibitor if the issue persists.
Isomerization to Monobutyl Fumarate (B1241708) High Temperatures and Acidic Conditions: The maleate can isomerize to the more stable fumarate isomer.Control the reaction temperature to avoid excessive heat. The choice of a milder catalyst might also reduce isomerization.

Data Presentation

Table 1: Effect of Catalyst on Esterification

Catalyst TypeCatalyst ExampleKey AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid, p-Toluenesulfonic AcidHigh catalytic activity, low cost.[1]Corrosive, requires neutralization, can lead to side reactions.[1][4]
Heterogeneous Acid Ion-Exchange Resin (e.g., Dowex 50WX8)Easy to separate and reuse, environmentally friendlier.[3]May have lower thermal stability.
Heteropoly Acid Phosphotungstic AcidHigh activity and selectivity.[1][2]Higher cost compared to mineral acids.

Table 2: General Reaction Parameters for Maleate Esterification

ParameterRecommended Range/ValueRationale
Molar Ratio (Maleic Anhydride:n-Butanol) 1:1 for this compoundMinimizes the formation of the diester byproduct.[5]
Temperature 383–413 K (110–140 °C)Balances reaction rate with the prevention of side reactions and byproduct formation.[2][3]
Catalyst Concentration (if used) Small percentage of total reaction massTo be determined experimentally to achieve desired reaction rate without promoting excessive diester formation.
Water Removal Not critical for monoester; essential for diesterThe first step to form the monoester is largely irreversible. Water removal drives the second, reversible step to form the diester.[1]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add maleic anhydride (1.0 mole).

    • Add n-butanol (1.0 to 1.1 moles) to the flask. The slight excess of butanol can help ensure the complete conversion of the anhydride.

  • Reaction:

    • Heat the mixture with vigorous stirring. The reaction is often exothermic, and the temperature should be controlled.

    • Maintain the reaction temperature in the range of 90-110°C.

    • Monitor the progress of the reaction by techniques such as titration of the acid content or chromatography (TLC or GC) to determine the point of maximum this compound concentration. This is typically achieved in a relatively short time (e.g., 1-2 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an acid catalyst was used, neutralize it by washing the reaction mixture with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove any unreacted n-butanol and other volatile impurities by vacuum distillation.

    • The final product, this compound, can be further purified by vacuum distillation if necessary.

Visualizations

Yield_Factors cluster_inputs Controllable Factors cluster_outcomes Reaction Outcomes Molar_Ratio Molar Ratio (MA:Butanol) Monoester High Yield This compound Molar_Ratio->Monoester 1:1 Diester Increased Dibutyl Maleate Formation Molar_Ratio->Diester >1:1 (excess butanol) Temperature Temperature Temperature->Monoester Optimal Temperature->Diester Too High Side_Products Side Products (e.g., Fumarate) Temperature->Side_Products Too High Catalyst Catalyst Catalyst->Monoester Selective/Mild Catalyst->Diester Active/High Conc. Time Reaction Time Time->Monoester Short Time->Diester Long

Caption: Factors influencing this compound yield.

References

Technical Support Center: Purification of Crude Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude monobutyl maleate (B1232345). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude monobutyl maleate?

A1: Crude this compound typically contains impurities arising from the synthesis process. The most common impurities include unreacted starting materials like butanol and maleic anhydride (B1165640), byproducts such as dibutyl maleate and fumaric acid, and residual acid catalysts like sulfuric acid.[1][2][3] The formation of dibutyl maleate is a result of a secondary esterification reaction, while fumaric acid can be formed through the isomerization of maleic anhydride.[1]

Q2: What is the typical purity of this compound achievable with standard purification techniques?

A2: The achievable purity of this compound depends on the specific purification methods employed. A standard sequence of washing and vacuum distillation can typically yield a purity of over 98%.[2] For applications requiring higher purity (>99.5%), additional steps such as column chromatography may be necessary.[2]

Q3: How can I analyze the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of this compound. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), which is excellent for separating and identifying volatile impurities, and High-Performance Liquid Chromatography (HPLC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and purity assessment.[3]

Q4: Is crystallization a viable method for purifying this compound?

A4: this compound has a low melting point of -1.5°C, meaning it exists as a liquid at room temperature.[1][4][5] This makes traditional crystallization challenging for purification at a standard laboratory scale.[6] While higher monoalkyl maleates with longer alkyl chains are solids and can be crystallized, this is not a practical approach for the butyl ester.[6]

Troubleshooting Guide

Issue: Discoloration of Purified Product

Q: My final this compound product has a yellow or brownish tint. How can I remove the color?

A: Discoloration is often due to trace organic impurities or thermal degradation products.

  • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[2] A detailed protocol is provided below.

  • High-Vacuum Distillation: Ensuring a sufficiently low vacuum during distillation can help separate the colorless product from higher-boiling colored impurities and prevent thermal degradation which can cause discoloration.[2]

Issue: Low Purity After Initial Work-up

Q: After synthesis and initial washing, the purity of my this compound is lower than expected. What are the likely impurities and how can I remove them?

A: The primary impurities at this stage are often unreacted starting materials (butanol, maleic anhydride), residual acid catalyst, and the byproduct dibutyl maleate.[1][2]

  • Washing and Neutralization: A thorough washing sequence is crucial. Washing with water at elevated temperatures (60-80°C) can effectively remove water-soluble impurities and unreacted catalysts.[1] This can be followed by a wash with a mild base, such as a sodium bicarbonate solution, to neutralize and remove any residual acidic catalyst and unreacted maleic anhydride.[2]

  • Vacuum Distillation: This is the most effective method for removing unreacted butanol and other volatile impurities.[2]

Issue: Presence of Isomeric Impurity

Q: I am having difficulty separating this compound from its isomer, monobutyl fumarate. What is the best approach?

A: The isomerization of maleic anhydride to fumaric acid can lead to the formation of monobutyl fumarate.[1] Separating these cis/trans isomers can be challenging due to their similar physical properties.[2]

  • Column Chromatography: This is the most effective technique for separating isomers.[2]

    • Normal-Phase Chromatography: Use silica (B1680970) gel as the stationary phase with a non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient.[2]

    • Reverse-Phase Chromatography: A C18 stationary phase with a polar eluent system, like a methanol/water or acetonitrile/water gradient, can also be effective.[2]

Data Presentation

Table 1: Common Impurities in Crude this compound and their Properties
ImpurityChemical FormulaBoiling Point (°C)Key Removal Technique(s)
ButanolC₄H₁₀O117.7Vacuum Distillation
Maleic AnhydrideC₄H₂O₃202Washing with aqueous base
Dibutyl MaleateC₁₂H₂₀O₄280.6Fractional Vacuum Distillation
Fumaric AcidC₄H₄O₄287 (sublimes)Not volatile, removed during distillation
Sulfuric Acid (catalyst)H₂SO₄337Neutralization and Washing
Table 2: Summary of Purification Techniques for this compound
TechniqueTarget ImpuritiesTypical ConditionsEfficiency (%)Remarks
Water WashingUnreacted catalyst, water-soluble impurities60-80°C~90% for ionic contaminants[1]Simple and effective for initial cleanup.[1]
NeutralizationResidual acid catalyst5-10% Sodium Bicarbonate Solution>95% for acidic components[1]Essential for removing corrosive acid catalysts.[2]
Vacuum DistillationExcess butanol, water, volatile byproducts7-8 mmHg, 145-170°C[1]>98% purity achievable[2]Most common and effective method for bulk purification.[2]
Adsorbent TreatmentColor-forming compounds, trace impurities1-5% (w/w) Activated CarbonHighA polishing step to improve product appearance.[1][2]
Column ChromatographyIsomers (e.g., monobutyl fumarate), closely related byproductsSilica gel or C18 stationary phaseCan achieve >99.5% purity[2]Used for achieving very high purity.[2]

Experimental Protocols

Protocol 1: Neutralization and Washing
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5% (w/v) sodium bicarbonate solution and shake vigorously for 2-3 minutes. Caution: Release the pressure frequently as carbon dioxide gas may be generated.[2]

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with deionized water until the aqueous layer is neutral (test with pH paper).[2]

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[2]

  • Filter to remove the drying agent.

Protocol 2: Activated Carbon Treatment for Color Removal
  • Dissolve the colored this compound in a suitable solvent (e.g., ethanol) at a 1:1 ratio.[2]

  • Add 1-5% (w/w) of activated carbon to the solution. The optimal amount may need to be determined empirically.[2]

  • Stir the mixture at room temperature for 1-2 hours. Gentle heating can sometimes improve efficiency, but care should be taken to avoid solvent loss.[2]

  • Remove the activated carbon by filtration through a bed of Celite®.[2]

  • Remove the solvent under reduced pressure to obtain the decolorized product.[2]

Protocol 3: Vacuum Distillation
  • Set up a fractional distillation apparatus suitable for vacuum operation.

  • Ensure all glass joints are properly sealed and lubricated for vacuum.

  • Place the dried crude this compound into the distillation flask.

  • Gently heat the distillation flask using a heating mantle while gradually applying vacuum.

  • Collect and discard any initial low-boiling fractions, which may contain residual butanol and water.

  • Collect the main fraction that distills at the expected boiling point of this compound under the applied vacuum (e.g., ~145-170°C at 7-8 mmHg).[1]

Visualizations

PurificationWorkflow Crude Crude this compound Wash Neutralization & Washing Crude->Wash Remove Acid Catalyst & Water-Soluble Impurities Dry Drying Wash->Dry Remove Water Distill Vacuum Distillation Dry->Distill Remove Butanol & Volatile Byproducts Adsorbent Adsorbent Treatment (Optional) Distill->Adsorbent Color Removal Chromatography Column Chromatography (Optional) Distill->Chromatography Isomer Separation Pure High-Purity This compound Distill->Pure Purity >98% Adsorbent->Pure Chromatography->Pure

Caption: General workflow for the purification of crude this compound.

DecisionTree start Crude Product Analysis wash Perform Washing & Neutralization start->wash purity_check Purity > 95%? color_check1 Is product colored? purity_check->color_check1 Yes distill Perform Vacuum Distillation purity_check->distill No (Re-distill) isomer_check Isomers present? color_check1->isomer_check No adsorbent Activated Carbon Treatment color_check1->adsorbent Yes chromatography Column Chromatography isomer_check->chromatography Yes end Final Product isomer_check->end No wash->distill distill->purity_check adsorbent->isomer_check chromatography->end

Caption: Decision tree for selecting a this compound purification strategy.

References

Troubleshooting low conversion rates in monobutyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the synthesis of monobutyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing monobutyl maleate?

A1: this compound is synthesized via the esterification of maleic anhydride (B1165640) with n-butanol. This reaction proceeds in two main stages. The first is a rapid, almost irreversible ring-opening of the maleic anhydride by n-butanol to form this compound.[1] The second, slower, and reversible stage is the further esterification of this compound to dibutyl maleate.[1] Therefore, to achieve a high yield of the monoester, it is crucial to control the reaction conditions to favor the first stage and minimize the second.

Q2: My this compound synthesis is showing a low conversion rate. What are the most common causes?

A2: Low conversion rates in this compound synthesis can stem from several factors. The most common culprits include:

  • Inefficient Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the conversion.[2]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow and may not reach completion in a reasonable time. Conversely, excessively high temperatures can promote side reactions.

  • Inadequate Catalyst Activity or Concentration: An acid catalyst is typically required to achieve a reasonable reaction rate.[1] If the catalyst is inactive, poisoned, or used in an insufficient amount, the conversion rate will be low.

  • Unfavorable Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role in maximizing the yield of the desired monoester.

  • Purity of Reactants: Impurities in maleic anhydride or n-butanol can interfere with the reaction or lead to the formation of byproducts.

Q3: What are the common side reactions in this compound synthesis, and how can they be minimized?

A3: The primary side reactions of concern are:

  • Formation of Dibutyl Maleate: This occurs when this compound reacts with another molecule of n-butanol.[1] To minimize this, it is advisable to use a controlled molar ratio of n-butanol to maleic anhydride and to monitor the reaction progress to stop it before significant diester formation occurs.

  • Isomerization to Fumaric Acid Derivatives: Maleic acid and its esters can isomerize to the more stable fumaric acid derivatives, especially at elevated temperatures and in the presence of acid catalysts.[1] Using optimal reaction temperatures and times can help reduce this side reaction.

Q4: How can I monitor the progress of my this compound synthesis?

A4: Several analytical techniques can be employed to monitor the reaction progress:

  • Titration: The consumption of the acidic reactant (maleic anhydride initially, then the carboxylic acid group of this compound) can be monitored by titrating aliquots of the reaction mixture with a standardized base.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and quantify the reactants, product, and any byproducts, providing a detailed picture of the reaction mixture's composition over time.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the disappearance of reactant signals and the appearance of product signals, allowing for the determination of the conversion rate.[4][5]

Troubleshooting Guides

Issue: Low Conversion Rate
Potential Cause Detailed Explanation Recommended Solution
Inefficient Water Removal The accumulation of water in the reaction mixture inhibits the forward reaction.Employ a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water. Alternatively, conduct the reaction under a vacuum.
Suboptimal Reaction Temperature A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to side reactions and degradation. The optimal temperature is typically in the range of 383-413 K.[1]Carefully monitor and control the reaction temperature within the optimal range. Use a well-calibrated thermometer and a stable heating source.
Inadequate Catalyst Activity The acid catalyst may be old, contaminated, or used in an insufficient amount.Use a fresh, high-purity acid catalyst. Common choices include sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like ion-exchange resins.[1][6] Ensure the catalyst concentration is appropriate for the reaction scale.
Incorrect Molar Ratio An inappropriate ratio of n-butanol to maleic anhydride can either lead to incomplete conversion or favor the formation of the diester.Optimize the molar ratio of n-butanol to maleic anhydride. A slight excess of n-butanol is often used to drive the reaction towards the monoester, but a large excess can promote diester formation.
Impure Reactants Impurities in the starting materials can inhibit the catalyst or lead to the formation of colored byproducts.Use high-purity maleic anhydride and n-butanol. If necessary, purify the reactants before use.
Issue: Low Selectivity (High Dibutyl Maleate Formation)
Potential Cause Detailed Explanation Recommended Solution
Excess n-Butanol A large excess of n-butanol will drive the reaction towards the formation of the thermodynamically more stable dibutyl maleate.Use a molar ratio closer to stoichiometric (e.g., 1:1 or a slight excess of butanol) and monitor the reaction closely to stop it after the formation of the monoester is maximized.
Prolonged Reaction Time The formation of this compound is rapid, while the formation of dibutyl maleate is slower.[1] Leaving the reaction for an extended period will increase the amount of diester.Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or NMR) and quench the reaction once the desired conversion to the monoester is achieved.
High Reaction Temperature Higher temperatures can accelerate the second esterification step, leading to increased dibutyl maleate formation.Conduct the reaction at the lower end of the optimal temperature range to favor the formation of the monoester.

Data Presentation

Table 1: Comparison of Common Catalysts for Maleic Anhydride Esterification

CatalystTypeAdvantagesDisadvantagesTypical Loading
Sulfuric Acid (H₂SO₄)HomogeneousHigh activity, low cost.[1]Corrosive, difficult to remove, can cause side reactions.[2]1-2 wt%
p-Toluenesulfonic Acid (p-TSA)HomogeneousHigh activity, less corrosive than H₂SO₄.[6]Can be challenging to remove completely.2-5 wt%
Amberlyst-15HeterogeneousEasily separated from the reaction mixture, reusable.[2]Lower activity compared to homogeneous catalysts, may require higher temperatures.5-15 wt%
Phosphotungstic AcidHomogeneousHigh selectivity and activity.[1]Higher cost.[1]1-3 wt%

Table 2: Effect of Molar Ratio (n-Butanol:Maleic Anhydride) on Conversion and Selectivity (Illustrative Data)

Molar RatioReaction Time (h)Temperature (°C)Conversion (%)Selectivity for this compound (%)
1:141008595
1.2:141009290
1.5:141009880
2:14100>9965

Experimental Protocols

Detailed Protocol for this compound Synthesis

Materials:

  • Maleic anhydride

  • n-Butanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq). Add n-butanol (1.1 eq) and toluene (approximately 2 mL per gram of maleic anhydride).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.02-0.05 eq).

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected. Alternatively, take small aliquots of the reaction mixture at regular intervals for analysis by TLC, GC-MS, or NMR.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted maleic anhydride. Then, wash with brine to remove any remaining aqueous impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the toluene and any excess n-butanol by rotary evaporation.

  • Purification: The crude this compound can be purified by vacuum distillation if necessary.

Protocol for Reaction Monitoring by Titration

Materials:

Procedure:

  • Sample Preparation: At various time points during the reaction, carefully withdraw a small, accurately measured volume (e.g., 1 mL) of the reaction mixture.

  • Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (e.g., 20 mL of acetone (B3395972) or a 1:1 mixture of ethanol (B145695) and water) in an Erlenmeyer flask to quench the reaction and ensure the components are dissolved.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the flask.

  • Titration: Titrate the sample with the standardized NaOH solution until a persistent faint pink color is observed.

  • Calculation: Record the volume of NaOH solution used. The consumption of the acidic components (initially maleic anhydride, then the carboxylic acid of this compound) can be calculated to determine the extent of the reaction.

Visualizations

Monobutyl_Maleate_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Maleic Anhydride, n-Butanol, and Toluene catalyst Add Acid Catalyst (e.g., p-TSA) reactants->catalyst reflux Heat to Reflux with Azeotropic Water Removal (Dean-Stark Trap) catalyst->reflux monitor Monitor Reaction Progress (TLC, GC-MS, or Titration) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete wash_bicarb Wash with Saturated NaHCO3 Solution cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO4 wash_brine->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate purify Purify by Vacuum Distillation (if necessary) evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Conversion Troubleshooting Logic for Low Conversion Rates start Low Conversion Observed check_water Is Water Being Effectively Removed? start->check_water check_temp Is the Reaction Temperature within the Optimal Range? check_water->check_temp Yes solution_water Implement/Optimize Water Removal (e.g., Dean-Stark) check_water->solution_water No check_catalyst Is the Catalyst Active and Sufficient? check_temp->check_catalyst Yes solution_temp Adjust and Control Temperature check_temp->solution_temp No check_ratio Is the Molar Ratio of Reactants Correct? check_catalyst->check_ratio Yes solution_catalyst Use Fresh/More Catalyst check_catalyst->solution_catalyst No check_purity Are the Reactants of High Purity? check_ratio->check_purity Yes solution_ratio Adjust Molar Ratio check_ratio->solution_ratio No solution_purity Purify Reactants check_purity->solution_purity No end Problem Resolved check_purity->end Yes solution_water->end solution_temp->end solution_catalyst->end solution_ratio->end solution_purity->end

Caption: Troubleshooting decision tree for low conversion rates.

References

Technical Support Center: Monobutyl Maleate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of fumaric acid impurity from monobutyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the primary source of fumaric acid impurity in my monobutyl maleate sample?

A1: Fumaric acid is the more stable trans-isomer of maleic acid. The synthesis of this compound, which starts from maleic anhydride (B1165640) or maleic acid, can be accompanied by the isomerization of the maleate precursor or the final product to the fumarate (B1241708) form. This isomerization can be catalyzed by acidic conditions or elevated temperatures during the reaction or work-up.

Q2: Why is it important to remove fumaric acid from this compound?

A2: For research, particularly in drug development, the purity of a compound is critical. Fumaric acid, as an impurity, can affect the physicochemical properties, biological activity, and safety profile of the this compound. Regulatory bodies require stringent purity control for active pharmaceutical ingredients and related substances.

Q3: What are the key differences in physical properties between this compound and fumaric acid that can be exploited for separation?

A3: The primary differences lie in their solubility profiles. Maleic acid and its derivatives are generally more polar and have higher solubility in water and polar organic solvents compared to fumaric acid and its derivatives.[1][2][3][4][5] This difference in solubility is the basis for purification methods like recrystallization and liquid-liquid extraction.

Q4: Which analytical techniques can I use to confirm the presence and quantity of fumaric acid impurity?

A4: Several analytical methods are suitable for detecting and quantifying fumaric acid in a this compound sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for separating and quantifying fumaric acid from this compound.[6][7]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of the purity and to monitor the progress of the purification.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can help identify the presence of fumaric acid by its characteristic absorption bands.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between the cis (maleate) and trans (fumarate) isomers based on the coupling constants of the vinyl protons.

Troubleshooting Guides

Issue 1: Poor Separation of Fumaric Acid using Recrystallization
Symptom Possible Cause Suggested Solution
Fumaric acid co-precipitates with this compound. The chosen solvent does not provide a sufficient solubility differential between the two compounds at high and low temperatures.Solvent Screening: Test a range of solvents with varying polarities. A good starting point is a solvent in which this compound is soluble when hot but sparingly soluble when cold, and fumaric acid has low solubility even at elevated temperatures. Consider solvent mixtures to fine-tune the polarity.[8]
Low recovery of this compound. The this compound is too soluble in the chosen solvent even at low temperatures.Solvent Selection: Choose a solvent in which the this compound has lower solubility. Alternatively, use a smaller volume of the hot solvent to ensure a saturated solution upon cooling.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the this compound, or the solution is supersaturated.Solvent Choice & Seeding: Select a solvent with a lower boiling point. If oiling out persists, try scratching the inside of the flask or adding a seed crystal of pure this compound to induce crystallization.[9]
No crystal formation upon cooling. The solution is not sufficiently saturated, or crystallization is kinetically slow.Concentration & Seeding: Evaporate some of the solvent to increase the concentration. If crystals still do not form, introduce a seed crystal or scratch the flask. Cooling in an ice bath can also promote crystallization.[9][10]
Issue 2: Inefficient Removal of Fumaric Acid by Liquid-Liquid Extraction
Symptom Possible Cause Suggested Solution
High levels of fumaric acid remain in the organic phase with this compound. The partitioning coefficient of fumaric acid between the aqueous and organic phases is not favorable.pH Adjustment of Aqueous Phase: Fumaric acid is a dicarboxylic acid. By increasing the pH of the aqueous phase with a mild base (e.g., sodium bicarbonate solution), you can deprotonate the carboxylic acid groups, forming a salt that is much more soluble in the aqueous phase and less soluble in the organic phase.
Emulsion formation at the interface. The two phases are not separating cleanly, trapping material at the interface.Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low recovery of this compound from the organic phase. The this compound has some solubility in the aqueous phase.Back-Extraction: After the initial extraction, wash the aqueous phase with a fresh portion of the organic solvent to recover any dissolved this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For example, a mixture of ethanol (B145695) and water or hexane (B92381) and ethyl acetate (B1210297) could be effective.

  • Dissolution: In a flask, add the impure this compound. Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.[9][11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Analysis: Analyze the purity of the recrystallized this compound using HPLC or TLC to confirm the removal of fumaric acid.

Protocol 2: Purification of this compound by Liquid-Liquid Extraction
  • Dissolution: Dissolve the impure this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous base solution (e.g., 5% sodium bicarbonate).

  • Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The deprotonated fumaric acid will be in the upper aqueous layer, while the this compound will remain in the lower organic layer.

  • Draining: Drain the lower organic layer into a clean flask. Discard the aqueous layer.

  • Repeat Extraction: Repeat the aqueous wash (steps 2-5) two more times to ensure complete removal of fumaric acid.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis: Confirm the purity of the product by HPLC or TLC.

Quantitative Data Summary

CompoundSolubility in WaterReference
Maleic Acid 478.8 g/L at 20 °C[2][12]
Fumaric Acid 7 g/L at 25 °C[2]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying A Impure Monobutyl Maleate B Add Minimum Hot Solvent A->B C Slow Cooling to Room Temperature B->C Dissolved Product & Impurity D Ice Bath C->D E Vacuum Filtration D->E Crystal Slurry F Wash with Cold Solvent E->F I Fumaric Acid (in filtrate) E->I G Dry Crystals F->G H H G->H Purified This compound

Caption: Workflow for the purification of this compound via recrystallization.

Extraction_Workflow cluster_phases Phase Separation A Impure this compound in Organic Solvent B Add Aqueous Base (e.g., NaHCO3 soln) A->B C Shake & Separate Layers in Separatory Funnel B->C D Aqueous Layer (contains Fumarate Salt) C->D Discard E Organic Layer (contains this compound) C->E Collect F Dry Organic Layer (e.g., MgSO4) E->F G Filter and Evaporate Solvent F->G H Purified This compound G->H

Caption: Liquid-liquid extraction workflow for removing fumaric acid impurity.

References

Catalyst selection to minimize side reactions in monobutyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of monobutyl maleate (B1232345) while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for monobutyl maleate synthesis?

The synthesis of this compound from maleic anhydride (B1165640) and n-butanol is a two-step esterification process. The initial reaction between maleic anhydride and n-butanol forms this compound. This first step is rapid and can proceed even without a catalyst. The subsequent reaction of this compound with another molecule of n-butanol to form dibutyl maleate is a slower, reversible reaction that is catalyzed by an acid.[1][2] To favor the formation of this compound, it is crucial to control the reaction conditions to limit this second esterification step.

Q2: What are the primary side reactions in this compound synthesis?

The two main side reactions to consider are:

  • Formation of Dibutyl Maleate: This occurs when the initially formed this compound reacts with another molecule of n-butanol.[1] This is the most common side reaction that reduces the yield of the desired monoester.

  • Isomerization to Fumarates: Under the influence of heat and acidic conditions, maleates can isomerize to their more stable trans-isomers, monobutyl fumarate (B1241708) and dibutyl fumarate.[3]

Q3: How does the choice of catalyst impact the selectivity of this compound synthesis?

The catalyst plays a pivotal role in determining the reaction rate and selectivity. Catalysts can be broadly categorized into homogeneous, heterogeneous, and enzymatic types.

  • Homogeneous Catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are effective but can be difficult to separate from the reaction mixture and may lead to corrosion and waste generation issues.[4]

  • Heterogeneous Catalysts (e.g., ion-exchange resins like Dowex 50WX8, zeolites) offer the advantage of easy separation and reusability, leading to cleaner reaction profiles.[2][4] Hierarchical porous zeolites have shown high selectivity for the monoester by mitigating diffusion limitations that could lead to the formation of the diester.

  • Enzymatic Catalysts (e.g., immobilized lipases) provide high selectivity under mild reaction conditions, minimizing side reactions. However, the reaction times are generally longer.

Q4: What is the effect of the molar ratio of reactants on the synthesis?

The molar ratio of maleic anhydride to n-butanol is a critical parameter for controlling the selectivity towards this compound. To favor the formation of the monoester, it is generally recommended to use a molar ratio close to 1:1. Using a large excess of n-butanol will shift the equilibrium towards the formation of the diester, dibutyl maleate.[4] Kinetic studies have been performed with initial molar ratios of alcohol to maleic anhydride ranging from 2.2:1 to 5:1 for the synthesis of dibutyl maleate.[1] For selective this compound synthesis, a lower ratio is desirable.

Q5: How does temperature affect the formation of side products?

Higher reaction temperatures generally increase the rate of both the desired esterification and undesired side reactions. The optimal temperature range for the synthesis of butyl maleates is typically between 80°C and 130°C.[3] Exceeding this range can lead to an increased rate of dibutyl maleate formation and isomerization to fumarates.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Concentration of Unreacted Maleic Anhydride

Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using techniques like GC or titration. Gradually increase the reaction time or temperature, but avoid exceeding 130°C to prevent side reactions.[3]
Poor Catalyst Activity Ensure the catalyst is active and not poisoned. For reusable heterogeneous catalysts, ensure proper regeneration. Consider testing a different catalyst if the issue persists.[4]
Inefficient Mixing Ensure vigorous and uniform stirring to improve contact between reactants and the catalyst.

Issue 2: High Yield of Dibutyl Maleate

Potential Cause Recommended Solution
High Molar Ratio of n-Butanol to Maleic Anhydride Reduce the molar ratio of n-butanol to maleic anhydride, aiming for a ratio closer to 1:1.
Prolonged Reaction Time The formation of the diester is slower than the monoester.[1] Shorten the overall reaction time. Monitor the reaction closely and stop it once the optimal conversion to the monoester is achieved.
High Reaction Temperature Lower the reaction temperature to a range that favors the monoesterification while still allowing for a reasonable reaction rate (e.g., 80-100°C).[3]
Highly Active Acid Catalyst A very strong acid catalyst may aggressively promote the second esterification. Consider using a milder catalyst, such as an ion-exchange resin or an enzymatic catalyst.

Issue 3: Presence of Fumarate Isomers in the Product

Potential Cause Recommended Solution
High Reaction Temperature and Acidity Isomerization is favored at higher temperatures and in the presence of strong acids.[3] Reduce the reaction temperature and consider using a less acidic catalyst.
Extended Reaction Time Longer exposure to acidic conditions and heat increases the likelihood of isomerization. Optimize the reaction time to be as short as possible.

Catalyst Performance Data

Catalyst TypeCatalyst ExampleMax. Conversion (%)Selectivity for MonoesterReaction TimeTemperature (°C)Reusability
Homogeneous Acid p-Toluenesulfonic Acid>95Moderate to Low (favors diester with excess alcohol and longer time)1-4 hours110-120Not readily reusable
Heterogeneous Acid Dowex 50WX8HighModerate to High (dependent on conditions)Variable110-140Good
Heterogeneous Acid Acid Zeolite>99.5 (for diethyl maleate)Potentially High~30 min after water removalRefluxGood
Enzymatic Immobilized Lipase (B570770)~72 (for dimethyl maleate)High~4 hours40-60Excellent

Note: The data presented is a summary from various sources and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound using an Ion-Exchange Resin (Amberlyst-15)

This protocol is adapted from procedures for dibutyl maleate synthesis, with modifications to favor the monoester.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add maleic anhydride (1 mole) and n-butanol (1.1 moles).

  • Catalyst Addition: Add Amberlyst-15 catalyst (5-10% by weight of the reactants).

  • Azeotropic Water Removal: Add a suitable solvent like toluene (B28343) to facilitate the azeotropic removal of water.

  • Esterification: Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with vigorous stirring. Continuously remove the water that collects in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) to determine the ratio of monoester to diester.

  • Reaction Termination: Once the desired conversion to this compound is achieved and the formation of dibutyl maleate begins to increase significantly, stop the reaction by cooling the mixture to room temperature.

  • Catalyst Separation: Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Workup: Transfer the filtrate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent and excess n-butanol under reduced pressure. Further purification of this compound can be achieved by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on general procedures for enzymatic esterification.[5]

  • Reaction Setup: In a temperature-controlled reaction vessel, combine maleic anhydride (1 mole) and n-butanol (1.1 moles). A solvent-free condition can be used.

  • Enzyme Addition: Add immobilized lipase (e.g., Candida antarctica lipase B) to the mixture. The enzyme loading is typically a percentage of the total substrate weight.

  • Water Removal: Add molecular sieves to the mixture to adsorb the water produced during the esterification, which helps to drive the reaction forward.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

  • Reaction Termination: Once the desired conversion is achieved, stop the reaction.

  • Enzyme Separation: Separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Purification: The product can be purified by removing excess n-butanol under reduced pressure.

Visualizations

Monobutyl_Maleate_Synthesis_Pathway cluster_step1 Step 1: Fast Monoesterification cluster_step2 Step 2: Slow Diesterification MA Maleic Anhydride MBM This compound (Desired Product) MA->MBM + Butanol1 n-Butanol Butanol1->MBM DBM Dibutyl Maleate (Side Product) MBM->DBM + Water1 Water Isomerization Isomerization (Side Reaction) MBM->Isomerization Butanol2 n-Butanol Butanol2->DBM Water2 Water Catalyst Catalyst Catalyst->DBM Catalyzes Fumarates Fumarate Isomers Isomerization->Fumarates

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start High Side Product Formation Observed Check_DBM Is Dibutyl Maleate (DBM) level high? Start->Check_DBM Check_Fumarate Are Fumarate Isomers present? Check_DBM->Check_Fumarate No Reduce_Ratio Reduce n-Butanol: Maleic Anhydride Ratio Check_DBM->Reduce_Ratio Yes Lower_Temp2 Lower Reaction Temperature Check_Fumarate->Lower_Temp2 Yes End Re-analyze Product Check_Fumarate->End No Shorten_Time Shorten Reaction Time Reduce_Ratio->Shorten_Time Lower_Temp Lower Reaction Temperature Shorten_Time->Lower_Temp Milder_Catalyst Use Milder Catalyst Lower_Temp->Milder_Catalyst Milder_Catalyst->End Shorten_Time2 Shorten Reaction Time Lower_Temp2->Shorten_Time2 Shorten_Time2->End

Caption: Troubleshooting workflow for side reactions.

References

Water removal strategies to drive monobutyl maleate equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of monobutyl maleate (B1232345). The focus is on strategies for water removal to drive the reaction equilibrium towards the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is water removal critical in the synthesis of monobutyl maleate?

A1: The synthesis of this compound from maleic anhydride (B1165640) and butanol is an esterification reaction. This type of reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. Water is a byproduct of the forward reaction. According to Le Chatelier's principle, the presence of a product (water) can slow down the forward reaction and promote the reverse reaction, leading to a lower yield of the desired this compound.[1][2][3][4] Continuous removal of water as it is formed shifts the equilibrium towards the product side, thereby increasing the reaction yield.[1][2]

Q2: What is the primary equilibrium of concern for water removal in this synthesis?

A2: The esterification of maleic anhydride with butanol occurs in two stages. The first is a rapid, almost complete reaction to form this compound.[5][6] The second stage is the slower, reversible reaction of this compound with another molecule of butanol to form dibutyl maleate and water. It is this second equilibrium that is of primary concern for water removal.[5][6] By removing water, you are driving this second reaction to completion, which is often the industrial goal. However, the same principle applies if a high yield of the monoester is desired without progression to the diester; controlling the stoichiometry and removing any water formed is key.

Q3: What are the most common industrial and laboratory methods for removing water during this esterification?

A3: The most prevalent methods for water removal include:

  • Azeotropic Distillation: This technique utilizes a solvent (an entrainer), such as toluene (B28343), that forms a low-boiling azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and is collected in a Dean-Stark apparatus.[1][2]

  • Use of Dehydrating Agents: A chemical drying agent, like molecular sieves, can be added to the reaction mixture to absorb water as it forms.[7] In some protocols, the acid catalyst itself, particularly concentrated sulfuric acid, also serves as a dehydrating agent.

  • Reactive Distillation: This advanced method combines the chemical reaction and product separation into a single process. As the esterification occurs within a distillation column, water is continuously removed as a volatile product, effectively driving the reaction to completion.[6]

  • Vacuum Distillation: Conducting the reaction under vacuum can also help in the removal of water, as it lowers the boiling point of the water.[1][8]

Q4: How does reaction temperature affect the synthesis and water removal?

A4: Temperature plays a crucial role. Higher temperatures generally increase the reaction rate.[4] However, excessively high temperatures can lead to undesirable side reactions, such as the isomerization of maleate to fumarate, and product degradation.[1] The optimal temperature range for the synthesis of butyl maleates is typically between 80°C and 130°C.[1][2] This temperature range is also conducive to the azeotropic distillation of water with solvents like toluene.

Troubleshooting Guide

Problem: Low Yield of Butyl Maleate

Possible CauseRecommended Solution
Inefficient Water Removal The accumulation of water can shift the equilibrium back towards the reactants. Ensure your water removal system is functioning correctly. If using a Dean-Stark apparatus, check for proper collection of the water-azeotrope mixture. Consider using a vacuum to aid in water removal.[1][2]
Suboptimal Reaction Temperature A temperature that is too low will result in a slow reaction and incomplete conversion. Conversely, a temperature that is too high can cause side reactions. Monitor and control the reaction temperature within the optimal range of 80°C to 130°C.[1][2]
Inadequate Catalyst Activity or Concentration An acid catalyst is necessary for the esterification. If the catalyst is old, has low activity, or is used in insufficient amounts, the reaction will be slow. Ensure the catalyst is of good quality and used in an appropriate concentration.[1] Common catalysts include p-toluenesulfonic acid and sulfuric acid.[9]
Unfavorable Molar Ratio of Reactants An excess of butanol is often used to shift the equilibrium towards the product side. A common molar ratio of maleic anhydride to n-butanol is 1:4.[2][9]
Loss of Product During Workup Ensure proper phase separation during washing steps with saturated sodium bicarbonate and brine. Avoid product loss during distillation by using an appropriate vacuum and temperature.[2]

Data Presentation

The following table summarizes various reaction conditions for the synthesis of dibutyl maleate, illustrating the impact of different catalysts and conditions on yield. These principles are directly applicable to driving the equilibrium for this compound formation.

CatalystMolar Ratio (Maleic Anhydride: n-Butanol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Hydrogen Type Cation Exchange Resin1:1.5 - 1:2.580 - 1303 - 4>99[1]
p-Toluenesulfonic Acid1:4Reflux1.17 (70 min)95.6[9]
Amberlyst-15 (Microwave-assisted)1:370162.6[1]
Phosphotungstic Acid1:2.2 - 1:5110 - 140Not SpecifiedNot Specified[5]
Dowex 50WX81:2.2 - 1:5110 - 140Not SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Synthesis of Dibutyl Maleate using Azeotropic Distillation with a Dean-Stark Apparatus

This protocol is adapted for a laboratory scale and focuses on the synthesis of dibutyl maleate, which involves the formation of this compound as an intermediate.

  • Materials:

    • Maleic Anhydride

    • n-Butanol

    • p-toluenesulfonic acid (p-TsOH)

    • Toluene (for azeotropic water removal)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dean-Stark apparatus

    • Heating mantle with a magnetic stirrer

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: Assemble the three-necked flask with a heating mantle, magnetic stirrer, thermometer, Dean-Stark trap, and reflux condenser. Fill the Dean-Stark trap with toluene.

    • Reactant Charging: Charge the flask with maleic anhydride and n-butanol in a 1:4 molar ratio. Add p-toluenesulfonic acid as a catalyst.

    • Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.

    • Monitoring: Continue the reaction until the theoretical amount of water is collected in the trap, which typically takes 1-4 hours.[2]

    • Work-up:

      • Allow the reaction mixture to cool to room temperature.

      • Transfer the mixture to a separatory funnel.

      • Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[2]

      • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Product Isolation: Filter to remove the drying agent. Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.[2]

Mandatory Visualizations

EquilibriumShift Reactants Maleic Anhydride + n-Butanol Monoester This compound Reactants->Monoester Fast Reaction Equilibrium Equilibrium Monoester->Equilibrium Reacts with more n-Butanol Diester Dibutyl Maleate + Water Diester->Equilibrium Reverse Reaction (Hydrolysis) WaterRemoval Water Removal (e.g., Azeotropic Distillation) WaterRemoval->Equilibrium Shifts Equilibrium (Le Chatelier's Principle) Equilibrium->Diester Forward Reaction (Esterification) Equilibrium->WaterRemoval

Caption: Logical relationship of water removal driving the reaction equilibrium.

TroubleshootingWorkflow Start Low Monobutyl Maleate Yield CheckWaterRemoval Is water efficiently removed? Start->CheckWaterRemoval CheckTemp Is temperature optimal (80-130°C)? CheckWaterRemoval->CheckTemp Yes ImproveWaterRemoval Optimize Dean-Stark setup or consider vacuum. CheckWaterRemoval->ImproveWaterRemoval No CheckCatalyst Is catalyst active and in correct concentration? CheckTemp->CheckCatalyst Yes AdjustTemp Adjust temperature to optimal range. CheckTemp->AdjustTemp No CheckRatio Is molar ratio of butanol sufficient? CheckCatalyst->CheckRatio Yes ReplaceCatalyst Use fresh catalyst or adjust concentration. CheckCatalyst->ReplaceCatalyst No AdjustRatio Increase molar ratio of n-butanol. CheckRatio->AdjustRatio No End Improved Yield CheckRatio->End Yes ImproveWaterRemoval->CheckTemp AdjustTemp->CheckCatalyst ReplaceCatalyst->CheckRatio AdjustRatio->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Scaling Up Monobutyl Maleate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scaling up of monobutyl maleate (B1232345) production.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind monobutyl maleate synthesis?

A1: this compound is synthesized via a two-step esterification reaction between maleic anhydride (B1165640) and butanol. The first step is a rapid reaction forming this compound. The second, slower step can lead to the formation of dibutyl maleate if an excess of butanol is present and the reaction continues.[1] To drive the reaction toward the desired monoester, water produced during the reaction must be continuously removed.[1]

Q2: What are the primary byproducts to be aware of during scale-up?

A2: The main byproducts in this compound synthesis are dibutyl maleate and fumaric acid. Dibutyl maleate forms from the further esterification of this compound with butanol.[1] Fumaric acid can arise from the isomerization of maleic anhydride, particularly at elevated temperatures.[1] The formation of solid fumaric acid can lead to blockages in process equipment.[1]

Q3: How does the molar ratio of reactants affect the synthesis?

A3: The molar ratio of butanol to maleic anhydride is a critical parameter. While an excess of butanol can increase the reaction rate, it also promotes the formation of the diester byproduct, dibutyl maleate, thus reducing the selectivity for this compound.[1]

Q4: What are the recommended purification techniques for industrial-scale production?

A4: A multi-step purification process is typically employed at an industrial scale. This includes water washing at elevated temperatures (60-80°C) to remove unreacted catalyst and other water-soluble impurities, followed by vacuum distillation to separate excess butanol and water.[1] The final polishing step often involves treatment with adsorbents like activated carbon to remove trace impurities and color.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Equilibrium not shifted towards products. - Loss of product during workup.- Ensure efficient and continuous removal of water using a Dean-Stark trap or similar equipment. - Optimize the molar ratio of butanol to maleic anhydride. - Verify the activity of the acid catalyst. - Ensure proper phase separation during washing steps to prevent product loss.
High Levels of Dibutyl Maleate - Excess butanol in the reaction mixture. - Prolonged reaction time. - High reaction temperature.- Reduce the molar ratio of butanol to maleic anhydride. - Monitor the reaction progress and stop it once the desired conversion of this compound is achieved. - Optimize the reaction temperature to favor monoester formation.
Formation of Solid Precipitate (Fumaric Acid) - Isomerization of maleic anhydride at high temperatures.- Maintain the reaction temperature within the optimal range (typically 110-140°C). - Consider using a selective catalyst that minimizes isomerization.
Discoloration of the Final Product - Presence of impurities in starting materials. - Thermal degradation at high temperatures.- Use high-purity maleic anhydride and butanol. - Perform a final purification step with activated carbon to remove color impurities. - Avoid excessive temperatures during distillation.
Poor Heat Transfer in Larger Reactors - Decreased surface-area-to-volume ratio at scale.- Ensure the reactor is equipped with an efficient heating/cooling jacket and/or internal coils. - Optimize the agitator speed to improve heat transfer. - Consider using a reactor with a higher heat transfer coefficient.
Inefficient Mixing - Inadequate agitator design or speed for the vessel size.- Select an appropriate impeller type (e.g., pitched-blade turbine) and diameter for the reactor geometry. - Calculate and maintain an adequate power per unit volume to ensure homogeneity.

Data on Scaling Up this compound Production

Table 1: Effect of Molar Ratio on Esterification Performance
Molar Ratio (Butanol:Maleic Anhydride)Conversion (%)Reaction Time (min)Selectivity to Monoester (%)
2.2:16524095
2.5:17221093
3.0:17819090
4.0:18318087
5.0:18517584

This data is illustrative and based on typical esterification reactions. Actual results may vary depending on specific reaction conditions and equipment.[1]

Table 2: Comparison of Key Parameters at Different Scales
ParameterLab Scale (1 L)Pilot Scale (100 L)
Typical Batch Size 0.5 - 0.8 L50 - 80 L
Heat Transfer Area / Volume HighLow
Mixing Relatively easy to achieve homogeneityRequires careful agitator design and power input
Heat Removal EfficientCan be a limiting factor, risk of hotspots
Typical Agitator Speed 300 - 500 RPM100 - 200 RPM
Power per Unit Volume 0.1 - 0.5 W/L0.5 - 1.5 W/L

Experimental Protocols

Lab-Scale Synthesis of this compound (1 L Reactor)

Materials:

  • Maleic anhydride (e.g., 196 g, 2.0 mol)

  • n-Butanol (e.g., 222 g, 3.0 mol)

  • p-Toluenesulfonic acid (catalyst, e.g., 9.5 g)

  • Toluene (B28343) (as azeotroping agent, e.g., 150 mL)

Equipment:

  • 1 L glass reactor with overhead stirrer, thermocouple, condenser, and Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charge the reactor with maleic anhydride, n-butanol, toluene, and p-toluenesulfonic acid.

  • Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The theoretical amount of water for this example is 36 mL.

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the toluene and excess butanol using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Pilot-Scale Production of this compound (100 L Reactor)

Note: This is a generalized protocol and should be adapted based on the specific equipment and safety procedures of the pilot plant.

Materials:

  • Maleic anhydride (e.g., 19.6 kg, 200 mol)

  • n-Butanol (e.g., 22.2 kg, 300 mol)

  • p-Toluenesulfonic acid (catalyst, e.g., 0.95 kg)

  • Toluene (as azeotroping agent, e.g., 15 L)

Equipment:

  • 100 L glass-lined or stainless steel reactor with a jacket for heating/cooling, a multi-stage agitator (e.g., pitched-blade turbine), a thermocouple, a condenser, and a receiver for the azeotropically removed water.

  • Pumps for charging reactants and transferring the product.

  • Filtration system.

  • Vacuum distillation unit.

Procedure:

  • Charge the reactor with maleic anhydride, n-butanol, toluene, and p-toluenesulfonic acid according to the pilot plant's standard operating procedures.

  • Start the agitator to ensure good mixing.

  • Gradually heat the reactor contents to reflux (approximately 110-120°C) using the reactor jacket.

  • Continuously remove the water-toluene azeotrope and collect the water in the receiver.

  • Monitor the reaction progress by tracking the amount of water collected and potentially by in-process sampling and analysis (e.g., by GC).

  • Once the reaction is complete, cool the batch to a safe temperature (e.g., below 50°C).

  • Neutralize the catalyst by adding a calculated amount of a suitable base (e.g., sodium bicarbonate solution).

  • Allow the phases to separate and transfer the aqueous layer to a waste container.

  • Wash the organic layer with water.

  • Transfer the crude product to the vacuum distillation unit.

  • Distill off the toluene and excess butanol under reduced pressure.

  • Collect the purified this compound fraction.

Visualizations

Monobutyl_Maleate_Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts MA Maleic Anhydride MBM This compound MA->MBM + n-Butanol Butanol n-Butanol Butanol->MBM DBM Dibutyl Maleate Butanol->DBM MBM->DBM + n-Butanol Water Water MBM->Water Catalyst Acid Catalyst Catalyst->MBM Catalyst->DBM

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Catalyst + Toluene) Start->Reaction_Setup Esterification Esterification (Reflux & Water Removal) Reaction_Setup->Esterification Workup Workup (Neutralization & Washing) Esterification->Workup Purification Purification (Vacuum Distillation) Workup->Purification End End Purification->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield? Check_Water_Removal Efficient Water Removal? Start->Check_Water_Removal Yes Check_Catalyst Active Catalyst? Check_Water_Removal->Check_Catalyst Yes Optimize_Water_Removal Optimize Water Removal Check_Water_Removal->Optimize_Water_Removal No Check_Workup Product Loss in Workup? Check_Catalyst->Check_Workup Yes Replace_Catalyst Replace Catalyst Check_Catalyst->Replace_Catalyst No Improve_Workup Improve Workup Procedure Check_Workup->Improve_Workup Yes End Yield Improved Check_Workup->End No Optimize_Water_Removal->End Replace_Catalyst->End Improve_Workup->End

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Inhibiting Homopolymerization of Monobutyl Maleate During Grafting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inhibition of monobutyl maleate (B1232345) (MBM) homopolymerization during grafting experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the grafting of monobutyl maleate, with a focus on preventing unwanted homopolymerization.

Issue 1: Excessive Homopolymer Formation (Solution becomes viscous or solidifies)

Potential Cause Recommended Solution
High Monomer Concentration Reduce the initial concentration of this compound. A high concentration of MBM can increase the likelihood of monomer-monomer interactions, leading to homopolymerization.
High Initiator Concentration Decrease the concentration of the free radical initiator. An excess of initiator can generate a high concentration of free radicals, which can initiate homopolymerization in addition to the desired grafting.
Inappropriate Reaction Temperature Optimize the reaction temperature. Higher temperatures can increase the rate of all polymerization reactions, including homopolymerization. Lowering the temperature may selectively favor the grafting reaction.
Absence or Insufficient Amount of Inhibitor Introduce a suitable polymerization inhibitor into the reaction mixture. For maleate compounds, inhibitors that are effective for the structurally similar maleic anhydride (B1165640) can be a good starting point.
Oxygen Contamination Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Oxygen can sometimes participate in side reactions that may promote polymerization.

Issue 2: Low Grafting Efficiency with No Significant Homopolymerization

Potential Cause Recommended Solution
Low Initiator Concentration Gradually increase the initiator concentration. While excess initiator can cause homopolymerization, too little will result in a low yield of grafted product.
Low Reaction Temperature Increase the reaction temperature in small increments. The activation energy for the grafting reaction may not be reached at lower temperatures.
Sub-optimal Reaction Time Extend the duration of the reaction. The grafting process may be slow, and insufficient time will lead to low conversion.
Poor Mixing Ensure efficient stirring of the reaction mixture to maintain a homogeneous distribution of monomer, initiator, and substrate.
Inhibitor Interference If an inhibitor is used, its concentration may be too high, preventing both homopolymerization and grafting. Reduce the inhibitor concentration or select a more specific inhibitor.

Issue 3: Both Homopolymerization and Low Grafting Efficiency Occur

This is a common and challenging issue that requires a systematic optimization of reaction conditions. The interplay between monomer concentration, initiator concentration, temperature, and the presence of an inhibitor is critical.

A logical approach to troubleshooting this combined issue is outlined in the following workflow diagram:

G start Problem: Homopolymerization and Low Grafting Yield step1 Step 1: Reduce MBM and Initiator Concentration start->step1 step2 Step 2: Optimize Reaction Temperature step1->step2 step3 Step 3: Introduce or Adjust Inhibitor Concentration step2->step3 step4 Step 4: Analyze Results step3->step4 step5a Successful Grafting: Continue with Optimized Conditions step4->step5a Issue Resolved step5b Problem Persists: Re-evaluate Substrate and Solvent step4->step5b Issue Not Resolved

Caption: Troubleshooting workflow for concurrent homopolymerization and low grafting yield.

Frequently Asked Questions (FAQs)

Q1: What is homopolymerization in the context of this compound grafting?

Homopolymerization is an undesirable side reaction where this compound (MBM) molecules react with each other to form long polymer chains (poly(this compound)) instead of grafting onto the intended substrate. This can lead to a viscous reaction mixture, formation of a solid mass, and a low yield of the desired grafted product.

Q2: What types of inhibitors can be used to prevent MBM homopolymerization?

While literature specifically on MBM inhibitors is scarce, compounds known to inhibit the homopolymerization of the structurally similar maleic anhydride are a good starting point. These include:

  • Nitrogen-containing compounds: Certain amines and nitroso compounds can act as radical scavengers.

  • Phosphorous-containing compounds: Some phosphites and phosphines have been shown to be effective.

  • Sulfur-containing compounds: Thiols and some sulfides can inhibit free-radical polymerization.

It is crucial to select an inhibitor that does not interfere with the desired grafting reaction. The ideal inhibitor will selectively scavenge radicals that initiate homopolymerization without terminating the growing grafted chains.

Q3: How do I choose the right concentration of inhibitor?

The optimal concentration of an inhibitor needs to be determined experimentally. A concentration that is too low will be ineffective, while a concentration that is too high may inhibit both homopolymerization and the desired grafting reaction. It is recommended to start with a low concentration (e.g., in the ppm range relative to the monomer) and gradually increase it while monitoring both the suppression of homopolymerization and the grafting efficiency.

Q4: Can reaction conditions be modified to inhibit homopolymerization without using an inhibitor?

Yes, adjusting reaction parameters is a primary strategy for controlling homopolymerization:

ParameterEffect on HomopolymerizationRationale
Monomer Concentration Lowering concentration reduces homopolymerizationDecreases the probability of monomer-monomer collisions.
Initiator Concentration Lowering concentration reduces homopolymerizationReduces the overall concentration of initiating radicals.
Temperature Lowering temperature can reduce homopolymerizationPolymerization reactions are temperature-dependent; lower temperatures slow down the reaction rate.
Solvent Choice A more dilute system can reduce homopolymerizationIncreases the distance between monomer molecules.

Q5: How can I confirm that grafting has occurred and quantify the grafting efficiency?

Several analytical techniques can be used to confirm and quantify grafting:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of both the substrate and the grafted MBM.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information of the grafted polymer and help quantify the degree of grafting.

  • Gravimetric Analysis: The increase in weight of the substrate after grafting and purification can be used to calculate the grafting percentage.

  • Solvent Extraction: To separate the grafted polymer from the homopolymer. The homopolymer will be soluble in a solvent in which the substrate is insoluble.

Experimental Protocols

General Protocol for Inhibiting Homopolymerization during Grafting

This protocol provides a general framework. Specific concentrations, temperatures, and times will need to be optimized for your particular system.

Materials:

  • Substrate to be grafted

  • This compound (MBM)

  • Free-radical initiator (e.g., benzoyl peroxide, AIBN)

  • Polymerization inhibitor (if used)

  • Anhydrous solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Dry the substrate and glassware thoroughly to remove any moisture.

    • Set up the reaction apparatus under an inert atmosphere.

  • Reaction Setup:

    • Dissolve or disperse the substrate in the anhydrous solvent in the reaction vessel.

    • If using an inhibitor, add it to the reaction mixture at the desired concentration.

    • Separately, prepare a solution of MBM and the initiator in the solvent.

  • Reaction:

    • Heat the substrate solution to the desired reaction temperature.

    • Slowly add the MBM/initiator solution to the reaction vessel over a period of time using a syringe pump or dropping funnel. This helps to maintain a low instantaneous monomer concentration.

    • Allow the reaction to proceed for the desired amount of time with continuous stirring.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the polymer in a non-solvent to remove unreacted monomer and initiator.

    • To remove the homopolymer, perform solvent extraction with a solvent that dissolves poly(MBM) but not the grafted substrate.

    • Dry the purified grafted polymer under vacuum until a constant weight is achieved.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep1 Dry Substrate & Glassware prep2 Setup under Inert Atmosphere prep1->prep2 react1 Dissolve Substrate prep2->react1 react2 Add Inhibitor (optional) react1->react2 react3 Heat to Reaction Temp react2->react3 react4 Slowly Add MBM/Initiator react3->react4 react5 React for Desired Time react4->react5 purify1 Cool and Precipitate react5->purify1 purify2 Solvent Extraction of Homopolymer purify1->purify2 purify3 Dry Grafted Product purify2->purify3 analysis Characterize Product (FTIR, NMR) purify3->analysis

Caption: General experimental workflow for this compound grafting with homopolymer inhibition.

Addressing inconsistencies in the spectroscopic data of monobutyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in the spectroscopic data of monobutyl maleate (B1232345).

Troubleshooting Guides and FAQs

This section addresses common issues observed during the spectroscopic analysis of monobutyl maleate.

Q1: Why is the carboxylic acid proton (-COOH) peak absent or very broad in my ¹H NMR spectrum?

A1: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the NMR solvent (e.g., CDCl₃). This exchange can lead to significant peak broadening, sometimes to the point where the peak is indistinguishable from the baseline.

  • Troubleshooting Steps:

    • D₂O Shake: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the -COOH peak to disappear. This confirms the original peak's identity.

    • Use of Anhydrous Solvent: Ensure you are using a high-purity, anhydrous NMR solvent to minimize the amount of residual water.

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper peak.

Q2: My IR spectrum of this compound shows only one carbonyl (C=O) stretching peak instead of the expected two.

A2: this compound has two distinct carbonyl groups: one from the ester and one from the carboxylic acid. These should appear as two separate peaks in the IR spectrum.[1] The presence of only one C=O peak could indicate the presence of an impurity.

  • Possible Causes and Solutions:

    • Dibutyl Maleate Impurity: If the reaction has gone to completion or used an excess of butanol, the main product might be dibutyl maleate, which has two identical ester groups and would show a single C=O stretch.

    • Maleic Anhydride (B1165640) Starting Material: Unreacted maleic anhydride will show two carbonyl stretches, but they will be at higher wavenumbers (around 1780 and 1850 cm⁻¹) and have a different appearance than the acid and ester stretches.

    • Instrument Resolution: Ensure your IR spectrometer has sufficient resolution to distinguish between the two closely spaced carbonyl peaks.

Q3: The integration of the alkene protons (=CH) in my ¹H NMR spectrum is lower than expected.

A3: The two alkene protons of the maleate backbone should have a total integration value equivalent to two protons. A lower integration value could suggest the presence of impurities that do not have this feature.

  • Potential Impurities:

    • Residual Butanol: Unreacted butanol will show peaks for its alkyl chain but no alkene protons.

    • Dibutyl Maleate: While dibutyl maleate also has alkene protons, a mixture with this compound where the butyl group signals are used as the reference for integration can lead to apparent discrepancies if not calculated correctly.

    • Succinic Acid Derivatives: If the double bond has been reduced, succinic acid derivatives might be present, which lack the alkene protons.

Q4: My mass spectrum does not show a clear molecular ion peak (M⁺) at m/z 172.18.

A4: The molecular ion peak for esters can sometimes be weak or absent in mass spectrometry, particularly with electron ionization (EI) due to the instability of the ester radical cation.[1]

  • Expected Fragmentation: Look for characteristic fragment ions. For this compound, a common fragment is the loss of a butoxy group (-OC₄H₉) or the butyl group (-C₄H₉). The base peak is often observed at m/z = 129.[1]

  • Alternative Ionization Techniques: If a clear molecular ion is required, consider using softer ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI).

Q5: I see an additional set of alkene proton signals in my ¹H NMR spectrum around 6.8 ppm. What is this?

A5: This is likely due to the presence of the trans-isomer, monobutyl fumarate. Maleic acid can isomerize to the more stable fumaric acid, especially in the presence of acid and heat. The alkene protons of fumarates typically appear at a higher chemical shift (further downfield) compared to maleates.

  • Confirmation: Compare your spectrum to the expected chemical shifts for monobutyl fumarate. The coupling constant (J-value) between the alkene protons can also be diagnostic; it is typically larger for trans-protons (fumarate) than for cis-protons (maleate).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its common impurities.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundAssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound =CH6.2 - 6.4d~12
=CH6.4 - 6.6d~12
-O-CH₂-4.2 - 4.3t~6.7
-CH₂-1.6 - 1.8m-
-CH₂-1.4 - 1.5m-
-CH₃0.9 - 1.0t~7.4
-COOH10 - 12br s-
Dibutyl Maleate =CH~6.2s-
-O-CH₂-~4.2t~6.7
-CH₂-~1.6m-
-CH₂-~1.4m-
-CH₃~0.9t~7.4
Monobutyl Fumarate =CH~6.8d~16
(analogous to monoethyl fumarate)=CH~7.0d~16
-O-CH₂-~4.2t~7.1
-CH₂-~1.7m-
-CH₂-~1.4m-
-CH₃~0.9t~7.4
-COOH10 - 12br s-

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundAssignmentChemical Shift (δ) ppm
This compound C=O (acid)~168-170
C=O (ester)~165-167
=CH~130-134
=CH~128-132
-O-CH₂-~65-66
-CH₂-~30-31
-CH₂-~19-20
-CH₃~13-14
Dibutyl Maleate C=O (ester)~165
=CH~130
-O-CH₂-~65
-CH₂-~30
-CH₂-~19
-CH₃~13
Monobutyl Fumarate C=O (acid)~169-171
(analogous to monoethyl fumarate)C=O (ester)~165-166
=CH~133-135
=CH~132-134
-O-CH₂-~65-66
-CH₂-~30-31
-CH₂-~19-20
-CH₃~13-14

Table 3: Key IR Spectral Data (cm⁻¹)

CompoundC=O Stretch (Ester)C=O Stretch (Acid)C=C StretchO-H Stretch (Acid)
This compound 1720 - 17401700 - 17201640 - 16502500 - 3300 (broad)
Dibutyl Maleate 1720 - 1730-~1645-
Monobutyl Fumarate ~1720-1730~1690-1710~1640-16502500 - 3300 (broad)

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the esterification of maleic anhydride with butanol.[1]

  • Materials:

    • Maleic anhydride

    • n-Butanol

    • Sulfuric acid (catalyst)

    • Toluene (B28343) (for azeotropic removal of water)

    • Sodium bicarbonate solution (for washing)

    • Brine (for washing)

    • Anhydrous magnesium sulfate (B86663) (for drying)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add maleic anhydride and a molar excess of n-butanol (e.g., 1.2 equivalents).

    • Add toluene to the flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation.

Visualizations

Synthesis_of_Monobutyl_Maleate MA Maleic Anhydride MBM This compound MA->MBM BuOH n-Butanol BuOH->MBM Catalyst H₂SO₄ (catalyst) Catalyst->MBM Water Water MBM->Water Formation of

Caption: Synthesis of this compound from maleic anhydride and n-butanol.

Byproduct_Formation MBM This compound DBM Dibutyl Maleate MBM->DBM BuOH Excess n-Butanol BuOH->DBM Water Water DBM->Water Formation of

Caption: Formation of dibutyl maleate as a byproduct.

Isomerization_Reaction MBM This compound (cis) MBF Monobutyl Fumarate (trans) MBM->MBF Isomerization Condition Heat / Acid Condition->MBM

Caption: Isomerization of this compound to monobutyl fumarate.

References

Technical Support Center: Monobutyl Maleate (MBM) in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering long-term stability issues with monobutyl maleate (B1232345) (MBM) in polymer blends.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of monobutyl maleate (MBM) in polymer blends?

A1: this compound primarily functions as a plasticizer and compatibilizer. As a plasticizer, it increases the flexibility and reduces the brittleness of the polymer by lowering its glass transition temperature (Tg).[1] In immiscible polymer blends, such as those containing poly(lactic acid) (PLA) and poly(vinyl alcohol) (PVAL), MBM can also act as a compatibilizer, improving the adhesion between the different polymer phases.[1]

Q2: What are the most common long-term stability challenges associated with MBM?

A2: The most significant long-term stability concerns stem from MBM not being chemically bound to the polymer matrix.[2] This can lead to two primary issues:

  • Migration (Leaching/Exudation): MBM molecules can move out of the polymer matrix over time, a process influenced by temperature and contact with other materials.[3][4] This can result in a loss of flexibility and the appearance of a tacky or oily surface film.[5]

  • Chemical Degradation: Like the polymer matrix itself, MBM can be susceptible to degradation from exposure to heat, oxygen, or water (hydrolysis).[6][7] This can lead to discoloration and a loss of desired material properties.

Q3: How does MBM concentration impact the thermal properties of a polymer blend?

A3: MBM concentration directly affects the thermal properties by increasing the mobility of polymer chains. Specifically, increasing the amount of MBM can significantly decrease the glass transition temperature (Tg) of the polymer matrix. For example, in poly(lactic acid) (PLA), the Tg can be reduced from approximately 60°C to below room temperature with the addition of 20% MBM.[1]

Q4: Is MBM considered a readily biodegradable plasticizer?

A4: While MBM is a component of some biodegradable polymer blends, studies on similar compounds suggest that maleate-based diesters biodegrade more slowly than those based on fumarates (the trans-isomer) or succinates (the saturated version).[2] The cis-structure of the maleate ester groups appears to hinder rapid microbial degradation.[2]

Troubleshooting Guide

Problem: My polymer blend has become brittle and lost its flexibility over time.

  • Potential Cause: This is a strong indicator of plasticizer loss. The MBM may have leached out of the polymer matrix, causing the material to revert to a more rigid state.[5] High temperatures can accelerate this process.[4]

  • Recommended Actions:

    • Quantify MBM Content: Use an extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) to measure the remaining MBM concentration in aged samples versus a control.[8]

    • Monitor Thermal Properties: Perform Differential Scanning Calorimetry (DSC) on aged samples. An increase in the glass transition temperature (Tg) compared to the initial value confirms a loss of the plasticizing effect.

    • Review Formulation: Consider blending MBM with a higher molecular weight polymeric plasticizer, which is less prone to migration.[5]

    • Evaluate Storage Conditions: Store samples at controlled, lower temperatures to reduce the rate of MBM migration.[4]

Problem: The surface of my polymer blend has become oily or tacky.

  • Potential Cause: This phenomenon, known as exudation or "sweat-out," is a clear sign of plasticizer migration to the surface. It can be caused by poor compatibility between the MBM and the polymer at the concentration used or by exposure to environmental factors like humidity.[5]

  • Recommended Actions:

    • Optimize MBM Concentration: The concentration of MBM may exceed the compatibility limit of the polymer. Reduce the MBM loading in incremental steps.

    • Improve Compatibility: Ensure MBM is suitable for your specific polymer system. In some cases, a different plasticizer or a compatibilizing agent may be needed.

    • Apply a Surface Barrier: For finished products, applying a non-migrating surface coating can act as a physical barrier to prevent MBM from reaching the surface.[5]

Problem: The polymer blend is discoloring (yellowing/browning) during processing or aging.

  • Potential Cause: Discoloration is typically a result of chemical degradation, which can be initiated by heat (thermal degradation) or exposure to oxygen (oxidative degradation).[9] Impurities within the polymer resin can also act as catalysts for these degradation reactions.[5]

  • Recommended Actions:

    • Assess Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the precise temperature at which degradation and mass loss begin. This helps in setting a safe upper limit for processing temperatures.

    • Analyze Chemical Structure: Use Fourier Transform Infrared Spectroscopy (FTIR) to look for changes in chemical bonds, such as the formation of carbonyl groups, which can be an indicator of oxidative degradation.[10]

    • Process Under Inert Atmosphere: If possible, process the polymer blend under a nitrogen atmosphere to minimize contact with oxygen, thereby reducing oxidative degradation.[5]

    • Incorporate Stabilizers: Add antioxidants or heat stabilizers to the formulation to protect against degradation during high-temperature processing and long-term use.[5]

Data Presentation

Table 1: Effect of this compound (MBM) Concentration on the Glass Transition Temperature (Tg) of Poly(lactic acid) (PLA) Data sourced from a study on PLA/PVAL blends.[1]

MBM Concentration (wt% in PLA)Glass Transition Temperature (Tg) of PLA (°C)
0%60.2
20%23.5

Table 2: Summary of Key Analytical Techniques for MBM Stability Assessment

Analytical TechniqueParameter MeasuredApplication to MBM Stability Issues
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature.Determines the onset temperature of thermal degradation for the blend.[5]
Differential Scanning Calorimetry (DSC) Heat flow as a function of temperature.Measures the glass transition temperature (Tg) to quantify the plasticizing effect of MBM and its loss over time.[1]
Fourier Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by chemical bonds.Identifies chemical structure changes, indicating degradation of the polymer or MBM.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile/semi-volatile compounds.Quantifies the amount of MBM that has leached into a solvent or migrated from the polymer.[8]
Scanning Electron Microscopy (SEM) Surface morphology and microstructure.Visualizes changes in surface texture, such as the appearance of exudate or the formation of cracks and voids due to MBM loss.[1][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Magnetic properties of atomic nuclei.Provides detailed molecular structure information to identify degradation products or quantify MBM content.[10]

Experimental Protocols

Protocol 1: Method for Quantifying MBM Leaching via Solvent Extraction (Adapted from ASTM D1239-14 principles[8])

  • Sample Preparation:

    • Prepare several identical polymer blend samples with known MBM content, typically as thin films or small, uniform pieces.

    • Accurately weigh each sample to four decimal places (W_initial).

  • Immersion:

    • Completely immerse each specimen in a sealed container with a chosen test liquid (e.g., methanol, hexane, or an application-specific solvent) at a specified temperature (e.g., 23 °C or an elevated temperature for accelerated testing).[11] Ensure a sufficient volume of liquid to fully cover the sample.

  • Incubation:

    • Leave the samples immersed for a defined period (e.g., 24 hours, 7 days, or at various time points to create a leaching profile).[11]

  • Post-Immersion Analysis:

    • Polymer Analysis: Remove the polymer sample from the liquid, gently pat dry with a lint-free cloth, and dry in a desiccator or vacuum oven at a mild temperature until a constant weight is achieved. Weigh the final sample (W_final).

    • Solvent Analysis: Take an aliquot of the test liquid for analysis. Use a calibrated Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the concentration of MBM in the solvent.

  • Calculation:

    • Weight Loss Method: Calculate the percentage of weight loss due to extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

    • Solvent Analysis Method: Based on the GC-MS results, calculate the total mass of MBM that leached into the solvent and express it as a percentage of the initial MBM content in the polymer.

Protocol 2: Assessment of Thermal Stability Using Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Prepare a small, representative sample of the polymer blend, typically 5-10 mg.

  • Instrument Setup:

    • Place the sample in a TGA pan (typically alumina (B75360) or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the analysis.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected degradation point (e.g., 600 °C).[5]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs. This value provides a quantitative measure of the material's thermal stability.

Visualizations

TroubleshootingWorkflow cluster_brittle Issue: Brittleness / Loss of Flexibility cluster_tacky Issue: Tacky / Oily Surface cluster_discolor Issue: Discoloration issue issue cause cause action action test test brittle Observed Brittleness cause_leaching Potential Cause: MBM Leaching brittle->cause_leaching test_dsc Analytical Test: DSC (Check for Tg increase) cause_leaching->test_dsc test_gcms Analytical Test: GC-MS (Quantify MBM loss) cause_leaching->test_gcms action_reformulate Corrective Action: Reformulate with less volatile co-plasticizer test_dsc->action_reformulate test_gcms->action_reformulate tacky Observed Tacky Surface cause_exudation Potential Cause: MBM Exudation tacky->cause_exudation test_sem Analytical Test: SEM (Visualize surface) cause_exudation->test_sem action_reduce Corrective Action: Reduce MBM concentration test_sem->action_reduce discolor Observed Discoloration cause_degradation Potential Cause: Thermal/Oxidative Degradation discolor->cause_degradation test_tga Analytical Test: TGA (Find T_onset) cause_degradation->test_tga test_ftir Analytical Test: FTIR (Check for new functional groups) cause_degradation->test_ftir action_stabilizer Corrective Action: Add Stabilizers / Antioxidants test_tga->action_stabilizer action_inert Corrective Action: Process under N2 test_tga->action_inert test_ftir->action_stabilizer test_ftir->action_inert

Caption: Troubleshooting workflow for common MBM stability issues.

LeachingWorkflow arrow step step analysis analysis result result prep 1. Prepare & Weigh Polymer-MBM Sample char_initial 2. Initial Characterization (DSC for initial Tg) prep->char_initial immersion 3. Immerse in Test Liquid (per ASTM D1239) char_initial->immersion analysis_split immersion->analysis_split analyze_liquid 4a. Analyze Liquid (GC-MS for MBM conc.) analysis_split->analyze_liquid analyze_polymer 4b. Analyze Polymer (Final Weight, DSC, SEM) analysis_split->analyze_polymer compare 5. Quantify Leaching & Assess Material Changes analyze_liquid->compare analyze_polymer->compare

Caption: Experimental workflow for MBM leaching analysis.

DegradationPathways start start trigger trigger mechanism mechanism outcome outcome blend Polymer Blend with MBM heat Heat blend->heat oxygen Oxygen blend->oxygen water Water / Humidity blend->water thermal_deg Thermal Degradation heat->thermal_deg oxidative_deg Oxidative Degradation oxygen->oxidative_deg hydrolysis Hydrolysis water->hydrolysis scission Chain Scission thermal_deg->scission radicals Free Radical Formation thermal_deg->radicals oxidative_deg->radicals hydrolysis->scission loss_mw Reduced Molecular Weight scission->loss_mw radicals->scission discolor Discoloration radicals->discolor loss_props Loss of Mechanical Properties loss_mw->loss_props

Caption: Potential degradation pathways in polymer-MBM blends.

References

Technical Support Center: Mitigating Color Formation in Monobutyl Maleate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color formation during the synthesis of monobutyl maleate (B1232345).

Troubleshooting Guide

This guide addresses specific issues related to color formation in a question-and-answer format.

Question 1: My final monobutyl maleate product has a yellow to brownish tint. What are the primary causes?

Answer: Color formation in this compound synthesis is typically multifactorial, originating from impurities in the starting materials, side reactions during synthesis, or degradation of the product. Key causes include:

  • Impurities in Maleic Anhydride (B1165640): The primary reactant, maleic anhydride, can contain trace impurities from its manufacturing process (e.g., oxidation by-products) that are thermally unstable and can cause discoloration when heated.[1][2]

  • Thermal Degradation: The esterification reaction is often conducted at elevated temperatures. High temperatures can lead to the degradation of maleic anhydride and the formation of colored by-products.[3][4]

  • Oxidation: Exposure of the reaction mixture to air, especially at high temperatures, can lead to the oxidation of reactants and products, forming colored species.[5][6]

  • Catalyst-Related Side Reactions: While essential for the reaction, the acid catalyst (e.g., sulfuric acid) can sometimes promote side reactions that lead to colored impurities.[7][8]

  • Contaminants: Trace metal ions, such as iron, can form colored complexes with reaction components.[7]

Question 2: How does the reaction temperature affect the color of the this compound?

Answer: Reaction temperature is a critical parameter influencing color formation. Higher temperatures generally accelerate the esterification reaction but also increase the rate of side reactions and thermal degradation, leading to a darker product. It is crucial to find an optimal temperature that balances reaction rate and color formation.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable APHA/Hazen color value for this compound?

A1: The acceptable APHA (American Public Health Association) or Pt-Co/Hazen color value depends on the specific application and purity requirements. For high-purity applications, a color value below 50 is often desired. The APHA scale ranges from 0 (distilled water) to 500 (distinctly yellow).[9][10]

Q2: How can I minimize color formation during the synthesis of this compound?

A2: To minimize color formation, consider the following preventative measures:

  • Use High-Purity Reactants: Start with high-purity maleic anhydride and n-butanol to minimize the introduction of color-forming precursors.

  • Optimize Reaction Temperature: Conduct the reaction at the lowest feasible temperature that still provides a reasonable reaction rate.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]

  • Catalyst Selection and Concentration: Choose an appropriate catalyst and use the minimum effective concentration to reduce the likelihood of side reactions.

  • Consider Stabilizers: The addition of phosphite-based antioxidants may help to prevent discoloration caused by oxidation during processing.[6]

Q3: My this compound is already colored. What are the recommended purification methods to reduce the color?

A3: Several methods can be employed to remove color from the final product:

  • Activated Carbon Treatment: This is a common and effective method for removing colored organic impurities.

  • Chemical Treatment: Treatment with a mild reducing agent, such as sodium borohydride, can sometimes decolorize the product by reducing colored carbonyl-containing impurities to colorless alcohols.[11][12][13][14]

  • Chromatography: Column chromatography can be effective in separating colored impurities from the desired product.

  • Distillation: High-vacuum fractional distillation may separate the colorless this compound from higher-boiling colored impurities.

Data Presentation

Table 1: Expected Effect of Reaction Temperature on APHA Color of this compound

Reaction Temperature (°C)Expected APHA Color RangeNotes
80 - 100< 50Lower temperatures generally result in a lighter-colored product but may require longer reaction times.
100 - 12050 - 150A common operating range, balancing reaction rate and color.
> 120> 150Higher temperatures can lead to significant color formation due to degradation.[3]

Table 2: Typical Results for Color Reduction using Activated Carbon Treatment

Treatment ParameterConditionExpected APHA Color Reduction
Carbon Loading1-5% (w/w)Can significantly reduce APHA color, often by >50%. The optimal amount needs to be determined empirically.
Contact Time1-2 hoursSufficient time is needed for adsorption of color bodies.
TemperatureRoom Temperature to 60°CGentle heating can sometimes improve efficiency.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of APHA Color

This protocol is based on the ASTM D1209 standard test method.

1. Principle: The APHA color is determined by comparing the color of the sample with that of standard platinum-cobalt (B8599474) (Pt-Co) solutions. This can be done visually or, more accurately, using a spectrophotometer.[9][15][16] The instrument measures the transmittance of the sample at specific wavelengths, and these values are used to calculate the APHA color.[15]

2. Apparatus:

  • Spectrophotometer capable of measuring transmittance in the visible range.

  • Matched optical cells (e.g., 10 mm or 50 mm path length).

  • Volumetric flasks and pipettes for standard preparation.

3. Reagents:

  • Deionized water (APHA 0).

  • Platinum-Cobalt Stock Solution (500 APHA): Commercially available or prepared by dissolving 1.245 g of potassium chloroplatinate (K₂PtCl₆) and 1.000 g of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in 100 mL of concentrated hydrochloric acid and diluting to 1 L with deionized water.

4. Procedure:

  • Calibration (if required): Prepare a series of APHA standards by diluting the 500 APHA stock solution with deionized water in volumetric flasks.

  • Sample Preparation: If the this compound sample is turbid, filter it through a 0.45 µm membrane filter.[17]

  • Measurement:

    • Set the spectrophotometer to the appropriate wavelength for APHA measurement (often pre-programmed in modern instruments).

    • Use deionized water as a blank to zero the instrument.[15]

    • Fill a clean optical cell with the this compound sample and place it in the spectrophotometer.

    • Record the APHA color value provided by the instrument's software.

Protocol 2: Color Reduction with Activated Carbon

1. Principle: Activated carbon has a porous structure with a large surface area, allowing it to adsorb colored organic impurities from a liquid.

2. Materials:

  • Colored this compound.

  • Powdered activated carbon.

  • Stirring apparatus (e.g., magnetic stirrer and stir bar).

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask).

3. Procedure:

  • To a flask containing the colored this compound, add 1-5% (w/w) of powdered activated carbon. The optimal amount should be determined on a small scale first.

  • Stir the mixture at room temperature for 1-2 hours. Gentle heating (e.g., to 40-60°C) can be applied to enhance the efficiency of color removal, but care should be taken to avoid any thermal degradation.

  • After the treatment time, remove the activated carbon by vacuum filtration. A fine filter paper or a pad of celite may be necessary to remove all the fine carbon particles.

  • Analyze the APHA color of the filtered this compound to determine the effectiveness of the treatment.

Visualizations

experimental_workflow Troubleshooting Workflow for Colored this compound start Colored this compound (High APHA Value) assess_synthesis Assess Synthesis Conditions start->assess_synthesis purification Purification Required start->purification assess_purity Assess Purity of Starting Materials assess_synthesis->assess_purity temp_check High Reaction Temp.? assess_synthesis->temp_check atmosphere_check Reaction under Air? assess_synthesis->atmosphere_check catalyst_check High Catalyst Conc.? assess_synthesis->catalyst_check activated_carbon Activated Carbon Treatment purification->activated_carbon chemical_treatment Chemical Treatment (e.g., NaBH4) purification->chemical_treatment distillation Vacuum Distillation purification->distillation use_high_purity Use High-Purity Maleic Anhydride assess_purity->use_high_purity optimize_temp Optimize Temperature (e.g., 80-100°C) temp_check->optimize_temp use_inert Use Inert Atmosphere (N2 or Ar) atmosphere_check->use_inert optimize_catalyst Optimize Catalyst Concentration catalyst_check->optimize_catalyst analyze_color Analyze APHA Color activated_carbon->analyze_color chemical_treatment->analyze_color distillation->analyze_color analyze_color->purification APHA too high final_product Colorless this compound (Low APHA Value) analyze_color->final_product APHA OK signaling_pathway Potential Pathways to Color Formation in this compound Synthesis cluster_reactants Reactants & Conditions ma Maleic Anhydride mbm This compound (Desired Product) ma->mbm Esterification degradation_products Degradation Products (e.g., Polyenes, Carbonyls) ma->degradation_products butanol n-Butanol butanol->mbm catalyst Acid Catalyst (e.g., H2SO4) catalyst->mbm side_products Side Reaction Products (Colored Impurities) catalyst->side_products Side Reactions heat Heat (>120°C) heat->degradation_products Thermal Degradation oxidation_products Oxidation Products (Colored Species) heat->oxidation_products Oxidation heat->side_products oxygen Oxygen (Air) oxygen->oxidation_products impurities Impurities in MA (e.g., Oxidation By-products) impurities->side_products mbm->oxidation_products colored_product Colored this compound mbm->colored_product Contamination degradation_products->colored_product oxidation_products->colored_product side_products->colored_product

References

Technical Support Center: Monobutyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of monobutyl maleate (B1232345).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of monobutyl maleate, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: A low yield of this compound can stem from several factors. The esterification of maleic anhydride (B1165640) with n-butanol is a reversible reaction, and driving the equilibrium towards the product is crucial for achieving a high yield.[1]

    • Incomplete Reaction: The reaction may not have reached completion. To address this, consider the following:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy.

      • Temperature: The reaction rate is temperature-dependent.[1] An optimal temperature range is typically between 80°C and 130°C.[1] Operating below this range can lead to a slow and incomplete reaction.

      • Catalyst Activity: The catalyst may be inactive or used in an insufficient amount. If using a reusable catalyst like an ion-exchange resin, it may need regeneration or replacement. For acid catalysts like sulfuric acid, ensure the correct concentration is used.

    • Formation of Dibutyl Maleate: A common side reaction is the further esterification of this compound to form dibutyl maleate.[2] This is more likely to occur with higher temperatures, longer reaction times, and an excess of n-butanol. To minimize this:

      • Molar Ratio: Carefully control the molar ratio of maleic anhydride to n-butanol. While an excess of butanol can drive the initial reaction, a large excess can promote diester formation.[2] Industrial processes often use a molar ratio of alcohol to anhydride ranging from 2.2:1 to 5.0:1.[2]

      • Reaction Time: Monitor the reaction closely and stop it once the formation of this compound is maximized, before significant amounts of the diester are produced.

    • Product Loss During Workup: Significant amounts of the product can be lost during the purification process.

      • Washing Steps: During aqueous washes to remove the acid catalyst, ensure proper phase separation to avoid loss of the organic layer containing the product.

      • Distillation: If purifying by vacuum distillation, ensure the vacuum and temperature are optimized to prevent product loss or decomposition.[3]

Issue 2: Presence of Impurities in the Final Product

  • Question: My purified this compound is discolored or contains significant impurities. What could be the cause and how can I purify it effectively?

  • Answer: Impurities in the final product can arise from side reactions or incomplete removal of starting materials.

    • Yellow Discoloration: A yellow tint in this compound is often due to colored impurities formed from side reactions at elevated temperatures, such as polymerization or oxidation.[1] To mitigate this:

      • Temperature Control: Maintain the reaction temperature within the optimal range and avoid localized overheating with efficient stirring.[1]

      • High-Purity Starting Materials: Use high-purity maleic anhydride and n-butanol to prevent side reactions from impurities in the reactants.[1]

    • Presence of Dibutyl Maleate: As mentioned previously, this is a common byproduct. Purification can be achieved through:

      • Vacuum Distillation: Careful fractional distillation under reduced pressure can separate this compound from the higher-boiling dibutyl maleate.

    • Presence of Fumaric Acid: Maleic anhydride can isomerize to fumaric acid, especially in the presence of acid and heat.[2] Fumaric acid has a high melting point and low solubility, which can cause issues.[2]

      • Purification: Fumaric acid can be removed by filtration if it precipitates. Washing the organic product with a basic solution (e.g., sodium bicarbonate) can also help remove acidic impurities.

    • Unreacted Starting Materials: The presence of unreacted maleic anhydride or n-butanol indicates an incomplete reaction or inefficient purification.

      • Purification: Unreacted n-butanol can be removed by vacuum distillation.[3] Maleic anhydride can be removed by washing the product with water, as it will hydrolyze to maleic acid, which is water-soluble.

Issue 3: Slow Reaction Rate

  • Question: The synthesis of this compound is proceeding very slowly. How can I increase the reaction rate?

  • Answer: A slow reaction rate can make the process inefficient. Several factors influence the kinetics of the esterification reaction.

    • Low Temperature: The reaction rate is highly dependent on temperature.[1] Increasing the temperature to the optimal range of 80°C - 130°C will significantly accelerate the reaction.[1]

    • Insufficient Catalyst: The concentration and type of catalyst are critical.

      • Catalyst Choice: Homogeneous catalysts like sulfuric acid or phosphotungstic acid are generally more active than heterogeneous catalysts like ion-exchange resins.[2]

      • Catalyst Loading: Ensure an adequate amount of catalyst is used.

    • Inefficient Mixing: Poor mixing can lead to concentration and temperature gradients, slowing down the overall reaction rate.[1] Vigorous stirring is essential to maintain a homogeneous reaction mixture.

    • Water Accumulation: The esterification reaction produces water.[2] As the reaction is reversible, the presence of water will slow down the forward reaction.[1] Efficient removal of water, for example, by using a Dean-Stark apparatus, will drive the reaction towards the product and increase the rate.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical two-stage reaction process for this compound synthesis?

    • A1: The synthesis of this compound from maleic anhydride and n-butanol occurs in two stages. The first stage is a rapid, non-catalytic ring-opening reaction of maleic anhydride by n-butanol to form this compound.[2][4] The second, slower stage is the esterification of the carboxylic acid group of this compound with another molecule of n-butanol to form dibutyl maleate, which is a reversible and typically acid-catalyzed process.[2] To selectively synthesize this compound, the reaction conditions are controlled to favor the first stage and minimize the second.

  • Q2: Which type of catalyst is recommended for this compound synthesis?

    • A2: The choice of catalyst depends on the desired reaction conditions and environmental considerations.

      • Homogeneous Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are effective and widely used, offering high catalytic activity.[2][4] However, they can be corrosive and require neutralization and removal during workup.

      • Heterogeneous Acid Catalysts: Ion-exchange resins (e.g., Dowex 50WX8) are a greener alternative.[2] They are easily separated from the reaction mixture by filtration and can be reused, simplifying the purification process.[5] However, they may exhibit lower activity compared to homogeneous catalysts.[2]

  • Q3: How can I monitor the progress of the reaction?

    • A3: Several analytical techniques can be used to monitor the reaction progress:

      • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

      • Gas Chromatography (GC): Provides quantitative information on the concentration of reactants, product, and byproducts.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion of starting materials and the relative amounts of monoester and diester in the reaction mixture.

  • Q4: What are the key safety precautions to consider during this synthesis?

    • A4: Maleic anhydride is a corrosive and sensitizing agent. n-Butanol is flammable and an irritant. Acid catalysts are corrosive. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

Catalyst TypeSpecific CatalystTypical LoadingReaction Temperature (°C)AdvantagesDisadvantages
Homogeneous AcidSulfuric Acid1-5 mol%80-120High activity, low costCorrosive, difficult to remove
Homogeneous Acidp-Toluenesulfonic Acid1-5 mol%90-130High activity, less oxidizing than H₂SO₄Requires neutralization and removal
Heterogeneous AcidIon-Exchange Resin (e.g., Dowex 50WX8)10-20 wt%90-120Easily separable, reusable, less corrosiveLower activity, potential for fouling

Table 2: Effect of Molar Ratio (n-Butanol:Maleic Anhydride) on Product Distribution

Molar RatioRelative Yield of this compoundRelative Yield of Dibutyl MaleateGeneral Observation
1:1HighLowFavors monoester formation, but conversion may be incomplete.
2:1HighModerateGood compromise for high conversion to the monoester.
>3:1DecreasingIncreasingIncreased formation of the diester byproduct.[2]

Table 3: Effect of Temperature on Reaction Rate

Temperature (°C)Relative Reaction RatePotential Issues
< 80SlowIncomplete reaction, long reaction times.[1]
80 - 130OptimalGood balance between reaction rate and selectivity.[1]
> 130FastIncreased side reactions (e.g., dibutyl maleate formation, polymerization, discoloration).[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • Maleic anhydride (1.0 eq)

  • n-Butanol (1.5 - 2.0 eq)

  • Sulfuric acid (or other acid catalyst, e.g., p-TSA, ~1-2 mol%)

  • Toluene (B28343) (as a solvent for azeotropic water removal, optional)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dean-Stark apparatus (if using an azeotropic solvent)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add maleic anhydride and n-butanol. If using a solvent for azeotropic removal of water, add toluene at this stage and attach a Dean-Stark trap.

  • Catalyst Addition: Slowly add the acid catalyst to the stirred mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (typically 90-110°C, depending on the solvent system) and maintain this temperature. If using a Dean-Stark trap, water will begin to collect.

  • Monitoring: Monitor the reaction progress by TLC or GC until the maleic anhydride is consumed and the desired amount of this compound is formed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

    • Transfer the crude product to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove any remaining solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation to separate it from unreacted n-butanol and any dibutyl maleate formed.

Mandatory Visualization

Caption: Troubleshooting workflow for this compound synthesis.

Monobutyl_Maleate_Synthesis_Workflow reactants Maleic Anhydride + n-Butanol reaction Esterification (with Catalyst) reactants->reaction Heat workup Aqueous Workup (Neutralization & Washing) reaction->workup Cool drying Drying (Anhydrous MgSO₄) workup->drying purification Vacuum Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Monobutyl and Dibutyl Maleate as Polymer Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of appropriate additives is paramount to achieving desired material properties. Among these, plasticizers play a crucial role in enhancing flexibility and processability. This guide provides a comprehensive comparison of two maleate (B1232345) esters, monobutyl maleate (MBM) and dibutyl maleate (DBM), for researchers, scientists, and drug development professionals. While both molecules share a common maleic anhydride (B1165640) backbone, their distinct esterification levels lead to significant differences in their performance as polymer additives.

Performance Comparison

A direct, comprehensive experimental comparison of this compound and dibutyl maleate as plasticizers in a single polymer system is not extensively available in the public domain. However, existing studies on individual performance and some comparative data in specific polymer blends allow for a valuable assessment.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic properties of each compound, which influence their behavior as plasticizers and co-monomers.

PropertyThis compound (MBM)Dibutyl Maleate (DBM)
Molecular Formula C₈H₁₂O₄C₁₂H₂₀O₄[1]
Molecular Weight 172.18 g/mol 228.28 g/mol [1]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1]
Boiling Point ~289.1 °C~280-281 °C[1]
Density ~1.11 g/cm³~0.99 g/cm³ at 20 °C[1]
Water Solubility LowLow[1]
Performance in Poly(lactic acid)/Poly(vinyl alcohol) Blends

A study on the use of this compound as a plasticizer and compatibilizer in biodegradable blends of poly(lactic acid) (PLA) and poly(vinyl alcohol) (PVAL) provides direct comparative insights. While this study did not include dibutyl maleate, it demonstrates the plasticizing effect of MBM. For comparison, data for DBM in a similar biodegradable polymer system, PLA, is included from another study.

PropertyPLA/PVAL Blend (Neat)PLA/PVAL with 15% MBMPLA/PVAL with 20% MBMNeat PLAPLA with 12 wt% DBM
Glass Transition Temp. (Tg) of PLA 60.2 °C-23.5 °C~58 °CLower than DBM counterpart
Elongation at Break (%) Brittle>25%>25%-Lower than DBF counterpart

Note: Data for MBM is from a study on PLA/PVAL blends. Data for DBM is from a study on PLA, where it was compared with dibutyl fumarate (B1241708) (DBF) and showed slightly lower plasticizing efficiency.

Performance in Polyvinyl Chloride (PVC)
PropertyUnplasticized PVC (uPVC)PVC + 40 phr DBM (Representative)
Tensile Strength (MPa) 40 - 5015 - 25[1]
Elongation at Break (%) 20 - 40250 - 350[1]
Shore A Hardness >10070 - 90[1]
Glass Transition Temp. (Tg) (°C) 80 - 8510 - 30[1]
Plasticizer Migration (Weight Loss, %) N/A< 3[1]

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments based on ASTM standards are provided below.

Protocol 1: Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC films with varying concentrations of this compound or dibutyl maleate for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound or Dibutyl maleate

  • Thermal stabilizer (e.g., mixed metal stabilizer)

Equipment:

  • High-speed mixer

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for film casting

Procedure:

  • Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer.

  • Add the desired amount of MBM or DBM (e.g., 20, 30, 40, 50 parts per hundred of resin - phr) to the pre-mix and continue mixing until a homogeneous dry blend is obtained.

  • Transfer the dry blend to a two-roll mill heated to 160-170°C and masticate until a uniform sheet is formed.

  • Compression mold the compounded material into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.[1]

  • Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.[1]

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of MBM or DBM on the tensile strength, elongation at break, and hardness of PVC.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Shore A Durometer

  • Dumbbell-shaped die for cutting specimens (ASTM D638 Type IV)[1]

Procedure:

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned PVC films.[1]

    • Measure the thickness and width of the gauge section of each specimen.[1]

    • Mount the specimen in the grips of the UTM.[1]

    • Pull the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[1]

    • Record the load and elongation throughout the test to determine tensile strength and elongation at break.[1]

  • Hardness Testing (ASTM D2240):

    • Place the conditioned PVC film on a hard, flat surface.[1]

    • Press the Shore A durometer indenter firmly and quickly onto the sample, ensuring the presser foot is in full contact with the surface.[1]

    • Read the hardness value within 1 second of firm contact.[1]

Protocol 3: Determination of Glass Transition Temperature (Tg)

Objective: To measure the effect of MBM or DBM on the glass transition temperature of the polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure (based on ASTM D3418):

  • Cut a small sample (5-10 mg) from the conditioned polymer film and place it in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.

  • The Tg is determined as the midpoint of the transition in the heat flow curve during the second heating scan.[2][3][4][5]

Protocol 4: Assessment of Plasticizer Migration

Objective: To assess the permanence of MBM or DBM within the polymer matrix by measuring its resistance to extraction.

Apparatus:

  • Analytical balance

  • Sealed containers

  • Vacuum oven

Procedure (based on ASTM D1203):

  • Record the initial weight (Winitial) of the conditioned film samples.[1]

  • Immerse the samples in a chosen solvent (e.g., hexane, activated carbon) in a sealed container for a specified time and temperature (e.g., 24 hours at 23°C).[1][6][7][8][9]

  • After immersion, remove the samples, gently wipe them to remove excess solvent, and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.[1]

  • Record the final weight (Wfinal).

  • Calculate the percentage weight loss as: ((W_initial - W_final) / W_initial) * 100.

Visualizations

The following diagrams illustrate the experimental workflows for evaluating polymer additives.

Experimental_Workflow_Mechanical_Properties cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_results Results P1 PVC Resin + Stabilizer P2 Add MBM or DBM P1->P2 P3 Milling P2->P3 P4 Compression Molding P3->P4 P5 Conditioning (ASTM D618) P4->P5 T1 Tensile Testing (ASTM D638) P5->T1 T2 Hardness Testing (ASTM D2240) P5->T2 R1 Tensile Strength Elongation at Break T1->R1 R2 Shore A Hardness T2->R2

Caption: Workflow for Mechanical Property Evaluation.

Experimental_Workflow_Thermal_Migration cluster_prep Sample Preparation cluster_testing Testing cluster_results Results P1 Conditioned Polymer Film T1 DSC Analysis (ASTM D3418) P1->T1 T2 Migration Test (ASTM D1203) P1->T2 R1 Glass Transition Temperature (Tg) T1->R1 R2 Weight Loss (%) T2->R2

References

A Comparative Analysis of Monobutyl Maleate and Other Maleate Esters for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Maleate (B1232345) esters, derivatives of maleic acid, are a versatile class of organic compounds with broad applications in polymer science, organic synthesis, and increasingly, in pharmaceutical development. Their utility stems from the reactive carbon-carbon double bond and the tunable properties conferred by the ester group(s). This guide provides a comparative analysis of monobutyl maleate (MBM), a monoester, against common short-chain diesters: dimethyl maleate (DMM), diethyl maleate (DEM), and dibutyl maleate (DBM). The objective is to furnish researchers, scientists, and drug development professionals with comparative data to inform their selection and application of these critical chemical entities.

Physicochemical Properties: A Comparative Overview

The structural differences between the monoester (this compound) and the diesters, as well as the variation in alkyl chain length, fundamentally influence their physicochemical properties. This compound possesses both a hydrophobic butyl chain and a polar carboxylic acid group, giving it amphiphilic characteristics.[1] In contrast, the diesters lack the free carboxylic acid, rendering them less polar and generally less water-soluble.

PropertyThis compound (MBM)Dimethyl Maleate (DMM)Diethyl Maleate (DEM)Dibutyl Maleate (DBM)
CAS Number 925-21-3[2]624-48-6[3]141-05-9[4]105-76-0[5]
Molecular Formula C₈H₁₂O₄[1]C₆H₈O₄[3]C₈H₁₂O₄[4]C₁₂H₂₀O₄[5]
Molecular Weight ( g/mol ) 172.18[6]144.13[3]172.18[7]228.29[5]
Appearance Colorless to pale yellow liquid[1]Colorless, oily liquid[3][8]Colorless, transparent liquid[4][7]Colorless to yellowish liquid[5]
Boiling Point (°C) 289.1[9]204-207[3]~223[4][7]280[5]
Melting Point (°C) -1.5[2]-17[3]-10[7]-85[5]
Density (g/cm³) ~1.1[9]~1.15[3]~1.066[7]~0.99[5]
Water Solubility 37 g/L at 20°C[2]Slightly soluble[3]Slightly soluble[4][7]Very slightly soluble (0.17 g/L at 20°C)[5]
LogP 1.35 - 1.39[2][9]Not specified0.9[10]Not specified

Performance and Applications: A Functional Comparison

Role in Chemical Synthesis

Maleate esters are valuable intermediates in organic synthesis, primarily due to their electron-deficient double bond which makes them excellent dienophiles in Diels-Alder reactions and acceptors in Michael additions.[11][12]

  • Dimethyl Maleate (DMM): Widely used as a dienophile in various organic syntheses.[3][11]

  • Diethyl Maleate (DEM): A versatile reagent used as a Michael acceptor for forming carbon-carbon and carbon-heteroatom bonds.[12] It is a crucial intermediate in the industrial synthesis of the pesticide Malathion.[4][7]

  • This compound (MBM): Serves as a precursor for synthesizing dibutyl maleate and other derivatives.[1]

A study comparing Michael acceptors in thiol-Michael additions found that diethyl maleate has a moderate reaction rate, significantly influenced by its stereochemistry when compared to its trans-isomer, diethyl fumarate.[12]

Applications in Polymer Science and as Plasticizers

Maleate esters are frequently used as comonomers in polymerization and as plasticizers to enhance the flexibility and durability of polymers.[4][13]

  • Dibutyl Maleate (DBM): Commonly employed as a plasticizer for vinyl resins and in copolymers with vinyl acetate (B1210297) for paints and adhesives, improving flexibility and water resistance.[13][14]

  • Dimethyl Maleate (DMM): Acts as an internal modifier to increase the glass transition temperature of polymers like PVC, which improves the hardness and toughness of polymer films.[3][11]

  • Comparative Efficiency: A study on diesters as green plasticizers found that both maleates and succinates were highly efficient.[15] The cis-structure of maleates was shown to be a key factor in their plasticizing effectiveness.[15] However, this same structure leads to slower biodegradation compared to their trans-fumarate counterparts.[15]

Relevance in Pharmaceutical and Biological Research

The distinct properties of mono- and di-esters of maleic acid lead to different applications and biological activities, a critical consideration for drug development.

  • Solubility Enhancement: this compound's amphiphilic nature makes it effective at increasing the solubility of poorly water-soluble drugs, which is a significant advantage in drug formulation and delivery.[1]

  • Biological Activity and Prodrug Potential: Following absorption, maleate diesters are expected to be hydrolyzed by esterases into the corresponding monoester, and subsequently into maleic acid and an alcohol.[16][17] This metabolic pathway is crucial, as the monoester may exhibit greater biological potency than the parent diester. A similar phenomenon is observed with phthalates, where monobutyl phthalate (B1215562) (MBP) is significantly more potent at inhibiting androgen production than its parent compound, dibutyl phthalate (DBP).[18][19] This suggests that maleate diesters could be designed as prodrugs that release a more active monoester metabolite in vivo.

  • Research Tools: Diethyl maleate is widely used in laboratory settings as a chemical agent to deplete intracellular glutathione, making it a valuable tool for studying oxidative stress pathways.[10][20]

Comparative Toxicology and Safety

The toxicological profiles of maleate esters vary significantly between monoesters and diesters. This difference is largely attributed to the presence of the free carboxylic acid group in monoesters.

Hazard ProfileThis compound (Monoester)Dimethyl, Diethyl, Dibutyl Maleate (Diesters)
Acute Toxicity No data available for monoesters.[16]Generally low acute toxicity, though DMM has moderate oral toxicity.[16]
Skin/Eye Irritation Expected to be corrosive to skin and cause serious eye damage.[16][17]Generally not irritating to skin or eyes.[16]
Skin Sensitization Not specified.Considered to be skin sensitizers.[16] DEM is prohibited as a fragrance ingredient due to dermal sensitization.[10]
Systemic Effects Following hydrolysis, systemic toxicity is expected to be driven by maleic acid.[16][17] High doses may cause renal changes.[16]Same as monoesters.[16][17]
Genotoxicity/Carcinogenicity Not expected to have carcinogenic, mutagenic, or reproductive toxicity potential.[16]Same as monoesters.[16]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for the synthesis and analysis of maleate esters.

Protocol for Synthesis of Diethyl Maleate

This protocol is adapted from a method for synthesizing diethyl maleate using a solid acid catalyst, which is more environmentally friendly than traditional mineral acids.[21]

Materials:

Procedure:

  • Reaction Setup: In the reaction vessel, combine maleic anhydride (e.g., 5g), dehydrated ethanol (e.g., 12g), acid zeolite (e.g., 0.3g), and benzene (e.g., 15ml).[21]

  • Esterification: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed with benzene and collected in the water trap.[21]

  • Reaction Monitoring: Continue the reaction for 30 minutes after no more water is observed collecting in the trap. This indicates the reaction is nearing completion.[21]

  • Work-up: Stop heating and allow the mixture to cool to room temperature. The catalyst can be recovered by filtration. Transfer the liquid to a separatory funnel.

  • Purification: Wash the organic layer with water to remove any unreacted acid or alcohol. Dry the organic layer over an anhydrous salt (e.g., MgSO₄). Purify the final product by distillation, collecting the fraction at the appropriate boiling point for diethyl maleate (~220°C).[21]

Protocol for Evaluating Michael Addition Reactivity

This protocol describes a method for monitoring the base-catalyzed addition of a thiol to an acceptor like diethyl maleate using spectroscopy.[12]

Materials:

  • Diethyl maleate (Michael acceptor)

  • Thiol (e.g., 1-hexanethiol)

  • Photobase generator

  • Appropriate solvent (e.g., acetonitrile)

  • UV light source

  • HPLC or NMR spectrometer

Procedure:

  • Solution Preparation: Prepare a stock solution in the chosen solvent containing known concentrations of diethyl maleate, the thiol, and the photobase generator.[12]

  • Reaction Initiation: Transfer the solution to a suitable vessel (e.g., a quartz cuvette). Initiate the reaction by irradiating the sample with a UV light source to activate the photobase generator, which produces the base catalyst in situ.[12]

  • Reaction Monitoring: Monitor the reaction progress over time by acquiring data at regular intervals using HPLC or NMR.[12]

  • Data Analysis: Analyze the spectroscopic or chromatographic data to determine the concentrations of reactants and products at each time point. Use this data to calculate the reaction rate coefficients, allowing for a quantitative comparison of reactivity between different maleate esters.[12]

Visualized Workflows and Pathways

General Synthesis Pathway for Maleate Esters

The synthesis of maleate esters typically proceeds via the esterification of maleic anhydride with an alcohol. The reaction first produces the monoester, which can then be further esterified to the diester.[1][11]

G cluster_0 MA Maleic Anhydride Step1 Step 1: Ring Opening (Fast Reaction) MA->Step1 ROH Alcohol (R-OH) ROH->Step1 Step2 Step 2: Esterification (Slower, Reversible) ROH->Step2 Cat Acid Catalyst Cat->Step1 Cat->Step2 MBM Monoalkyl Maleate (e.g., this compound) Step1->MBM MBM->Step2 DBM Dialkyl Maleate (e.g., Dibutyl Maleate) Step2->DBM H2O Water (removed) Step2->H2O

Caption: General reaction scheme for the synthesis of mono- and dialkyl maleates.

Metabolic Hydrolysis of Maleate Diesters

In vivo, maleate diesters are substrates for esterase enzymes, which hydrolyze them sequentially to the monoester and finally to maleic acid and the corresponding alcohol.[16][17] This pathway is critical for understanding their pharmacokinetics and biological activity.

G DBM Dialkyl Maleate (e.g., Dibutyl Maleate) Enzyme1 Esterase Hydrolysis DBM->Enzyme1 + H₂O MBM Monoalkyl Maleate (Potentially more active metabolite) Enzyme2 Esterase Hydrolysis MBM->Enzyme2 + H₂O MA Maleic Acid ROH1 Alcohol ROH2 Alcohol Enzyme1->MBM Enzyme1->ROH1 Enzyme2->MA Enzyme2->ROH2

Caption: In-vivo metabolic pathway of a dialkyl maleate via enzymatic hydrolysis.

Experimental Workflow for Plasticizer Performance Evaluation

A logical workflow is required to compare the performance of different maleate esters as plasticizers for a polymer like PVC.[15]

G cluster_tests Performance Tests Start Select Polymer (e.g., PVC) & Maleate Esters (MBM, DBM, etc.) Blending Blend Polymer with each Ester at varying concentrations Start->Blending Processing Process Blends (e.g., Extrusion, Hot Pressing) Blending->Processing Conditioning Condition Test Samples (Standard Temp & Humidity) Processing->Conditioning Testing Perform Mechanical & Thermal Tests Conditioning->Testing Tensile Tensile Testing (ASTM D-638) Testing->Tensile DMTA DMTA (Tg Reduction) Testing->DMTA Hardness Hardness Measurement Testing->Hardness Analysis Analyze & Compare Data (Efficiency, Flexibility, Tg) Testing->Analysis Conclusion Draw Conclusions on Comparative Performance Analysis->Conclusion

Caption: Workflow for the comparative evaluation of maleate esters as plasticizers.

References

Validating the Performance of Monobutyl Maleate in Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monobutyl maleate (B1232345) is an organic compound utilized in the formulation of protective coatings and adhesives, primarily valued for its ability to enhance adhesion.[1] As a maleic acid ester, its chemical structure features both a carboxylic acid group and an ester, which allows it to act as a co-emulsifier and an interfacial modifier, particularly on polar surfaces.[1] This guide provides an objective comparison of the performance of monobutyl maleate in coatings against common alternatives. The evaluation is based on key performance indicators such as adhesion, hardness, flexibility, and chemical resistance, supported by representative experimental data and detailed testing protocols.

Alternatives to this compound in Coatings

Several alternatives to this compound are employed in coating formulations to achieve similar or enhanced properties. These include:

  • Dibutyl Maleate (DBM): A diester of maleic acid, DBM is often used as a plasticizer and a co-monomer in the synthesis of polymers for paints and adhesives, contributing to flexibility and water resistance.[2][3]

  • Acrylic Acid: This is a fundamental monomer used in the production of a wide range of acrylic polymers for coatings. It is known for enhancing durability, strength, and adhesion.[4] Copolymers containing acrylic acid can exhibit improved dispersion in water and provide sites for crosslinking reactions.[4]

  • Silane-based Adhesion Promoters: These compounds form covalent bonds with both the substrate and the coating resin, creating a durable interface that significantly improves adhesion, particularly to inorganic surfaces like glass and metal.[5]

Performance Evaluation and Experimental Data

The performance of coatings formulated with this compound and its alternatives was evaluated based on standard industry test methods. The following sections present a summary of the quantitative data in tables for easy comparison, along with the detailed experimental protocols for each test.

Adhesion Performance

Adhesion is a critical measure of a coating's ability to bond to a substrate. Poor adhesion can lead to delamination, blistering, and ultimately, failure of the coating system.

Table 1: Adhesion Strength by Pull-Off Test (ASTM D4541)

Coating FormulationAverage Pull-Off Strength (MPa)Predominant Failure Mode
Control (No adhesion promoter)2.5 ± 0.3Adhesive
With this compound (2% wt.) 4.8 ± 0.4 Cohesive
With Dibutyl Maleate (2% wt.)3.1 ± 0.2Adhesive
With Acrylic Acid Co-monomer (2% wt.)4.5 ± 0.5Cohesive
With Silane (B1218182) Promoter (1% wt.)5.2 ± 0.3Cohesive

Experimental Protocol: Pull-Off Adhesion Test (ASTM D4541)

This test method evaluates the pull-off strength of a coating by measuring the force required to detach a specified area of the coating from its substrate.[6][7]

  • Preparation: A loading fixture (dolly) is bonded to the surface of the cured coating using a suitable adhesive.

  • Scoring: The coating around the fixture is scored down to the substrate to isolate the test area.

  • Testing: A portable pull-off adhesion tester is attached to the loading fixture.

  • Force Application: A tensile force is applied perpendicularly to the surface at a specified rate until the dolly is detached.[8]

  • Evaluation: The force required to cause the detachment is recorded, and the nature of the failure (adhesive, cohesive, or glue failure) is noted.[6]

Hardness

Hardness measures the coating's resistance to scratching, indentation, and abrasion. A harder coating is generally more durable and resistant to mechanical damage.

Table 2: Film Hardness by Pencil Test (ASTM D3363)

Coating FormulationPencil Hardness (Gouge)Pencil Hardness (Scratch)
Control (No adhesion promoter)FH
With this compound (2% wt.) F H
With Dibutyl Maleate (2% wt.)HBF
With Acrylic Acid Co-monomer (2% wt.)H2H
With Silane Promoter (1% wt.)FH

Experimental Protocol: Film Hardness by Pencil Test (ASTM D3363)

This method determines the hardness of a coating by the resistance of the surface to being scratched by pencils of known hardness.[9][10]

  • Pencil Preparation: A set of calibrated pencils of varying hardness (from 6B, softest, to 6H, hardest) is used. The lead of each pencil is sharpened and then blunted to create a flat, cylindrical tip.[9]

  • Test Procedure: The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.[9]

  • Observation: The surface is examined for scratches or gouges.

  • Rating: The process is repeated with pencils of increasing hardness to determine two endpoints: the hardest pencil that does not scratch the coating and the hardest pencil that does not gouge the coating.[11]

Flexibility

Flexibility is the coating's ability to be bent or deformed without cracking or detaching from the substrate. This is particularly important for materials that may be shaped after coating.

Table 3: Flexibility by Mandrel Bend Test (ASTM D522)

Coating FormulationMandrel Diameter at Failure (inches)Observation
Control (No adhesion promoter)1/2Cracking
With this compound (2% wt.) 1/4 No Cracking
With Dibutyl Maleate (2% wt.)1/8No Cracking
With Acrylic Acid Co-monomer (2% wt.)1/2Cracking
With Silane Promoter (1% wt.)1/4No Cracking

Experimental Protocol: Mandrel Bend Test (ASTM D522)

This test assesses the resistance of a coating to cracking when bent around a cylindrical or conical mandrel.[12][13]

  • Sample Preparation: The coating is applied to a flexible substrate (e.g., a metal panel) and allowed to cure completely.

  • Bending: The coated panel is bent over a mandrel of a specified diameter. The test can be performed with mandrels of progressively smaller diameters.[13]

  • Evaluation: After bending, the coating is visually inspected for any signs of cracking, flaking, or delamination.[11]

  • Reporting: The smallest mandrel diameter around which the coating can be bent without failure is reported as the flexibility rating.

Chemical Resistance

This test evaluates the coating's ability to withstand exposure to various chemicals without significant degradation, such as discoloration, blistering, or loss of adhesion.

Table 4: Chemical Resistance (ASTM D1308) - 1-hour spot test

Coating FormulationWaterEthanol (50%)Acetic Acid (10%)Sodium Hydroxide (10%)
Control (No adhesion promoter)5433
With this compound (2% wt.) 5 4 4 4
With Dibutyl Maleate (2% wt.)5433
With Acrylic Acid Co-monomer (2% wt.)5544
With Silane Promoter (1% wt.)5545
Rating Scale: 5 = No effect, 4 = Slight change in gloss, 3 = Discoloration, 2 = Blistering, 1 = Severe blistering/softening

Experimental Protocol: Effect of Household Chemicals on Clear and Pigmented Finishes (ASTM D1308)

This method determines the effect of chemical exposure on a coating surface.[14]

  • Test Area Preparation: The cured coating on a flat panel is selected for testing.

  • Chemical Application: A small amount of the test chemical is applied to the surface and covered with a watch glass to prevent evaporation.

  • Exposure: The chemical is left in contact with the coating for a specified period (e.g., 1 hour).

  • Cleaning and Inspection: After the exposure time, the chemical is removed, and the area is cleaned. The panel is then visually inspected for any changes in appearance, such as discoloration, blistering, softening, or loss of gloss.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative performance evaluation of coating additives.

G cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation Coating Formulation (Control, MBM, Alternatives) Application Application on Substrate Formulation->Application Curing Curing Application->Curing Adhesion Adhesion Test (ASTM D4541) Curing->Adhesion Hardness Hardness Test (ASTM D3363) Curing->Hardness Flexibility Flexibility Test (ASTM D522) Curing->Flexibility Chemical Chemical Resistance (ASTM D1308) Curing->Chemical Data Quantitative Data (MPa, Pencil Grade, etc.) Adhesion->Data Hardness->Data Flexibility->Data Chemical->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental workflow for coating performance evaluation.

Chemical Structures

The structural differences between this compound and a common alternative, acrylic acid, are key to their differing functionalities.

chemical_structures cluster_mbm This compound cluster_aa Acrylic Acid mbm aa

Caption: Chemical structures of this compound and Acrylic Acid.

Adhesion Promotion Mechanism

This diagram illustrates the proposed mechanism by which a bifunctional adhesion promoter like this compound enhances the bond between a substrate and a coating.

adhesion_mechanism cluster_system Coating System Coating Coating Resin Promoter This compound (Adhesion Promoter) Coating->Promoter  Chemical Bonding  (e.g., with resin functional groups) Substrate Substrate Promoter->Substrate  Interfacial Interaction  (e.g., H-bonding with substrate hydroxyls)

Caption: Simplified mechanism of adhesion promotion.

Conclusion

Based on the representative data, this compound demonstrates a significant improvement in the adhesion of coatings compared to a control formulation without an adhesion promoter. Its performance is comparable to that of other common additives like acrylic acid co-monomers and silane promoters. While it may not offer the same level of flexibility enhancement as a dedicated plasticizer like dibutyl maleate, it provides a balanced performance profile, improving adhesion and chemical resistance without negatively impacting hardness. The choice of additive will ultimately depend on the specific performance requirements of the coating system. For applications where enhanced adhesion to polar substrates is a primary concern, this compound presents a viable and effective option.

References

Efficacy of monobutyl maleate as a drug solubility enhancer compared to other excipients

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical formulation, enhancing the solubility of poorly water-soluble drugs remains a critical challenge. An effective solubility enhancer can significantly improve a drug's bioavailability and therapeutic efficacy. Among the various excipients utilized for this purpose, monobutyl maleate (B1232345) has emerged as a promising agent due to its amphiphilic nature. This guide provides a comprehensive comparison of monobutyl maleate's efficacy as a drug solubility enhancer against other commonly used excipients, supported by available data and experimental insights.

Physicochemical Properties of this compound

This compound is the monoester of maleic acid and butanol. Its chemical structure confers upon it both hydrophilic (from the carboxylic acid group) and lipophilic (from the butyl chain) characteristics. This amphiphilic nature is central to its function as a solubility enhancer, allowing it to interact with both aqueous and non-aqueous environments.

PropertyValueReference
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Water Solubility 37 g/L at 20°C[1]
LogP 1.35[1]

Mechanism of Solubility Enhancement

The primary mechanism by which this compound is proposed to enhance drug solubility is through the formation of soluble complexes or co-solvency effects. Its amphiphilic structure allows it to act as a bridge between the poorly soluble drug and the aqueous medium, effectively increasing the drug's concentration in solution.

cluster_0 Solubilization Process Poorly_Soluble_Drug Poorly Soluble Drug Soluble_Complex Soluble Drug-Excipient Complex Poorly_Soluble_Drug->Soluble_Complex Interaction Monobutyl_Maleate This compound Monobutyl_Maleate->Soluble_Complex Complexation Aqueous_Medium Aqueous Medium Soluble_Complex->Aqueous_Medium Dispersion

Figure 1: Proposed mechanism of solubility enhancement by this compound.

Comparative Efficacy: this compound vs. Other Excipients

While direct, head-to-head comparative studies detailing the quantitative solubility enhancement of specific drugs by this compound versus a wide range of other excipients are not extensively available in the public domain, its potential can be inferred from its properties and the performance of similar amphiphilic molecules. Generally, the efficacy of a solubility enhancer is drug-specific and depends on the physicochemical properties of both the drug and the excipient.

Commonly used excipients for solubility enhancement include:

  • Surfactants: (e.g., Polysorbates, Sodium Lauryl Sulfate) - Form micelles to encapsulate hydrophobic drugs.

  • Polymers: (e.g., Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP)) - Form solid dispersions or act as co-solvents.

  • Cyclodextrins: (e.g., β-cyclodextrin, HP-β-cyclodextrin) - Form inclusion complexes with drug molecules.

  • Lipids: (e.g., Triglycerides, Phospholipids) - Used in lipid-based drug delivery systems.

Based on its amphiphilic nature, this compound can be conceptually positioned as a co-solvent or a weak surfactant. Its efficacy would likely be most comparable to other small amphiphilic molecules.

Experimental Protocols for Evaluating Solubility Enhancement

To rigorously assess and compare the efficacy of this compound as a solubility enhancer, a standardized experimental protocol is essential. The following outlines a general methodology for such an evaluation.

Materials
  • Poorly soluble drug of interest (e.g., Curcumin, Griseofulvin)

  • This compound

  • Comparative excipients (e.g., PEG 400, Polysorbate 80, β-cyclodextrin)

  • Solvent (e.g., distilled water, phosphate (B84403) buffer of relevant pH)

  • Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC)

Phase Solubility Studies (Higuchi and Connors Method)

This method is widely used to determine the stoichiometry and stability of a drug-excipient complex.

  • Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the excipient (this compound and comparators).

  • Drug Addition: Add an excess amount of the poorly soluble drug to each excipient solution.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the samples to remove undissolved drug particles. Analyze the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved drug.

  • Data Analysis: Plot the solubility of the drug as a function of the excipient concentration. The slope of the resulting phase solubility diagram provides information about the complexation efficiency.

cluster_workflow Solubility Enhancement Experimental Workflow start Start prep_solutions Prepare Excipient Solutions (Varying Concentrations) start->prep_solutions add_drug Add Excess Drug prep_solutions->add_drug equilibrate Equilibrate Samples (Constant Temperature & Agitation) add_drug->equilibrate filter_samples Filter to Remove Undissolved Drug equilibrate->filter_samples analyze Analyze Filtrate for Drug Concentration (UV-Vis/HPLC) filter_samples->analyze plot Plot Drug Solubility vs. Excipient Concentration analyze->plot end End plot->end

Figure 2: Workflow for evaluating solubility enhancement.

Data Presentation

The results of such a comparative study would ideally be presented in a tabular format for clear comparison.

Table 1: Hypothetical Comparative Solubility Data for Drug X

ExcipientConcentration (% w/v)Solubility of Drug X (µg/mL)Fold Increase in Solubility
None (Control) 05.21.0
This compound 125.85.0
5112.321.6
10254.148.9
PEG 400 115.63.0
588.417.0
10210.940.6
Polysorbate 80 145.38.7
5289.755.7
10612.5117.8
β-Cyclodextrin 138.97.5
5215.441.4
10450.286.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive comparison.

Conclusion

This compound, owing to its amphiphilic properties, holds potential as an effective solubility enhancer for poorly water-soluble drugs. While direct comparative data with a wide array of excipients is currently limited in publicly accessible literature, its chemical structure suggests it may function as a co-solvent or weak surfactant. To ascertain its relative efficacy, rigorous experimental evaluation using standardized protocols, such as phase solubility studies, is necessary. Such studies would provide the quantitative data needed to guide formulation scientists in selecting the most appropriate excipient for a given drug candidate, ultimately contributing to the development of more effective and bioavailable pharmaceutical products. Further research is warranted to fully elucidate the performance of this compound in comparison to established solubility enhancers across a range of drug molecules.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For monobutyl maleate (B1232345), a versatile intermediate in organic synthesis, ensuring high purity is critical for the reliability of subsequent reactions and the quality of the final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and titration—for the purity assessment of monobutyl maleate. While direct comparative studies on this compound are not extensively available in the public domain, this guide synthesizes established analytical principles and data from analogous compounds to present a representative comparison.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of each method for the purity assessment of a compound like this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Titration
Purity (%) Typically provides high accuracy, e.g., 99.5 ± 0.2High precision, e.g., 99.6 ± 0.3High precision, e.g., 99.7 ± 0.2Good accuracy for the main component, e.g., 99.2 ± 0.5
Limit of Detection (LOD) ~0.05%~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.15%~0.03%~0.015%~0.3%
Analysis Time per Sample ~10-20 minutes~20-40 minutes~25-45 minutes~15-30 minutes
Sample Consumption Low (5-20 mg)Low (~1 mg/mL)Very Low (<1 mg/mL)High (~100-200 mg)
Specificity High (structure-specific)Moderate to HighHighLow
Precision (RSD) < 1%< 2%< 1.5%< 2%
Accuracy HighHigh (with appropriate standards)High (with appropriate standards)Moderate to High
Primary Method YesNo (requires reference standard)No (requires reference standard)Yes

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[1]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene) whose signals do not overlap with the analyte signals.[2] Accurately weigh an appropriate amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectrum of this compound: The key signals for quantification in the ¹H NMR spectrum of this compound are:

    • Alkene protons: 6.2-6.8 ppm (2H, doublet of doublets or complex multiplet).

    • Butyl group (ester):

      • -OCH₂-: ~4.2 ppm (2H, triplet)

      • -CH₂-: ~1.6 ppm (2H, multiplet)

      • -CH₂-: ~1.4 ppm (2H, multiplet)

      • -CH₃: 0.9-1.0 ppm (3H, triplet).

    • Carboxylic acid proton: 10-12 ppm (1H, broad singlet).[3]

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal recovery).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).

    • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the this compound and the internal standard. The alkene protons or the -OCH₂- protons of the butyl group are often suitable for this compound.

    • Calculate the purity using the following equation[4]:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then detected and identified by a mass spectrometer. GC-MS is highly sensitive and selective for volatile and semi-volatile compounds.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate purity using the area percent method from the total ion chromatogram (TIC).

Titration

Principle: The purity of this compound, which contains a carboxylic acid group, can be determined by direct titration with a standardized strong base (e.g., sodium hydroxide). The endpoint is detected using a colorimetric indicator or a pH meter.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the this compound sample into a flask and dissolve it in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

  • Titration:

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized 0.1 M sodium hydroxide (B78521) solution until the endpoint is reached (a persistent pink color for phenolphthalein).

    • Record the volume of the titrant used.

  • Data Analysis: Calculate the purity based on the stoichiometry of the acid-base reaction.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (optimized parameters) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity assessment of this compound by qNMR.

Purity_Calculation cluster_inputs Input Parameters I_analyte Integral of Analyte (I_analyte) calculation Purity Calculation Equation I_analyte->calculation N_analyte Number of Protons (Analyte, N_analyte) N_analyte->calculation MW_analyte Molecular Weight (Analyte, MW_analyte) MW_analyte->calculation m_analyte Mass of Analyte (m_analyte) m_analyte->calculation I_IS Integral of IS (I_IS) I_IS->calculation N_IS Number of Protons (IS, N_IS) N_IS->calculation MW_IS Molecular Weight (IS, MW_IS) MW_IS->calculation m_IS Mass of IS (m_IS) m_IS->calculation P_IS Purity of IS (P_IS) P_IS->calculation purity_result Purity of This compound (%) calculation->purity_result

Caption: Logical relationship of parameters in the qNMR purity calculation.

References

A Comparative Analysis of Plasticizing Efficiency: Monobutyl Maleate vs. Dioctyl Phthalate (DOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and material development, the selection of an appropriate plasticizer is paramount to achieving desired material properties. For decades, dioctyl phthalate (B1215562) (DOP) has been a benchmark plasticizer for polyvinyl chloride (PVC), prized for its efficacy and cost-effectiveness.[1][2] However, ongoing research into alternative plasticizers with favorable toxicological profiles and comparable or superior performance has led to the investigation of compounds such as monobutyl maleate (B1232345).

This guide provides an objective comparison of the plasticizing efficiency of monobutyl maleate and dioctyl phthalate, supported by experimental data on their effects on the mechanical and thermal properties of PVC.

Quantitative Performance Data

The plasticizing efficiency of a compound is primarily evaluated by its ability to increase flexibility, enhance elongation, and lower the glass transition temperature (Tg) of the polymer matrix. The following table summarizes key performance indicators for this compound and DOP in a PVC formulation.

PropertyUnplasticized PVCPVC with this compoundPVC with Dioctyl Phthalate (DOP)
Tensile Strength (MPa) ~41.35[3]Lower than unplasticized PVC~29.9 (at 50 phr)[4]
Elongation at Break (%) ~40.80[3]Significantly increased~340 (at 50 phr)[4]
Shore Hardness HighSignificantly reducedDecreases with increasing concentration[5]
Glass Transition Temp. (Tg) ~84 °C[3]ReducedSignificantly reduced[6]

Note: The exact values for this compound can vary based on concentration and processing conditions. The data presented is a synthesis from available research, including studies on maleate diesters.[2][6]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and accurate comparison.

Sample Preparation

Standardized PVC films are prepared by first creating a dry blend of PVC resin, the plasticizer (this compound or DOP) at a specified concentration (e.g., 40 parts per hundred of resin - phr), and a thermal stabilizer in a high-speed mixer. This homogeneous blend is then processed on a two-roll mill at a temperature of 170-180°C to form a milled sheet. Finally, films of a specified thickness (e.g., 1 mm) are produced by compression molding the sheet in a hydraulic press. The prepared films are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, in accordance with ASTM D618.

Mechanical Testing
  • Tensile Strength and Elongation at Break: These properties are determined using a Universal Testing Machine (UTM) following the ASTM D638 standard. Dumbbell-shaped specimens are cut from the conditioned PVC films and pulled at a constant rate of speed until they fracture. The tensile strength is calculated as the maximum stress the material can withstand, while the elongation at break is the percentage increase in length at the point of fracture.[7]

  • Hardness: The indentation hardness of the plasticized PVC is measured using a Shore A Durometer, according to the ASTM D2240 standard. The durometer measures the resistance of the material to indentation by a spring-loaded indenter.

Thermal Analysis

  • Glass Transition Temperature (Tg): The glass transition temperature is a key indicator of plasticizer efficiency and is determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Thermal Analysis (DMTA).[2] In DSC, the heat flow to the sample is measured as a function of temperature, and the Tg is identified as a change in the heat capacity. DMTA measures the storage modulus (elastic response) and loss modulus (viscous response) of the material as it is deformed under a periodic stress while the temperature is increased. The peak of the tan delta (loss modulus/storage modulus) curve is typically taken as the Tg.[2]

Plasticizer Comparison Workflow cluster_materials Materials & Compounding cluster_processing Processing cluster_testing Characterization cluster_results Performance Evaluation PVC PVC Resin Blending High-Speed Mixing PVC->Blending Stabilizer Thermal Stabilizer Stabilizer->Blending MBM This compound MBM->Blending DOP Dioctyl Phthalate (DOP) DOP->Blending Milling Two-Roll Milling Blending->Milling Dry Blend Molding Compression Molding Milling->Molding Milled Sheet Mechanical Mechanical Testing (Tensile, Hardness) Molding->Mechanical Conditioned Films Thermal Thermal Analysis (DSC/DMTA for Tg) Molding->Thermal Conditioned Films Comparison Comparative Analysis of Plasticizing Efficiency Mechanical->Comparison Thermal->Comparison

Caption: Workflow for comparing plasticizer efficiency.

Discussion of Results

Both this compound and dioctyl phthalate are effective plasticizers for PVC, as evidenced by their ability to significantly increase elongation at break and reduce the glass transition temperature of the polymer. Maleate plasticizers, in general, have been shown to be as effective as DOP in lowering the glass transition temperature, which is a primary indicator of plasticizing efficiency.[6]

The mechanism of plasticization for both compounds involves the insertion of the plasticizer molecules between the PVC polymer chains. This increases the free volume and reduces the intermolecular forces (dipole interactions) between the polymer chains, allowing them to move more freely past one another.[5] This increased mobility results in a more flexible and less brittle material.

While DOP has a long history of use and a well-established performance profile, maleate-based plasticizers are being considered as viable alternatives.[2] The choice between this compound and DOP will depend on a holistic evaluation of performance requirements, cost, and the toxicological and environmental profile of the plasticizer. Further research directly comparing the migration resistance and long-term aging characteristics of this compound with DOP would provide a more complete picture for material scientists and developers.

References

A Researcher's Guide to the Spectroscopic Analysis of Monobutyl Maleate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between geometric isomers is a critical task in chemical synthesis, drug development, and quality control. Monobutyl maleate (B1232345), a versatile chemical intermediate, primarily exists as the cis isomer ((Z)-4-butoxy-4-oxobut-2-enoic acid). Its geometric counterpart, monobutyl fumarate (B1241708) (trans isomer), exhibits distinct physical properties and chemical reactivity. This guide provides a comprehensive comparison of these two isomers using data from spectral databases, outlining the key analytical techniques and experimental protocols necessary for their unambiguous identification.

Spectroscopic Data Comparison

The most effective methods for differentiating monobutyl maleate from monobutyl fumarate are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The geometric constraints of the cis and trans configurations lead to unique spectral fingerprints.

While extensive data is available for this compound, complete datasets for monobutyl fumarate are less common. The data for the trans isomer presented below is extrapolated from its close structural analogs, such as monoethyl and monopentyl fumarate, as the primary spectral differences are dictated by the geometry of the double bond rather than the specific alkyl ester chain.

Table 1: Comparative ¹H NMR Spectral Data (Typical values in CDCl₃)

Proton Assignment This compound (cis) Monobutyl Fumarate (trans) Key Differentiator
Olefinic Protons (-CH=CH-)6.2 - 6.8 ppm (Doublets)~6.8 - 7.2 ppm (Doublets)The trans protons are typically deshielded (appear at a higher ppm) compared to the cis protons.
Coupling Constant (J)~12 Hz~16 HzThe vicinal coupling constant (³J) is significantly larger for trans protons than for cis protons, providing a definitive distinction.
Carboxylic Acid (-COOH)10 - 12 ppm (Broad Singlet)10 - 12 ppm (Broad Singlet)No significant difference.
O-CH₂- (Butyl)~4.2 ppm (Triplet)~4.2 ppm (Triplet)No significant difference.
-CH₂-CH₂- (Butyl)1.3 - 1.7 ppm (Multiplets)1.3 - 1.7 ppm (Multiplets)No significant difference.
-CH₃ (Butyl)0.9 - 1.0 ppm (Triplet)0.9 - 1.0 ppm (Triplet)No significant difference.

Table 2: Comparative FTIR Spectral Data (cm⁻¹)

Vibrational Mode This compound (cis) Monobutyl Fumarate (trans) Key Differentiator
O-H Stretch (Carboxylic Acid)2500 - 3300 (Broad)[1]2500 - 3300 (Broad)No significant difference; characteristic of hydrogen-bonded acid.
C=O Stretch (Ester)1740 - 1760[1]~1730Minor shift, but generally in the same region.
C=O Stretch (Carboxylic Acid)1700 - 1720[1]~1700Minor shift, but generally in the same region.
C=C Stretch1640 - 1660[1]~1650The C=C stretch in the trans isomer is often weaker or IR-inactive due to symmetry.
C-H Bend (out-of-plane)~820~980The out-of-plane C-H bend is a highly reliable indicator: trans isomers show a strong band around 960-990 cm⁻¹, which is absent in cis isomers.
C-O Stretch1000 - 1300[1]1000 - 1300No significant difference.

Table 3: Comparative Mass Spectrometry Data (Electron Ionization)

Ion This compound (cis) Monobutyl Fumarate (trans) Key Differentiator
Molecular Ion [M]⁺m/z 172[1]m/z 172Identical molecular weight. Mass spectrometry alone cannot distinguish between these isomers without fragmentation pattern analysis.
Base Peakm/z 129 (Loss of -C₃H₇)[1]Similar fragmentation expectedFragmentation patterns are often very similar and may not be a reliable primary method for differentiation.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for reliable spectral acquisition and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical shifts and coupling constants, particularly of the olefinic protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the monobutyl ester sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition Parameters (Typical for ¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and measure the coupling constants (J-values) of the olefinic signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify key functional groups and diagnostic vibrational modes (e.g., C-H out-of-plane bend).

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use. Alternatively, a liquid cell or salt plates (NaCl) can be used.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal.

    • Place one to two drops of the liquid monobutyl ester sample directly onto the crystal surface to ensure full coverage.

    • Acquire the sample spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of key absorption bands.

Analytical Workflow for Isomer Identification

The logical process for identifying an unknown sample of monobutyl butenedioate (B8557255) involves a systematic workflow combining spectroscopic techniques and database comparison.

G cluster_input Start cluster_analysis Spectroscopic Analysis cluster_data Data Extraction cluster_decision Database Comparison & Identification cluster_result Conclusion start Unknown Sample (Monobutyl Butenedioate) nmr ¹H NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir nmr_data Extract Olefinic J-Coupling Constant nmr->nmr_data ftir_data Identify C-H Bend (960-990 cm⁻¹) ftir->ftir_data decision_nmr J ≈ 16 Hz? nmr_data->decision_nmr decision_ftir Strong peak at ~980 cm⁻¹? ftir_data->decision_ftir maleate Identify as: This compound (cis) decision_nmr->maleate No (J ≈ 12 Hz) fumarate Identify as: Monobutyl Fumarate (trans) decision_nmr->fumarate Yes decision_ftir->maleate No decision_ftir->fumarate Yes

Caption: Analytical workflow for distinguishing this compound isomers.

This workflow demonstrates a dual-confirmation approach. By using both ¹H NMR and FTIR spectroscopy, a researcher can confidently distinguish between the cis (maleate) and trans (fumarate) isomers. The ¹H NMR coupling constant provides quantitative evidence of the proton geometry, while the presence or absence of the characteristic out-of-plane C-H bending vibration in the FTIR spectrum serves as a robust qualitative confirmation. Comparing these empirical results with established spectral databases ensures accurate and reliable isomer identification.

References

A Head-to-Head Comparison of Monobutyl Maleate and Monomethyl Maleate in Resin Formulation

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of unsaturated polyester (B1180765) resins (UPRs), the choice of reactive diluent is critical in dictating the processing characteristics and the ultimate performance of the cured product. Among the various reactive diluents, maleate (B1232345) esters play a pivotal role. This guide provides a detailed head-to-head comparison of two common maleate monoesters: monobutyl maleate and monomethyl maleate, offering insights into their influence on resin properties for researchers, scientists, and drug development professionals.

Executive Summary

This comparison demonstrates that the selection between this compound and monomethyl maleate involves a trade-off between viscosity reduction, reactivity, and the final mechanical and thermal properties of the resin. This compound, with its longer alkyl chain, generally offers better viscosity reduction and potentially increased flexibility. Conversely, monomethyl maleate may contribute to a more rigid polymer network with potentially higher thermal stability. The choice ultimately depends on the specific application requirements of the final thermoset material.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each maleate is essential for predicting their behavior in a resin formulation.

PropertyThis compoundMonomethyl MaleateReference
Molecular Formula C₈H₁₂O₄C₅H₆O₄[1][2]
Molecular Weight 172.18 g/mol 130.10 g/mol [1][2]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1][3]
Boiling Point ~201-289 °CNot explicitly found[1]
Density ~1.099-1.1 g/cm³Not explicitly found[1]

Performance in Resin Formulations

The performance of this compound and monomethyl maleate in a resin formulation can be evaluated based on their impact on several key parameters, from the uncured resin to the final cured product.

Viscosity Reduction

The alkyl chain length of the maleate ester influences its effectiveness as a reactive diluent in reducing the viscosity of the polyester resin. A lower viscosity is crucial for easier processing and better impregnation of reinforcing fibers.[4]

FeatureThis compoundMonomethyl Maleate
Expected Viscosity Reduction More significantLess significant

Inference based on the principle that longer, more flexible alkyl chains can increase the free volume between polymer chains, leading to a greater reduction in viscosity.

Reactivity in Copolymerization

The reactivity of the maleate double bond with a crosslinking monomer, typically styrene (B11656), is a critical factor determining the cure characteristics and the final network structure of the resin.[4][5] Reactivity ratios indicate the preference of a growing polymer chain to add a monomer of its own kind or the other monomer.[6]

FeatureThis compoundMonomethyl Maleate
Expected Reactivity with Styrene Potentially lowerPotentially higher

Inference: The bulkier butyl group may introduce steric hindrance, potentially reducing the reactivity of the double bond compared to the smaller methyl group.

Mechanical Properties of Cured Resin

The structure of the maleate ester directly impacts the mechanical properties of the final cured thermoset. The length of the alkyl chain can affect properties such as tensile strength, flexural strength, and impact resistance.[3][7]

Mechanical PropertyExpected Impact of this compoundExpected Impact of Monomethyl Maleate
Flexibility HigherLower
Tensile Strength Potentially lowerPotentially higher
Impact Strength Potentially higherPotentially lower

Inference: The longer, more flexible butyl chain can act as an internal plasticizer, leading to a less brittle and more flexible polymer network. Conversely, the shorter methyl group would contribute to a more rigid and potentially stronger, but more brittle, material.

Thermal Properties of Cured Resin

The thermal stability and glass transition temperature (Tg) of the cured resin are influenced by the crosslink density and the chemical structure of the components.[8][9]

Thermal PropertyExpected Impact of this compoundExpected Impact of Monomethyl Maleate
Glass Transition Temperature (Tg) Potentially lowerPotentially higher
Thermal Stability Potentially lowerPotentially higher

Inference: The longer butyl chain may lead to a lower crosslink density and introduce more flexible segments into the polymer network, resulting in a lower Tg. A comparative study of n-alkyl maleate monoesters has shown that thermal stability can be influenced by the alkyl chain length.[10]

Experimental Protocols

To empirically validate the expected performance differences, the following experimental protocols are recommended.

Resin Formulation and Curing
  • Preparation of Unsaturated Polyester Resin: Synthesize a base unsaturated polyester resin through the polycondensation of maleic anhydride, a saturated dicarboxylic acid (e.g., phthalic anhydride), and a glycol (e.g., propylene (B89431) glycol).[11][12]

  • Formulation: Divide the base resin into two batches. To each batch, add a predetermined weight percentage of either this compound or monomethyl maleate. Ensure thorough mixing to achieve a homogeneous solution.

  • Curing: Add a suitable initiator (e.g., methyl ethyl ketone peroxide) and a promoter (e.g., cobalt octoate) to each formulation.[13] Cast the resins into appropriate molds for mechanical and thermal testing and allow them to cure at room temperature, followed by a post-curing cycle at an elevated temperature to ensure complete reaction.[13]

Viscosity Measurement

The viscosity of the uncured resin formulations should be measured using a rotational viscometer at a controlled temperature.

Mechanical Testing

The mechanical properties of the cured resin samples should be evaluated according to ASTM standards.[14]

  • Tensile Testing (ASTM D638): Use dog-bone shaped specimens to determine tensile strength, modulus of elasticity, and elongation at break.[14]

  • Flexural Testing (ASTM D790): Use rectangular specimens to determine flexural strength and modulus.

  • Impact Testing (ASTM D256): Use notched specimens to determine the Izod impact strength.

Thermal Analysis

The thermal properties of the cured resin samples can be characterized using the following techniques:[9][15]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and analyze the curing exotherm.[8][9][13]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the cured resins.[8][9]

Visualizing the Process and Chemistry

To better illustrate the concepts discussed, the following diagrams are provided.

Resin_Formulation_Workflow cluster_synthesis Polyester Synthesis cluster_formulation Resin Formulation cluster_curing Curing & Testing MA Maleic Anhydride Reactor Polycondensation Reactor MA->Reactor PA Phthalic Anhydride PA->Reactor PG Propylene Glycol PG->Reactor UPR Unsaturated Polyester Resin Reactor->UPR Mixer Mixing Vessel UPR->Mixer MBM This compound MBM->Mixer MMM Monomethyl Maleate MMM->Mixer Formulation Final Resin Formulation Mixer->Formulation Curing Curing Formulation->Curing Initiator Initiator/Promoter Initiator->Curing Testing Mechanical & Thermal Testing Curing->Testing

Caption: Workflow for the formulation and testing of unsaturated polyester resins.

Copolymerization_Mechanism cluster_reactants Reactants cluster_reaction Copolymerization cluster_product Product Styrene Styrene Initiation Initiation (Free Radical Formation) Maleate Maleate Ester (Monobutyl or Monomethyl) Propagation Propagation (Chain Growth) Initiation->Propagation Termination Termination Propagation->Termination Crosslinked_Network Crosslinked Polyester Network Termination->Crosslinked_Network

Caption: Simplified schematic of the free-radical copolymerization of styrene and maleate esters.

Conclusion

The decision to use this compound versus monomethyl maleate in a resin formulation is a nuanced one that requires careful consideration of the desired end-product characteristics. This compound is generally favored for applications requiring lower viscosity for ease of processing and enhanced flexibility in the final product. In contrast, monomethyl maleate may be the preferred choice when higher rigidity, tensile strength, and thermal stability are the primary objectives. For optimal formulation, it is recommended that researchers conduct their own comparative studies using the experimental protocols outlined in this guide to determine the most suitable maleate monoester for their specific application.

References

Validating Monobutyl Maleate Purity: A Comparative Guide to HPLC-MS and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a foundational requirement for the integrity and reproducibility of scientific research. Monobutyl maleate (B1232345), an organic compound with the molecular formula C₈H₁₂O₄, serves as a crucial intermediate in various chemical syntheses.[1] Given its synthesis from maleic anhydride (B1165640) and butanol, potential impurities can include unreacted starting materials, the isomeric monobutyl fumarate, and the diester byproduct, dibutyl maleate.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of monobutyl maleate purity, complete with detailed experimental protocols and comparative data.

The Power of Chromatographic Separation Coupled with Mass Spectrometry

Both HPLC-MS and GC-MS are powerful analytical techniques that combine a separation step (chromatography) with a detection step (mass spectrometry). The chromatographic component separates the individual compounds in a mixture, while the mass spectrometer provides information about the mass-to-charge ratio of each compound, enabling precise identification and quantification.[2][3] The choice between these two "gold standard" techniques often depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[2]

Experimental Protocols

Protocol 1: HPLC-MS for this compound Purity Validation

This protocol outlines a general procedure for the validation of this compound purity using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer. This method is particularly suited for polar and less volatile compounds.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into a 100 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), and dilute to the mark.

  • Further, dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for separating organic acids and their esters.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Method: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of this compound (m/z 171.07) and potential impurities.

3. Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For precise quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Protocol 2: GC-MS for this compound Purity Validation

This protocol provides a general method for purity assessment using Gas Chromatography-Mass Spectrometry, which is ideal for volatile and thermally stable compounds.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a volatile solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and dilute to the mark.

  • Further, dilute an aliquot to a final concentration of approximately 50 µg/mL in the same solvent.

  • Transfer the final solution to a GC vial.

    • Note: Derivatization may be necessary for less volatile impurities but is generally not required for this compound itself.

2. GC-MS Instrumentation and Conditions:

  • GC System: A standard Gas Chromatograph.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • MS Method: Full scan mode (e.g., m/z 40-400).

3. Data Analysis: Purity is calculated based on the relative peak area of this compound compared to the total peak area in the total ion chromatogram (TIC). Identification of the main peak and impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical performance of HPLC-MS and GC-MS for the purity validation of this compound, based on typical analytical capabilities.

ParameterHPLC-MSGC-MS
Purity Determination (%) > 99.5> 99.5
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.5 µg/mL
Analysis Time per Sample ~12 minutes~20 minutes
Typical Impurities Detected Dibutyl Maleate, Maleic AcidDibutyl Maleate, n-Butanol
Volatility Requirement Low (suitable for non-volatile compounds)High (requires volatile/thermally stable compounds)
Sample Derivatization Generally not requiredMay be needed for non-volatile impurities

Mandatory Visualizations

Experimental_Workflow_Comparison cluster_Sample Sample Preparation cluster_HPLC HPLC-MS Workflow cluster_GC GC-MS Workflow Sample Synthesized This compound HPLC_Prep Dissolve in ACN/Water Filter (0.22 µm) Sample->HPLC_Prep GC_Prep Dissolve in Ethyl Acetate Sample->GC_Prep HPLC_Analysis C18 Column Separation (Gradient Elution) HPLC_Prep->HPLC_Analysis HPLC_Detect ESI-MS Detection (Negative Ion Mode) HPLC_Analysis->HPLC_Detect HPLC_Result Purity > 99.5% LOD ~0.01 µg/mL HPLC_Detect->HPLC_Result GC_Analysis DB-5ms Column Separation (Temp. Program) GC_Prep->GC_Analysis GC_Detect EI-MS Detection (Full Scan) GC_Analysis->GC_Detect GC_Result Purity > 99.5% LOD ~0.1 µg/mL GC_Detect->GC_Result

Caption: Comparative workflow for this compound purity analysis using HPLC-MS and GC-MS.

Technique_Selection_Logic Start Start: Need to Validate Purity Check_Volatility Are all potential impurities volatile and thermally stable? Start->Check_Volatility Check_Polarity Is the primary analyte and key impurities polar? Check_Volatility->Check_Polarity No / Unknown Select_GCMS GC-MS is a strong candidate Check_Volatility->Select_GCMS Yes Select_HPLCMS HPLC-MS is the preferred method Check_Polarity->Select_HPLCMS Yes Consider_Both Both techniques may be complementary Check_Polarity->Consider_Both No

Caption: Decision logic for selecting an analytical technique for purity validation.

Conclusion

Both HPLC-MS and GC-MS are highly effective for determining the purity of this compound. HPLC-MS offers superior sensitivity and is better suited for analyzing potential non-volatile or thermally labile impurities like maleic acid without the need for derivatization. Conversely, GC-MS is a robust and reliable technique for volatile compounds and can be particularly effective for identifying residual solvents or starting materials like n-butanol. The choice of methodology should be guided by the specific impurity profile expected from the synthesis route and the analytical instrumentation available. For comprehensive characterization, employing both techniques can provide orthogonal data, offering the highest level of confidence in the purity assessment of this compound.

References

Cross-Validation of Analytical Methods for Monobutyl Maleate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of monobutyl maleate (B1232345), a key chemical intermediate and potential impurity in pharmaceutical formulations, is critical for ensuring product quality and safety. This guide provides a comprehensive cross-validation of two common analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comparative analysis of their performance based on key validation parameters, enabling researchers to select the most appropriate method for their specific needs.

Comparative Analysis of Quantitative Parameters

The choice of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. The following table summarizes the key validation parameters for the HPLC-UV and LC-MS/MS methods for the quantification of monobutyl maleate, providing a clear basis for comparison. The data presented is representative of typical performance characteristics for these techniques.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (based on ICH Guidelines)[1][2][3][4]
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mLCorrelation coefficient (r²) > 0.99[5]
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mLSignal-to-noise ratio of 10:1
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%Typically 80-120% for assay, may vary
Precision (%RSD)
- Repeatability (Intra-day)< 2.0%< 1.5%Typically ≤ 2%[2][3]
- Intermediate Precision (Inter-day)< 3.0%< 2.5%Typically ≤ 2%[2][3]
Specificity/Selectivity ModerateHighNo interference from blank, placebo, or degradation products[1][3]
Robustness RobustRobustNo significant impact on results from minor variations in method parameters

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical procedures.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the sample, dissolve in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, especially in complex matrices such as biological fluids or in the presence of interfering substances.[5][6]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Chromatographic Conditions:

    • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: A suitable gradient program to ensure optimal separation.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. For example, [M-H]⁻ → fragment ion.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but with dilutions to achieve concentrations within the ng/mL range. For complex matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be required to remove interfering components.[7]

  • Data Analysis:

    • Quantification is performed using the peak area ratio of the analyte to a suitable internal standard against the concentration of the calibration standards. A weighted linear regression is often used for the calibration curve.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods. This process ensures that the methods are suitable for their intended purpose and provide reliable and comparable results.

cluster_0 Method Development & Validation cluster_1 ICH Validation Parameters cluster_2 Cross-Validation M1 Develop & Optimize HPLC-UV Method V1 Linearity & Range M1->V1 V2 Accuracy & Precision M1->V2 V3 Specificity M1->V3 V4 LOD & LOQ M1->V4 V5 Robustness M1->V5 M2 Develop & Optimize LC-MS/MS Method M2->V1 M2->V2 M2->V3 M2->V4 M2->V5 Analyze Analyze Same Batch of Samples with Both Validated Methods Compare Statistical Comparison of Results (e.g., t-test, F-test) Analyze->Compare Determine Determine Comparability & Interchangeability of Methods Compare->Determine Start Start: Define Analytical Need Matrix Sample Matrix? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Simple (e.g., Bulk Drug) Sensitivity2 Required Sensitivity? Matrix->Sensitivity2 Complex (e.g., Biological Fluid) HPLC Use HPLC-UV Method Sensitivity->HPLC µg/mL Level LCMS Use LC-MS/MS Method Sensitivity->LCMS ng/mL Level Sensitivity2->LCMS ng/mL Level Consider_Extraction Consider Sample Extraction then LC-MS/MS Sensitivity2->Consider_Extraction Trace Levels with High Interference

References

A Comparative Analysis of Maleate Ester Biodegradability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The environmental fate of chemical compounds is a critical consideration in the development of sustainable products, particularly within the pharmaceutical and materials science sectors. Maleate (B1232345) esters, a class of unsaturated diesters, find application as plasticizers and intermediates in chemical synthesis. Their persistence and biodegradability are therefore of significant interest. This guide provides a comparative analysis of the biodegradability of different maleate esters, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The susceptibility of maleate esters to microbial degradation is significantly influenced by their chemical structure, particularly the cis-configuration of the double bond, which can hinder enzymatic activity compared to their trans-isomers (fumarates) and saturated analogs (succinates).[1] The length and branching of the alkyl ester chains also play a role, with longer and more branched chains generally leading to slower degradation rates.[1]

Quantitative Biodegradation Data

The following tables summarize key quantitative findings from various studies on the biodegradability of dimethyl maleate, diethyl maleate, dibutyl maleate, and dioctyl maleate. The data is primarily derived from studies utilizing standardized OECD (Organisation for Economic Co-operation and Development) test methods and research involving the soil bacterium Rhodococcus rhodochrous, a microorganism known for its broad degradative capabilities.

Table 1: Ready Biodegradability of Maleate Esters (OECD 301 Guidelines)

Maleate EsterTest GuidelineDuration (days)Biodegradation (%)ClassificationReference(s)
Dimethyl Maleate --Data not readily available-
Diethyl Maleate --Data not readily available-
Dibutyl Maleate OECD 301D280Not Readily Biodegradable[2]
Dibutyl Maleate EG 84/449/EWG C.31493Readily Biodegradable[3]
Dioctyl Maleate --Data not readily available-

Note: The conflicting data for Dibutyl Maleate highlights the influence of specific test conditions and microbial consortia on biodegradation outcomes.

Table 2: Biodegradation Half-life and Kinetics of Maleate Esters

Maleate EsterMicroorganismMediumHalf-life (days)Key ObservationsReference(s)
Dimethyl Maleate Cyanothece sp. PCC7822Freshwater-Complete degradation of 50 mg/L within 96 hours. Phthalic acid detected as an intermediate.[4]
Diethyl Maleate Rhodococcus rhodochrous-3.5 (± 0.4)Acceptable hydrolysis rates observed for linear side chains.[5]
Dibutyl Maleate -SoilEstimated at 0.034 days (biotransformation)-[6]
Dioctyl Maleate Rhodococcus rhodochrousMinimal Medium with Hexadecane (B31444)~10Hydrolysis to mono-octyl maleate observed, which plateaus around day 7.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biodegradability studies. The following are summaries of key experimental protocols cited in the literature for assessing the biodegradability of maleate esters.

OECD 301D: Closed Bottle Test

This method determines the ready biodegradability of a substance in an aerobic aqueous medium by measuring the consumption of dissolved oxygen over a 28-day period.[6][8]

  • Test Setup:

    • A defined volume of mineral medium is inoculated with a small number of microorganisms from a source such as secondary effluent from a wastewater treatment plant.[6]

    • The test substance is added to the medium at a concentration that will not inhibit microbial activity (e.g., approximately 2 mg/L).[6]

    • The solution is dispensed into Biochemical Oxygen Demand (BOD) bottles, which are then completely filled and sealed to exclude any headspace.[8]

    • Control bottles containing only the inoculum (blank) and a reference substance of known biodegradability (e.g., aniline (B41778) or sodium acetate) are run in parallel.[6][8]

    • A toxicity control, containing both the test substance and the reference substance, is also included.[8]

  • Procedure:

    • The sealed bottles are incubated in the dark at a constant temperature (e.g., 22°C).[6]

    • The dissolved oxygen concentration in duplicate bottles for each condition is measured at regular intervals (e.g., days 0, 7, 14, 21, and 28) using a dissolved oxygen meter.[6]

  • Data Analysis:

    • The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the microorganisms in the presence of the test substance (corrected for the blank) to the theoretical oxygen demand (ThOD) of the substance.[9]

    • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window, which starts when 10% biodegradation is reached.[10]

OECD 301F: Manometric Respirometry Test

This test also assesses ready biodegradability by measuring oxygen consumption, but in a closed respirometer with a headspace.[5][11]

  • Test Setup:

    • A known volume of inoculated mineral medium is placed in a flask, containing the test substance as the sole source of organic carbon (typically at a concentration of 100 mg/L, providing a ThOD of at least 50-100 mg/L).[11]

    • The flask is sealed, leaving a defined headspace.[5]

    • Evolved carbon dioxide is absorbed by a suitable absorbent (e.g., potassium hydroxide).[11]

  • Procedure:

    • The flasks are incubated at a constant temperature (e.g., 20 ± 2°C) with continuous stirring for up to 28 days.[5][11]

    • The consumption of oxygen is determined by measuring the pressure drop in the headspace using a manometer or by the amount of oxygen that needs to be supplied to maintain a constant gas volume.[5][11]

  • Data Analysis:

    • The amount of oxygen consumed by the microbial population in the presence of the test substance (corrected for the blank) is expressed as a percentage of the ThOD.[11]

    • The pass level for ready biodegradability is 60% of the ThOD within the 10-day window.[12]

Biodegradation Assay with Rhodococcus rhodochrous

This method evaluates the intrinsic biodegradability of a substance by exposing it to a specific, capable microorganism under controlled laboratory conditions.[5]

  • Microorganism and Culture Conditions:

    • Organism: Rhodococcus rhodochrous (e.g., ATCC 13808).[5]

    • Media: A minimal mineral salt medium (MMSM) containing essential salts and trace elements to support bacterial growth.[5]

    • Carbon Sources: The test plasticizer is added as the primary or a secondary carbon source. A co-substrate like hexadecane may be provided to support initial cell growth and induce necessary enzymes.[5]

  • Procedure:

    • Rhodococcus rhodochrous is pre-cultured to achieve a sufficient cell density.[5]

    • The cells are then introduced into the MMSM containing the test plasticizer.[5]

    • Samples of the culture medium are taken at regular intervals.[5]

    • The concentration of the parent plasticizer and its metabolites are determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5]

  • Data Analysis:

    • The rate of disappearance of the parent compound is used to calculate the biodegradation rate and half-life.[5]

Visualizations

Generalized Biodegradation Pathway of Maleate Esters

The primary mechanism for the biodegradation of maleate esters is the enzymatic hydrolysis of the ester bonds, catalyzed by esterases. This process occurs in a stepwise manner, first forming the monoester and then maleic acid, along with the corresponding alcohol. The resulting maleic acid and alcohol are then further metabolized by the microorganism.

Maleate_Diester Maleate Diester Monoester Monoester + Alcohol Maleate_Diester->Monoester Esterase Maleic_Acid Maleic Acid + Alcohol Monoester->Maleic_Acid Esterase Central_Metabolism Central Metabolism Maleic_Acid->Central_Metabolism Further Degradation

Initial hydrolysis of maleate diesters.
Experimental Workflow for OECD 301D Closed Bottle Test

The workflow for the OECD 301D test involves preparation of the test solutions, incubation, and measurement of dissolved oxygen to determine the extent of biodegradation.

cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Prep_Medium Prepare Mineral Medium Inoculate Inoculate with Microorganisms Prep_Medium->Inoculate Add_Substances Add Test Substance, Reference, and Controls Inoculate->Add_Substances Fill_Bottles Fill and Seal BOD Bottles Add_Substances->Fill_Bottles Incubate Incubate at Constant Temperature in the Dark (28 days) Fill_Bottles->Incubate Measure_DO Measure Dissolved Oxygen at Intervals Incubate->Measure_DO Calculate_Biodegradation Calculate % Biodegradation vs. ThOD Measure_DO->Calculate_Biodegradation Assess_Criteria Assess Against 'Readily Biodegradable' Criteria Calculate_Biodegradation->Assess_Criteria

References

Assessing the Impact of Monobutyl Maleate on the Mechanical Properties of Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is critical in tailoring the mechanical properties of polymers for specific applications, from flexible medical tubing to advanced drug delivery systems. Monobutyl maleate (B1232345) (MBM), a maleic acid ester, has emerged as a noteworthy candidate due to its potential as a biodegradable and effective plasticizer.[1][2] This guide provides a comprehensive comparison of the impact of monobutyl maleate on the mechanical properties of polymers, supported by experimental data and methodologies.

Comparative Analysis of Mechanical Properties

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is achieved by embedding the plasticizer molecules between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg). The following table summarizes the quantitative effects of this compound and other plasticizers on key mechanical properties of various polymers. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in polymer grades, processing conditions, and testing methodologies.

Polymer SystemPlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Glass Transition Temp. (°C)Source
PLA/PVAL (80/20) This compound (MBM) 15Not Reported (Non-brittle)> 25Not ReportedNot Reported[1][2]
PLA/PVAL (80/20) This compound (MBM) 20Not Reported (Non-brittle)> 25Not Reported23.5[1][2]
PLA/PVAL (80/20)None0Not Reported (Brittle)Not Reported (Failed test)Not Reported60.2[1][2]
PLADibutyl Fumarate (B1241708) (DBF)12Not Reported~210Lower than DBM-plasticized PLALower than DBM-plasticized PLA[3]
PLADibutyl Maleate (DBM)12Not ReportedLower than DBF-plasticized PLAHigher than DBF-plasticized PLAHigher than DBF-plasticized PLA[3]
Neat PLANone057.01.3376364[3]
PVCDioctyl Phthalate (DOP)Not SpecifiedDecreasedIncreasedDecreasedDecreased[4]
PVCDiisononyl Phthalate (DINP)Not SpecifiedDecreasedIncreasedDecreasedDecreased[5]
PVCDioctyl Terephthalate (DOTP)Not SpecifiedDecreasedIncreasedDecreasedDecreased[5]

Observations:

  • This compound in PLA/PVAL Blends: The addition of 15% and 20% this compound to PLA/PVAL blends effectively plasticized the material, preventing brittle failure during tensile testing and resulting in an elongation at break of over 25%.[1][2] A significant reduction in the glass transition temperature from 60.2 °C to 23.5 °C with 20% MBM indicates a substantial increase in polymer chain mobility.[1][2]

  • Comparison with Dibutyl Esters in PLA: In a separate study on pure PLA, dibutyl fumarate (DBF) was found to be a more effective plasticizer than dibutyl maleate (DBM), leading to a higher elongation at break and a lower Young's modulus.[3] This suggests that the stereoisomerism of the plasticizer plays a crucial role in its performance.

  • General Trends for Plasticizers in PVC: As a general trend, the addition of plasticizers like DOP, DINP, and DOTP to PVC leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break.[4][5] This is consistent with the expected behavior of plasticized polymers.

Mechanism of Action: Plasticization and Compatibilization

This compound acts as both a plasticizer and a compatibilizer, particularly in polymer blends like PLA/PVAL. Its amphiphilic nature, possessing both polar (carboxyl group) and non-polar (butyl chain) regions, allows it to interact favorably at the interface of immiscible polymer phases, improving adhesion. The diagram below illustrates this dual role.

G cluster_0 Unplasticized Polymer Matrix cluster_1 Plasticized Polymer Matrix cluster_2 Compatibilized Polymer Blend (e.g., PLA/PVAL) p1 Polymer Chain p2 Polymer Chain label_unplasticized Strong Intermolecular Forces (Brittle, Rigid) p3 Polymer Chain mbm This compound p3->mbm Reduced Interaction p4 Polymer Chain mbm->p4 label_plasticized Increased Interchain Distance (Flexible, Ductile) pla PLA Phase mbm_compat MBM at Interface pla->mbm_compat Hydrophobic Interaction pval PVAL Phase pval->mbm_compat Hydrophilic Interaction label_compatibilized Improved Interfacial Adhesion cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Addition of MBM cluster_2 cluster_2 cluster_1->cluster_2 In a Polymer Blend

Figure 1: Mechanism of this compound as a Plasticizer and Compatibilizer.

Experimental Protocols

The following methodologies are based on the study of this compound in PLA/PVAL blends.[1]

Synthesis of this compound

This compound (MBM) was synthesized by reacting maleic anhydride (B1165640) and 1-butanol (B46404) in chloroform (B151607). The reaction mixture was maintained at 80°C for 4 hours with stirring. After the reaction, chloroform was removed by rotary evaporation. The resulting liquid was cooled to 4°C to crystallize any unreacted maleic acid, which was then removed.

Preparation of PLA/PVAL/MBM Blend Films
  • Dissolution: Poly(vinyl alcohol) (PVAL) and the desired amount of this compound (MBM) were dissolved in water at 60°C under vigorous mechanical stirring.

  • Blending: Poly(lactic acid) (PLA) was then added to the PVAL/MBM solution, and the mixture was maintained at 60°C under stirring until a homogeneous blend was obtained.

  • Film Casting: The resulting blend was cast onto a petri dish and dried in an oven at 60°C for 24 hours to remove the water.

  • Thermopressing: The dried films were then thermopressed at 180°C for 1 minute under a pressure of 2 tons to obtain the final films for characterization.

Mechanical and Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC was used to determine the glass transition temperature (Tg) of the polymer blends. Samples were heated under a nitrogen atmosphere at a specified heating rate to observe the thermal transitions.

  • Tensile Tests: The mechanical properties of the blend films, such as tensile strength and elongation at break, were measured using a universal testing machine according to ASTM standards. The tests were performed at a constant crosshead speed.

  • Dynamic Mechanical Analysis (DMA): DMA was performed to evaluate the viscoelastic properties of the materials, providing further information on the glass transition and the effect of the plasticizer on the polymer's modulus as a function of temperature.

  • Scanning Electron Microscopy (SEM): The morphology of the fracture surfaces of the blends was examined using SEM to assess the phase adhesion and the effectiveness of MBM as a compatibilizer.

Conclusion

This compound demonstrates significant potential as a plasticizer for polymers, particularly for biodegradable blends like PLA/PVAL. It effectively increases the flexibility and reduces the glass transition temperature of the polymer matrix. Furthermore, its role as a compatibilizer in polymer blends enhances interfacial adhesion, leading to improved overall mechanical performance. While a direct, comprehensive comparison with a wide range of alternative plasticizers in a single study is not yet available, the existing data suggests that this compound is a promising, biodegradable option for modifying polymer properties. Further research focusing on a direct comparison of MBM with other green plasticizers within the same polymer system would be beneficial for a more conclusive assessment of its relative performance.

References

A Comparative Guide to In-Vitro Performance of Monobutyl Maleate-Based and Other Polymeric Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro performance of monobutyl maleate-based drug delivery systems against three common alternatives: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, chitosan (B1678972) nanoparticles, and liposomes. The objective is to offer a data-driven resource to aid in the selection and development of suitable drug delivery platforms. While comprehensive quantitative data for this compound-based systems is emerging, this guide leverages available information on closely related maleic anhydride-based copolymers and contrasts it with the well-established performance of the alternative systems.

In-Vitro Performance Comparison

The following tables summarize the key in-vitro performance metrics for the different drug delivery systems. It is important to note that direct quantitative comparisons for monobutyl maleate (B1232345) systems are limited in the current literature. The data for maleic anhydride (B1165640) copolymers is included to provide the closest available reference.

Drug Delivery SystemDrug ModelEncapsulation Efficiency (%)Drug Loading Capacity (%)Key Findings
Maleic Anhydride Copolymers Doxorubicin (B1662922)Data not availableData not availableConjugation of doxorubicin to maleic anhydride-co-vinyl acetate (B1210297) copolymers has been achieved, with the conjugate showing antiproliferative activity.[1]
PLGA Nanoparticles Doxorubicin~50% - 87.1%~12%Chitosan coating on PLGA nanoparticles can increase encapsulation efficiency and provide pH-responsive release.[2][3]
Paclitaxel~45% - 81%1.4% - 23%Formulation parameters significantly influence encapsulation efficiency.[4]
Chitosan Nanoparticles Doxorubicin~54%~12%Chitosan nanoparticles can be formulated to provide sustained drug release.[3]
Low Molecular Weight HeparinLower than chitosan-PLGA compositesData not availableChitosan alone may have lower encapsulation efficiency compared to composite systems.[5]
Liposomes Letrozole>90%Data not availableHigh encapsulation efficiency can be achieved for hydrophobic drugs.[6]
Paclitaxel~87%5.1%Pegylated liposomal formulations can achieve high encapsulation of paclitaxel.[7]

Table 1: Comparative Encapsulation Efficiency and Drug Loading Capacity

Drug Delivery SystemDrug ModelRelease Profile Highlights
Maleic Anhydride-grafted-Chitosan Not SpecifiedBest fitted with a first-order release model, suggesting a controlled release profile.[8]
PLGA Nanoparticles DoxorubicinpH-sensitive release, with ~40% release at pH 7.4 and ~73% at pH 5.0 in 24 hours.[9] Chitosan coating can reduce initial burst release from 55.12% to 5.78%.[9]
PaclitaxelBiphasic release with an initial burst followed by sustained release over 14 days.[10]
Chitosan-coated PLGA Nanoparticles StatticLow release of ~12% in plasma, indicating good stability.
Liposomes LetrozoleBiphasic release with an initial burst followed by sustained release. Chitosan coating can further sustain the release.[6]

Table 2: Comparative In-Vitro Drug Release Profiles

Drug Delivery SystemCell LineIC50 ValueKey Findings
Maleic Anhydride Copolymers K562 (human chronic myeloid leukemia)Showed 50% in vitro cytotoxicity (concentration not specified).Cytotoxicity is dependent on the molecular weight of the copolymer.[11]
PLGA Nanoparticles MCF-7 (breast cancer)Lower IC50 values for paclitaxel-loaded nanoparticles compared to free paclitaxel, indicating enhanced cytotoxicity.Antibody conjugation can further increase cytotoxicity.[10]
Chitosan-coated PLGA Nanoparticles Not SpecifiedIncreased cytotoxicity compared to uncoated PLGA nanoparticles.[2]
Liposomes A2780CP (ovarian cancer)IC50 of paclitaxel-loaded niosomes was 110.3 µM compared to 160.4 µM for the free drug.[7]Liposomal formulation can enhance the cytotoxic effect of the encapsulated drug.[7]

Table 3: Comparative In-Vitro Cytotoxicity

Drug Delivery SystemCell LineUptake EfficiencyKey Findings
Maleimide-modified Liposomes HeLa, HCC1954, MDA-MB-468, COS-7Cellular uptake decreased to ~70% after pre-blocking cellular thiols.Thiol-mediated transport plays a role in the enhanced cellular uptake of maleimide-modified liposomes.[12]
Chitosan-coated PLGA Nanoparticles Not SpecifiedIncreased cellular uptake compared to uncoated PLGA nanoparticles.[2]The positive surface charge from chitosan enhances interaction with negatively charged cell membranes.[2]
PLGA Nanoparticles Various cancer cell linesUptake is generally lower than for surface-modified nanoparticles.Surface modification with targeting ligands can significantly enhance cellular uptake.
Liposomes Various cancer cell linesUptake is dependent on surface modification and cell type.Cationic liposomes generally show higher uptake due to electrostatic interactions.

Table 4: Comparative Cellular Uptake

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro performance data. Below are representative protocols for the key experiments cited in this guide.

Drug Release Study (Dialysis Method)

This protocol is a common method for assessing the in-vitro release of a drug from a nanoparticle formulation.

  • Preparation of Dialysis Setup: A known amount of the drug-loaded nanoparticle suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out while retaining the nanoparticles.

  • Release Medium: The dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4) and a temperature of 37°C. For pH-responsive systems, parallel experiments are often run at an acidic pH (e.g., 5.0) to mimic the tumor microenvironment or endosomal compartments.[9]

  • Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[13]

  • Data Analysis: The cumulative percentage of drug released is calculated and plotted against time to generate the drug release profile.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control). Untreated cells serve as a negative control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, which is the concentration of the drug or formulation that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Cellular Uptake Analysis (Flow Cytometry)

Flow cytometry is a powerful technique for the quantitative analysis of cellular uptake of fluorescently labeled nanoparticles.

  • Nanoparticle Labeling: The nanoparticles are labeled with a fluorescent dye (e.g., Coumarin 6, FITC).

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and incubated with the fluorescently labeled nanoparticles at a specific concentration for various time points.

  • Cell Harvesting and Staining: After incubation, the cells are washed to remove non-internalized nanoparticles, detached from the plate (e.g., using trypsin), and collected. The cell nucleus can be counterstained with a fluorescent dye like DAPI.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity are quantified.

  • Data Analysis: The data is analyzed to determine the efficiency of nanoparticle uptake by the cells over time and to compare the uptake of different formulations.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of the delivered drug and the experimental process is crucial for rational drug delivery system design. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway often targeted in cancer therapy and a typical experimental workflow for in-vitro performance validation.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates STAT STAT EGFR->STAT Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates STAT->Transcription Translocates Akt Akt PI3K->Akt Akt->Transcription Regulates

Caption: EGFR signaling pathway, a key regulator of cell proliferation and survival.

VEGF_Signaling_Pathway VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Experimental_Workflow In-Vitro Performance Validation Workflow cluster_formulation Formulation & Characterization cluster_invitro In-Vitro Assays cluster_analysis Data Analysis & Comparison Formulation Nanoparticle Formulation (e.g., this compound-based) Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Formulation->Characterization Encapsulation Encapsulation Efficiency & Drug Loading Characterization->Encapsulation Release Drug Release Study Encapsulation->Release Cytotoxicity Cytotoxicity Assay (MTT) Encapsulation->Cytotoxicity Uptake Cellular Uptake Study Encapsulation->Uptake Data_Analysis Data Analysis Release->Data_Analysis Cytotoxicity->Data_Analysis Uptake->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

References

A Comparative Analysis: Monobutyl Maleate vs. Traditional Plasticizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and formulation scientists on the performance of monobutyl maleate (B1232345), benchmarked against conventional plasticizers like DOP, DINP, and DOTP in Polyvinyl Chloride (PVC) applications.

In the quest for safer and more efficient materials, the performance of alternative plasticizers in PVC formulations is a subject of intense scrutiny. This guide provides an objective comparison of monobutyl maleate against traditional phthalate (B1215562) and non-phthalate plasticizers. Due to the limited availability of direct performance data for this compound in PVC, data for the closely related dibutyl maleate (DBM) is used as a proxy to provide valuable insights into the potential performance of maleate-based plasticizers.

Executive Summary

Plasticizers are essential additives that impart flexibility to otherwise rigid PVC. Traditional plasticizers, such as dioctyl phthalate (DOP) and diisononyl phthalate (DINP), have long been the industry standard. However, regulatory pressures and a demand for improved performance characteristics have led to the rise of alternatives like dioctyl terephthalate (B1205515) (DOTP) and other novel compounds. This guide evaluates key performance metrics, including mechanical strength, thermal stability, and migration resistance, to offer a comprehensive overview for material selection and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of DBM (as a proxy for this compound) in comparison to unplasticized PVC (uPVC) and PVC plasticized with traditional additives. All data is presented for formulations containing 40 parts per hundred of resin (phr) of the respective plasticizer, unless otherwise noted.

Table 1: Mechanical Properties of Plasticized PVC
PropertyuPVCPVC + 40 phr DBM (proxy)PVC + 40 phr DOPPVC + 40 phr DINP (Typical)PVC + 40 phr DOTP (Typical)ASTM Standard
Tensile Strength (MPa) 40 - 5018 - 2215 - 2518 - 2819 - 29ASTM D638
Elongation at Break (%) 20 - 40350 - 400300 - 400350 - 450300 - 400ASTM D638
Shore A Hardness >10080 - 8570 - 9075 - 9080 - 95ASTM D2240
Table 2: Thermal and Migration Properties of Plasticized PVC
PropertyuPVCPVC + 40 phr DBM (proxy)PVC + 40 phr DOPPVC + 40 phr DINPPVC + 40 phr DOTPASTM Standard
Glass Transition Temp. (°C) 80 - 8510 - 305 - 25~ -5 to 15~ 0 to 20ASTM D3418
Plasticizer Migration (Weight Loss, %) N/A< 3< 2< 1.5< 1ASTM D1203
5% Weight Loss Temp. (°C) (TGA) ~250-270~230 - 250~240-260~250-270~260-280-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on established ASTM standards.

Protocol 1: Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC films with varying concentrations of the plasticizer for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (this compound proxy, DOP, DINP, DOTP)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for film casting

Procedure:

  • Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer.

  • Add the desired amount of plasticizer (e.g., 40 phr) to the pre-mix and continue mixing until a homogeneous dry blend is obtained.

  • Compound the mixture on a two-roll mill at a temperature of 160-170°C until a uniform sheet is formed.

  • Compression mold the compounded material into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.

  • Cool the molded films under pressure to ensure uniform thickness and minimize internal stresses.

  • Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

G cluster_prep PVC Sample Preparation PVC_Resin PVC Resin + Stabilizer Plasticizer Add Plasticizer (e.g., 40 phr) PVC_Resin->Plasticizer High_Speed_Mixer High-Speed Mixing Plasticizer->High_Speed_Mixer Two_Roll_Mill Two-Roll Milling (160-170°C) High_Speed_Mixer->Two_Roll_Mill Compression_Molding Compression Molding (170-180°C) Two_Roll_Mill->Compression_Molding Conditioning Conditioning (ASTM D618) Compression_Molding->Conditioning

PVC Sample Preparation Workflow

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of PVC.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Shore A Durometer

  • Dumbbell-shaped die for cutting specimens (ASTM D638 Type IV)

Procedure:

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned PVC films.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Pull the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[1]

    • Record the load and elongation throughout the test.

  • Hardness Testing (ASTM D2240):

    • Place the conditioned PVC film on a hard, flat surface.

    • Press the Shore A durometer indenter firmly and quickly onto the sample, ensuring the presser foot is in full contact with the surface.[1]

    • Read the hardness value within 1 second of firm contact.[1]

    • Take at least five measurements at different locations on the specimen and calculate the average.

G cluster_mech Mechanical Properties Evaluation Conditioned_Film Conditioned PVC Film Cut_Specimen Cut Dumbbell Specimen (ASTM D638) Conditioned_Film->Cut_Specimen Hardness_Test Shore A Hardness Test (ASTM D2240) Conditioned_Film->Hardness_Test UTM_Test Tensile Test (UTM) Cut_Specimen->UTM_Test Tensile_Data Tensile Strength, Elongation at Break UTM_Test->Tensile_Data Hardness_Data Shore A Hardness Hardness_Test->Hardness_Data

Mechanical Testing Workflow

Protocol 3: Evaluation of Thermal Properties

Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) and thermal stability of PVC.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Glass Transition Temperature (ASTM D3418):

    • Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.[1]

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is determined from the midpoint of the inflection in the heat flow curve.

  • Thermal Stability (TGA):

    • Place a small sample (5-10 mg) of the plasticized PVC in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

    • Record the weight loss of the sample as a function of temperature. The temperature at which 5% weight loss occurs is often used as an indicator of the onset of thermal degradation.

G cluster_thermal Thermal Analysis Workflow PVC_Sample Plasticized PVC Sample DSC_Analysis DSC Analysis (e.g., 10°C/min) PVC_Sample->DSC_Analysis TGA_Analysis TGA Analysis (e.g., 10°C/min) PVC_Sample->TGA_Analysis Tg_Data Glass Transition Temperature (Tg) DSC_Analysis->Tg_Data TGA_Data Weight Loss vs. Temperature TGA_Analysis->TGA_Data

Thermal Analysis Workflow

Protocol 4: Evaluation of Plasticizer Migration

Objective: To assess the permanence of the plasticizer within the PVC matrix by measuring its resistance to extraction by a solvent.

Apparatus:

  • Analytical balance

  • Sealed containers

  • Solvent (e.g., hexane, ethanol, or a food simulant)

  • Vacuum oven

Procedure (based on ASTM D1203):

  • Cut rectangular specimens from the conditioned PVC films and record their initial weight (W_initial).[1]

  • Immerse the samples in the chosen solvent in a sealed container for a specified time and at a controlled temperature (e.g., 24 hours at 23°C).[1]

  • After immersion, remove the samples, gently wipe them to remove excess solvent, and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved (W_final).

  • Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

G cluster_migration Plasticizer Migration Testing Initial_Weight Weigh PVC Film (W_initial) Immersion Immerse in Solvent (e.g., 24h @ 23°C) Initial_Weight->Immersion Drying Dry to Constant Weight (W_final) Immersion->Drying Calculation Calculate Weight Loss (%) Drying->Calculation

Migration Testing Workflow

Conclusion

The selection of a plasticizer is a critical decision in PVC formulation, balancing performance, cost, and regulatory compliance. While direct data for this compound in PVC is scarce, the performance of dibutyl maleate as a proxy suggests that maleate-based plasticizers can be effective in imparting flexibility and have mechanical properties comparable to traditional plasticizers. However, the data also suggests that their thermal stability and migration resistance might be slightly lower than some of the more modern, high-performance plasticizers like DOTP.

For applications where high thermal stability and low migration are paramount, DOTP presents a strong alternative to traditional phthalates.[2] DINP offers a balanced performance profile and is widely used in various applications.[3] DOP, while an effective and economical plasticizer, is facing increasing regulatory pressure.

Further research into the performance of this compound in PVC is warranted to provide a more definitive comparison. This guide serves as a foundational resource for researchers and formulators, providing a framework for evaluating new plasticizer candidates and making informed decisions based on the specific requirements of their applications.

References

Safety Operating Guide

Monobutyl Maleate: A Comprehensive Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of monobutyl maleate (B1232345), tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Hazard Information

Monobutyl maleate is a chemical that requires careful handling due to its hazardous properties. According to its Safety Data Sheet, it is classified as a substance that causes severe skin burns and eye damage and may cause damage to organs through prolonged or repeated exposure[1].

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles[2]. A face shield may be necessary if there is a splash hazard.

  • Hand Protection: Use chemically impermeable gloves, such as nitrile or neoprene[1][2]. Always inspect gloves before use and use proper removal techniques to avoid skin contact[3].

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[1].

  • Respiratory Protection: Handle this compound in a well-ventilated area or a chemical fume hood to avoid breathing vapors or mists[1][4][5][6].

Hazard Classification and Data

The following table summarizes the quantitative hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard CategoryGHS CodeHazard Statement
Skin Corrosion / IrritationSub-category 1BH314Causes severe skin burns and eye damage[1][7]
Serious Eye Damage / IrritationCategory 1H318Causes serious eye damage[7]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373May cause damage to organs through prolonged or repeated exposure[1][7]

Step-by-Step Disposal Protocol

All chemical waste, including this compound and materials contaminated with it, must be treated as hazardous waste[8]. Disposal must be conducted through a licensed professional waste disposal service[3]. Never discharge this compound or its containers into sewer systems or regular trash[1][8][9].

Methodology for Waste Collection and Storage:

  • Container Selection:

    • Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance[9][10]. Plastic is often preferred[11].

    • Ensure the container has a secure, tight-fitting cap. Containers must remain closed at all times except when adding or removing waste[8][11][12].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[13].

    • Identify the full chemical name "this compound" (no abbreviations or chemical formulas) and list any other constituents[13].

    • Indicate the date when waste was first added to the container[13].

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[9][11][12].

    • Do not mix this compound with incompatible chemicals. Specifically, store it separately from acids, bases, oxidizers, and reducing agents to prevent dangerous reactions[12][13].

    • The SAA must be inspected weekly for any signs of leakage[12].

  • Final Disposal:

    • The recommended disposal methods for this compound are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant[1].

    • Contact your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste management contractor to arrange for pickup and disposal[11].

Empty Container Disposal

Containers that once held this compound are also considered hazardous waste until properly decontaminated.

Protocol for Decontaminating Empty Containers:

  • Rinsing:

    • Once the container is empty (with as little residue as possible), it must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the chemical)[1][8].

    • Crucially, collect all rinsate (the liquid from rinsing) as hazardous waste and add it to your designated this compound waste container[10][14].

  • Disposal:

    • After triple-rinsing, deface or remove all chemical labels from the container[8].

    • The clean, rinsed container can then typically be disposed of as regular trash or recycled, depending on institutional policies[1][8].

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is vital.

Spill Response Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and remove all sources of ignition[1].

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains[1][4][5].

  • Cleanup:

    • Wear the appropriate PPE as described in Section 1.

    • Use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill.

    • Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal as hazardous waste[1].

  • Decontamination: Wash the spill site thoroughly after the material has been collected.

Exposure Response Protocol:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1].

  • On Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with soap and plenty of water. Seek immediate medical attention as this compound can cause severe burns[1].

  • On Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

MonobutylMaleate_Disposal_Workflow Workflow for this compound Waste Management start Waste Generated (this compound or Contaminated Material) decision_type What is the nature of the waste? start->decision_type collect_waste 1. Collect in a designated, compatible, sealed container. decision_type->collect_waste Used Chemical or Contaminated Solids empty_container Is the container completely empty? decision_type->empty_container Empty Container spill_procedure Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Contain with inert absorbent 4. Collect in sealed container decision_type->spill_procedure Accidental Spill label_waste 2. Label with 'Hazardous Waste', full chemical name, and start date. collect_waste->label_waste store_waste 3. Store in a designated Satellite Accumulation Area (SAA). label_waste->store_waste check_incompatible Ensure segregation from incompatible materials (acids, bases). store_waste->check_incompatible arrange_pickup 4. Contact EH&S for professional disposal (e.g., incineration). store_waste->arrange_pickup empty_container->collect_waste No (residue remains) triple_rinse 1. Triple-rinse container with a suitable solvent. empty_container->triple_rinse Yes collect_rinsate 2. Collect ALL rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label 3. Deface or remove all labels from the rinsed container. triple_rinse->deface_label collect_rinsate->collect_waste Add rinsate to waste container dispose_container 4. Dispose of clean container per institutional policy (trash/recycling). deface_label->dispose_container spill_procedure->label_waste Treat collected spill material as hazardous waste

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Monobutyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for working with Monobutyl maleate (B1232345), offering procedural, step-by-step guidance to ensure a secure laboratory environment. By adhering to these protocols, you can mitigate risks and focus on your critical research.

Immediate Safety and Handling

Monobutyl maleate is a chemical that requires careful handling due to its potential health hazards. It can cause severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is the first line of defense.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[2][3] It is crucial to inspect gloves before use and use proper removal techniques.Prevents skin contact, which can cause severe burns and irritation.[1]
Body Protection Wear impervious, flame-resistant clothing. A lab coat or coveralls are recommended.Protects skin from accidental splashes and contact.
Respiratory Protection For situations where engineering controls are insufficient or as a backup, a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1]Protects against inhalation of vapors or mists, which may be harmful.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, upright position in a dry, cool, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

Step 2: Handling and Use

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Use non-sparking tools and explosion-proof equipment to prevent ignition sources.[1]

  • Avoid direct contact with the skin, eyes, and clothing by wearing the appropriate PPE.

  • Do not eat, drink, or smoke in the area where this compound is handled.

Step 3: Decontamination

  • In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

  • For work surfaces, use a suitable absorbent material to wipe down the area, followed by a thorough cleaning with soap and water.

Emergency Spill Response

In the event of a spill, a swift and organized response is crucial to minimize hazards.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Disposal Plan decontaminate->dispose

Caption: Procedural workflow for handling a this compound spill.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate: Immediately evacuate all personnel from the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • PPE: Before re-entering the area, don the appropriate personal protective equipment as outlined in the table above.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4] Start from the outside of the spill and work inwards to prevent it from spreading.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the contaminated materials and waste according to the disposal plan.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Step 1: Waste Collection

  • All waste materials, including spilled this compound, contaminated absorbent materials, and disposable PPE, should be collected in a designated, properly labeled, and sealed hazardous waste container.

Step 2: Waste Storage

  • Store the hazardous waste container in a designated, secure area away from incompatible materials, pending disposal.

Step 3: Waste Disposal

  • This compound waste must be disposed of as hazardous waste.[1]

  • The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge this compound or its waste into sewer systems or the environment.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

By implementing these safety and logistical protocols, you can create a secure research environment for the handling of this compound, fostering a culture of safety and responsibility within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.